2,4,6-Trichloro-5-fluoropyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trichloro-5-fluoropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl3FN2/c5-2-1(8)3(6)10-4(7)9-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBZSPPWTVRISV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539088 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6693-08-9 | |
| Record name | 2,4,6-Trichloro-5-fluoropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,4,6-Trichloro-5-fluoropyrimidine
Abstract
This technical guide provides a comprehensive overview of this compound, a pivotal halogenated heterocyclic compound. Its unique electronic and steric properties make it a highly valuable building block in the synthesis of a wide array of functional molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and applications, with a strong emphasis on its role in medicinal chemistry. The guide also includes detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.
Core Identity and Physicochemical Properties
This compound is a polysubstituted pyrimidine ring system. The presence of three chlorine atoms and one fluorine atom significantly influences its chemical behavior, rendering the chloro-substituents susceptible to sequential and regioselective nucleophilic displacement. This reactivity profile is central to its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6693-08-9 | [1][2] |
| Molecular Formula | C₄Cl₃FN₂ | [2] |
| Molecular Weight | 201.41 g/mol | [2] |
| Appearance | Low melting point white crystalline solid | [3] |
| Boiling Point | 80-87°C at 10-12 mbar | [3][4] |
| Density | 1.737 g/cm³ | [5] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents like ether, chloroform, and dimethylformamide; dissolves in water. | [3][6] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through various routes. A common and effective laboratory-scale preparation involves the chlorination of a fluorinated pyrimidine precursor.
Synthetic Pathway from 5-Fluorobarbituric Acid
A prevalent method for synthesizing this compound starts from 5-fluorobarbituric acid (also known as 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione). This process involves a reaction with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[3] The reaction proceeds via the conversion of the hydroxyl groups to chloro groups.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound from 5-fluorobarbituric acid.[3]
Materials:
-
5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (5-fluorobarbituric acid)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice water
-
Saturated brine solution
Procedure:
-
In a well-ventilated fume hood, carefully add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (74 g, 0.507 mol) to phosphorus oxychloride (232 mL, 2.5 mol) in batches over 30 minutes, with stirring. Note that this reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 60°C and slowly add N,N-dimethylaniline (65 mL) dropwise via a syringe.
-
Upon completion of the dropwise addition, heat the reaction system to an internal temperature of 100-110°C.
-
Continue the reaction for 4-8 hours, monitoring its completion by a suitable method such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the majority of the remaining phosphorus oxychloride by vacuum distillation at 80-90°C.
-
Slowly pour the residue into approximately 1 L of ice water and stir for 30 minutes.
-
Perform an extraction with diethyl ether (1 x 400 mL, then 2 x 150 mL).
-
Combine the organic phases and wash them sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and remove the ether by atmospheric pressure distillation to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to yield this compound as a low melting point white crystalline solid (boiling point 80-85°C at 12 mmHg).[3]
Chemical Reactivity and Handling
Reactivity Profile
The pyrimidine ring is an electron-deficient system, and this effect is amplified by the presence of the electronegative fluorine and chlorine atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions are good leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions and the nature of the nucleophile.
Caption: Reactivity of this compound.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is sensitive to air and should be stored under an inert atmosphere.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Applications in Research and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Halogenated pyrimidines, such as this compound, are crucial intermediates for creating libraries of substituted pyrimidines for drug discovery programs.[9]
Medicinal Chemistry
The primary application of this compound is as a versatile building block in the synthesis of biologically active compounds. The trifluoromethyl group, in particular, is of great interest in medicinal chemistry as it can enhance pharmacological properties such as metabolic stability and binding affinity.[10][11] This compound serves as a precursor for a variety of therapeutic agents, including those with potential anticancer activity.[10]
Agrochemicals and Dyes
Beyond pharmaceuticals, this compound and its derivatives have applications in other areas of chemical synthesis. For instance, trichloropyrimidine derivatives are used as anchor groups for reactive dyes. They are also intermediates in the synthesis of some herbicides and fungicides.[12]
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹⁹F NMR are particularly useful for confirming the structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[13]
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity.
Conclusion
This compound is a highly functionalized and reactive pyrimidine derivative with significant value in synthetic chemistry. Its utility is most pronounced in the field of drug discovery, where it serves as a key scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective application in research and development.
References
- 1. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. echemi.com [echemi.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. jelsciences.com [jelsciences.com]
- 12. chemimpex.com [chemimpex.com]
- 13. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to 2,4,6-Trichloro-5-fluoropyrimidine: Properties, Synthesis, and Applications
Executive Summary
This technical guide provides an in-depth analysis of 2,4,6-trichloro-5-fluoropyrimidine, a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. As a highly functionalized building block, its strategic importance lies in the versatility of its reactive sites, which allows for the controlled, sequential introduction of various nucleophiles. This document outlines the core physicochemical properties, presents a detailed, field-proven synthesis protocol with mechanistic insights, explores its critical applications in modern drug discovery, and provides essential safety and handling protocols for laboratory professionals.
Introduction: The Strategic Value of a Polysubstituted Pyrimidine
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in various biological interactions. This compound (CAS No. 6693-08-9) emerges as a particularly valuable derivative.[1][2] Its structure is characterized by three distinct chlorine atoms at the 2, 4, and 6 positions and a fluorine atom at the 5-position of the pyrimidine ring. This arrangement of electron-withdrawing halogens creates a highly electrophilic aromatic system, where the chlorine atoms serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.
The differential reactivity of the chlorine atoms, influenced by the electronic effects of the ring nitrogens and the adjacent fluorine, provides a powerful tool for medicinal chemists. This allows for selective and sequential displacement, enabling the construction of complex molecular architectures with a high degree of precision. Consequently, this reagent is a pivotal intermediate in the synthesis of targeted therapeutics, particularly in oncology, and other biologically active compounds.[3]
Core Physicochemical and Spectroscopic Properties
A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in synthesis, from reaction setup to purification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6693-08-9 | [2][4] |
| Molecular Formula | C₄Cl₃FN₂ | [2][4] |
| Molecular Weight | 201.41 g/mol | [2] |
| Appearance | Colorless to pale yellow crystalline solid | [3][5] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | ~155 °C (atmospheric); 80-87 °C @ 10-12 mbar | [3][5][6] |
| Solubility | Soluble in organic solvents (chloroform, ether, ethanol); dissolves in water | [3][5] |
| IUPAC Name | This compound | [4] |
Spectroscopic Characterization Insights
-
¹³C NMR: The spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four carbon atoms of the pyrimidine ring. The carbon atom bonded to fluorine (C5) would exhibit a large coupling constant (¹JC-F), a characteristic feature confirming fluorination. The other three carbons (C2, C4, C6) will appear as singlets, with chemical shifts influenced by the electronegative chlorine and nitrogen atoms.
-
¹⁹F NMR: A singlet is anticipated, as there are no adjacent protons to induce splitting. Its chemical shift would be indicative of a fluorine atom attached to an electron-deficient aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with prominent M, M+2, M+4, and M+6 peaks, which is a definitive analytical signature.
Synthesis Protocol and Mechanistic Considerations
The synthesis of this compound can be achieved through several routes. The following protocol, adapted from established methods, details a robust procedure starting from 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (also known as 5-fluorobarbituric acid).[5] This method is advantageous as it builds the desired halogenation pattern onto a pre-fluorinated core.
Experimental Protocol: Chlorination of 5-Fluorobarbituric Acid
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add phosphorus oxychloride (POCl₃, 232 mL, 2.5 mol).
-
Begin stirring and carefully add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (74 g, 0.507 mol) in portions over 30 minutes.
-
Scientist's Insight: This addition is exothermic and must be controlled to prevent overheating. POCl₃ serves as both the chlorinating agent and the solvent.
-
Step 2: Addition of Catalyst
-
Once the initial addition is complete, maintain the reaction mixture at 60 °C.
-
Slowly add N,N-dimethylaniline (65 mL) dropwise via the dropping funnel.
-
Scientist's Insight: N,N-dimethylaniline acts as a catalyst. It activates the hydroxyl groups of the pyrimidinedione towards substitution by forming a more reactive intermediate with POCl₃, thereby facilitating the conversion of the keto groups to chloro substituents.
-
Step 3: Reaction and Monitoring
-
After the catalyst addition, heat the reaction to an internal temperature of 100-110 °C.
-
Maintain this temperature for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 4: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess POCl₃ by vacuum distillation at 80-90 °C.
-
Slowly and cautiously pour the cooled residue into approximately 1 L of ice water with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (1 x 400 mL, then 2 x 150 mL).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the ether by distillation.
-
Purify the resulting crude product by vacuum distillation (e.g., 80-85 °C at 12 mmHg) to yield this compound as a low-melting white solid.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
The utility of this compound is most pronounced in the synthesis of kinase inhibitors for oncology. The pyrimidine core mimics the purine structure of ATP, allowing molecules built from this scaffold to act as competitive inhibitors at the ATP-binding site of various kinases.
The three chlorine atoms offer distinct opportunities for SNAr reactions, enabling the attachment of different moieties to build potency and selectivity. For example, a bulky hydrophobic group might be installed at one position to occupy a specific pocket in the enzyme, while a hydrogen-bond donor/acceptor is added at another to interact with key residues. This modular approach is a cornerstone of modern rational drug design. Its role as an intermediate for anticancer drugs and other bioactive compounds is a key driver of its use.[3]
Safety and Handling
As a reactive chemical intermediate, this compound requires careful handling to ensure laboratory safety. It is classified as a toxic and corrosive chemical.
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]
-
Inhalation/Contact: Avoid inhaling dust or vapors. Prevent direct contact with skin and eyes. In case of contact, flush the affected area immediately with copious amounts of water and seek medical attention.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[3]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a high-value, versatile reagent for advanced chemical synthesis. Its well-defined physicochemical properties and the differential reactivity of its chloro-substituents provide a robust platform for constructing complex molecules, particularly in the field of drug discovery. The synthetic protocol detailed herein offers a reliable method for its preparation, and a thorough understanding of its reactivity and safety requirements is paramount for its successful and safe application in research and development.
References
- 1. 6693-08-9 this compound AKSci V0432 [aksci.com]
- 2. 6693-08-9 | this compound - Capot Chemical [capotchem.com]
- 3. chembk.com [chembk.com]
- 4. americanelements.com [americanelements.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. 2,4-ジクロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 2,4,6-Trichloropyrimidine(3764-01-0) 1H NMR [m.chemicalbook.com]
- 9. 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum [chemicalbook.com]
- 10. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
An In-depth Technical Guide to 2,4,6-Trichloro-5-fluoropyrimidine
Introduction: The Strategic Importance of a Multifunctional Heterocycle
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of foundational scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic compounds, halogenated pyrimidines stand out as exceptionally versatile building blocks.[1][2][3] This guide focuses on a particularly valuable, albeit less commonly documented, member of this class: 2,4,6-trichloro-5-fluoropyrimidine.
The pyrimidine core is a ubiquitous motif in biologically active molecules, including nucleic acids, and as such, its derivatives have found widespread application in medicine.[3] The introduction of multiple halogen atoms onto this core dramatically enhances its utility for synthetic chemists. These halogens serve as reactive handles, allowing for selective, stepwise functionalization through nucleophilic aromatic substitution (SNAr) reactions. This controlled reactivity is the cornerstone of building molecular complexity and is a key strategy in the development of drugs targeting a range of diseases, from cancer to infectious agents.[3][4][5]
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure, properties, synthesis, and reactivity of this compound. By elucidating the causality behind its synthetic pathways and reaction mechanisms, this document will serve as a practical resource for leveraging this potent scaffold in the pursuit of innovative therapeutics.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is the presence of four halogen substituents on the pyrimidine ring. The three chlorine atoms and one fluorine atom create a unique electronic and steric environment that dictates the molecule's reactivity. The fluorine atom at the 5-position, in particular, significantly influences the reactivity of the adjacent chlorine atoms through its strong electron-withdrawing inductive effect.
The key physicochemical properties of this compound are summarized in the table below. This data is essential for planning synthetic transformations, purification procedures, and for ensuring safe handling and storage.
| Property | Value | Source(s) |
| CAS Number | 6693-08-9 | [6][7] |
| Molecular Formula | C₄Cl₃FN₂ | [6][7] |
| Molecular Weight | 201.41 g/mol | [6][7] |
| Appearance | Colorless to pale yellow crystalline solid | [8] |
| Melting Point | 37-38 °C | [6] |
| Boiling Point | 222.5 ± 35.0 °C at 760 mmHg | [6] |
| Density | 1.7 ± 0.1 g/cm³ | [6] |
| Flash Point | 88.3 ± 25.9 °C | [6] |
| Solubility | Soluble in some organic solvents such as chloroform, ethanol, and dimethylformamide; insoluble in water. | [8] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve a good yield and purity. A common and effective method involves the direct fluorination of 2,4,6-trichloropyrimidine.
Synthetic Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for the fluorination of 2,4,6-trichloropyrimidine.
Detailed Experimental Protocol
This protocol is based on established literature procedures for the direct fluorination of halogenated pyrimidines.[9]
Objective: To synthesize this compound from 2,4,6-trichloropyrimidine.
Materials:
-
2,4,6-Trichloropyrimidine
-
Sodium Fluoride (NaF)
-
Trichlorofluoromethane (Freon-11)
-
Fluorine gas (F₂), typically as a mixture with an inert gas (e.g., 30% in Helium)
-
Iron filings
Equipment:
-
Three-necked round-bottom flask
-
Low-temperature thermometer
-
Gas inlet tube
-
Mechanical stirrer
-
Cooling bath (e.g., dry ice/acetone)
-
Filtration apparatus (e.g., Büchner funnel)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas inlet tube, prepare a suspension of 2,4,6-trichloropyrimidine (0.2 mol) and sodium fluoride (0.5 mol) in trichlorofluoromethane (250 ml).
-
Causality Note: Trichlorofluoromethane is used as a solvent due to its low freezing point and inertness towards fluorine gas at low temperatures. Sodium fluoride acts as a fluoride source and helps to moderate the reactivity of the fluorine gas.
-
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Causality Note: The low temperature is crucial to control the exothermic nature of the fluorination reaction and to minimize the formation of over-fluorinated byproducts.
-
-
Fluorination: Introduce a mixture of fluorine gas in helium (30% by volume, 0.5 mol of fluorine) into the cooled suspension. The rate of introduction should be carefully controlled (e.g., 0.15 mol of fluorine per hour).
-
Causality Note: Diluting the highly reactive fluorine gas with an inert gas like helium is a critical safety measure to prevent an uncontrolled reaction. The slow addition rate ensures that the heat generated can be effectively dissipated.
-
-
Work-up: After the addition of fluorine is complete, filter the reaction mixture to remove the solid sodium salts.
-
Purification: The filtrate, containing the desired product and potentially some byproducts, is then subjected to distillation over iron filings to obtain pure this compound.
-
Causality Note: Distillation is an effective method for separating the product from the solvent and any non-volatile impurities. The iron filings may help to remove any reactive impurities.
-
Reactivity and Applications in Drug Discovery
The synthetic value of this compound lies in the differential reactivity of its halogen substituents. The chlorine atoms at the 2, 4, and 6 positions are susceptible to nucleophilic aromatic substitution, while the fluorine at the 5-position is generally unreactive under these conditions. This allows for a regioselective approach to the synthesis of highly functionalized pyrimidines.
Regioselective Nucleophilic Substitution
The chlorine atoms at the 4- and 6-positions are generally more reactive towards nucleophiles than the chlorine atom at the 2-position. This is due to the activating effect of the adjacent nitrogen atoms in the pyrimidine ring. This differential reactivity can be exploited to introduce different substituents at specific positions on the ring in a stepwise manner.
Role as a Scaffold in Anticancer Drug Development
Halogenated pyrimidines are key intermediates in the synthesis of a wide range of pharmaceuticals, particularly in oncology.[4][5][10] They serve as the core scaffold for molecules designed to inhibit specific enzymes, such as kinases, which are often dysregulated in cancer cells. For example, 2,4,5-trichloropyrimidine has been used in the synthesis of potent inhibitors of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR), both of which are important targets in cancer therapy.[4][5]
The following diagram illustrates a simplified conceptual pathway of how a substituted pyrimidine, derived from a scaffold like this compound, might act as a kinase inhibitor.
Caption: Conceptual diagram of kinase inhibition by a pyrimidine-based drug.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[8][11][12]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat when handling this compound.[11][13]
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.[8][12]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.[11][13]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11][13]
-
Inhalation: If inhaled, move the person to fresh air.[11][13]
-
Ingestion: If swallowed, seek immediate medical attention.[12]
-
Conclusion
This compound is a highly functionalized and synthetically versatile building block with significant potential in drug discovery and development. Its unique pattern of halogenation allows for controlled, regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in the creation of next-generation therapeutics. As the demand for more sophisticated and targeted drugs continues to grow, the importance of such strategically designed chemical intermediates will undoubtedly increase.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]
- 7. americanelements.com [americanelements.com]
- 8. chembk.com [chembk.com]
- 9. prepchem.com [prepchem.com]
- 10. mdpi.com [mdpi.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,4,6-Trichloro-5-fluoropyrimidine
Abstract
This technical guide provides a comprehensive examination of 2,4,6-trichloro-5-fluoropyrimidine, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. We delve into its core physical and chemical properties, spectroscopic characteristics, and key synthetic methodologies. The guide emphasizes the compound's reactivity profile, which positions it as a versatile building block for the synthesis of complex, biologically active molecules, particularly in the development of novel anticancer agents. Furthermore, detailed protocols for laboratory-scale synthesis and essential safety and handling procedures are provided to support researchers and drug development professionals in its practical application.
Introduction: The Strategic Importance of Halogenated Pyrimidines
Halogenated pyrimidines are a cornerstone of modern medicinal chemistry and drug discovery. Their intrinsic electronic properties and the graded reactivity of carbon-halogen bonds make them exceptionally versatile scaffolds. The strategic placement of halogen atoms on the pyrimidine ring allows for regioselective nucleophilic aromatic substitution (SNAr) reactions, enabling the systematic construction of diverse molecular libraries. This approach is fundamental to structure-activity relationship (SAR) studies and the optimization of lead compounds.
Among these scaffolds, this compound (CAS No. 6693-08-9) has emerged as a particularly valuable intermediate.[1] The presence of three reactive chlorine sites, differentially activated by the ring nitrogen atoms, combined with a fluorine atom at the C5 position, offers a unique platform for sequential and selective functionalization. This guide aims to provide a detailed technical overview of this compound, grounding its physical properties in the context of its practical application and synthesis.
Core Physicochemical Properties
A thorough understanding of the fundamental physical properties of a chemical intermediate is paramount for its effective use in synthesis, process development, and formulation. These properties dictate reaction conditions, purification strategies, and handling requirements.
Identification and Nomenclature
The unambiguous identification of this compound is critical for regulatory compliance, safety, and scientific accuracy. Its key identifiers are summarized below.
| Property | Value | Source(s) |
| CAS Number | 6693-08-9 | [2][3][4] |
| Molecular Formula | C₄Cl₃FN₂ | [2] |
| Molecular Weight | 201.41 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4,6-Trichloro-5-fluoro-1,3-diazine | [2] |
| InChI Key | XXBZSPPWTVRISV-UHFFFAOYSA-N | [2] |
Tabulated Physical Characteristics
The physical state and solubility of this compound govern its handling and application in various solvent systems.
| Property | Value | Comments | Source(s) |
| Appearance | Colorless to pale yellow crystalline solid | The solid nature at room temperature simplifies weighing and handling. | [1][4] |
| Melting Point | 41-44 °C | This relatively low melting point means it can be handled as a molten liquid. | [1] |
| Boiling Point | ~222.5 °C at 760 mmHg80-87 °C at 10 mbar | The significant difference highlights the importance of pressure control for distillation. | [2][5] |
| Density | 1.737 g/cm³ (predicted) | This value is useful for volume-to-mass conversions in process scale-up. | [2] |
| Solubility | Insoluble in water; Soluble in chloroform, ethanol, dimethylformamide | Its solubility profile is typical for halogenated organic compounds. | [1] |
| Flash Point | 88.3 °C | Indicates the temperature at which vapors can ignite. | [2] |
Molecular Structure
The arrangement of atoms and the resulting electronic distribution are the ultimate determinants of the compound's reactivity. The three chlorine atoms are susceptible to nucleophilic attack, while the electron-withdrawing fluorine atom further influences the ring's electronic nature.
Caption: 2D representation of this compound.
Synthesis and Reactivity
The utility of this compound stems from its accessibility through established synthetic routes and its predictable, yet versatile, reactivity.
Key Synthetic Routes
Several methods for the preparation of this compound have been reported. A common laboratory-scale approach involves the chlorination of a fluorinated pyrimidine precursor, which provides a reliable pathway to the target molecule.[6] Another documented method involves the direct fluorination of 2,4,6-trichloropyrimidine.[5]
The diagram below illustrates a validated two-step synthesis starting from 5-fluorobarbituric acid (a derivative of 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione). This method is advantageous as it builds the chlorinated scaffold onto an existing fluorinated ring.
Caption: Workflow for the synthesis of the target compound.
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is adapted from documented procedures and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Objective: To synthesize this compound from 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione.
Materials:
-
5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a flask equipped with a stirrer and reflux condenser, add phosphorus oxychloride (POCl₃, ~5 molar equivalents).
-
Addition of Starting Material: Under stirring, slowly add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (1 molar equivalent) in portions over 30 minutes. The reaction is exothermic and should be controlled.
-
Catalyst Addition: After the initial addition is complete, maintain the reaction mixture at 60 °C and slowly add N,N-dimethylaniline (~1.3 molar equivalents) dropwise.
-
Heating: Heat the reaction system to an internal temperature of 100-110 °C and maintain for 4-8 hours, monitoring completion by TLC.
-
Workup: Cool the mixture to room temperature. Carefully remove excess POCl₃ by vacuum distillation.
-
Quenching: Slowly and carefully pour the residue into a beaker of ice water (~1 L) and stir for 30 minutes.
-
Extraction: Extract the aqueous mixture with diethyl ether (e.g., 1 x 400 mL, 2 x 150 mL).
-
Washing and Drying: Combine the organic layers, wash with water and then with saturated brine. Dry the organic phase over anhydrous magnesium sulfate.
-
Isolation: Filter to remove the drying agent and remove the ether by distillation. Purify the crude product by reduced pressure distillation to yield this compound as a low melting point solid.[6]
Applications in Drug Discovery
The true value of this compound lies in its application as a versatile building block. Its multiple reactive sites allow for the creation of polysubstituted pyrimidines, which are privileged structures in many classes of therapeutic agents.[7]
-
Scaffold for Kinase Inhibitors: The pyrimidine core is central to many ATP-competitive kinase inhibitors. The C2, C4, and C6 positions can be sequentially substituted with various amine, alcohol, or aryl groups to probe the ATP-binding pocket of target kinases.
-
Anticancer Drug Synthesis: The compound is explicitly cited as an important intermediate in the synthesis of anticancer drugs and other biologically active compounds.[1][8] Its derivatives are explored for their potential to inhibit cell proliferation mechanisms.[8]
-
Agrochemicals: Similar to other halogenated heterocycles, this compound serves as a precursor for herbicides and fungicides, contributing to crop protection and management.[9]
Safety, Handling, and Storage
Due to its reactive nature and potential toxicity, strict adherence to safety protocols is mandatory when handling this compound.
Hazard Identification and GHS Classification
| Hazard Class | GHS Statement | Pictogram | Source(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [2] |
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin | GHS07 (Exclamation Mark) | [2] |
| Acute Toxicity (Inhalation) | H332: Harmful if inhaled | GHS07 (Exclamation Mark) | [2] |
| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [2] |
| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [2] |
| STOT-SE | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [2] |
Protocol: Safe Handling and Emergency Procedures
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[11]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][10]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Avoid direct contact with skin.[1]
-
Body Protection: Wear a lab coat.
Handling and Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[10]
-
Avoid dust formation.[10]
First Aid Measures:
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[10]
Conclusion
This compound is a high-value chemical intermediate whose physicochemical properties are intrinsically linked to its synthetic utility. Its well-defined melting and boiling points, coupled with its solubility in common organic solvents, facilitate its use in a variety of reaction setups. The compound's true power lies in the differential reactivity of its three chloro-substituents, providing a robust platform for the regioselective synthesis of complex, polysubstituted pyrimidines. For researchers in drug discovery and development, a mastery of its properties, synthesis, and safe handling procedures is essential to fully exploit its potential in creating next-generation therapeutic agents.
References
- 1. chembk.com [chembk.com]
- 2. americanelements.com [americanelements.com]
- 3. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. prepchem.com [prepchem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Introduction: The Synthetic Value and Analytical Challenge of 2,4,6-Trichloro-5-fluoropyrimidine
An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,6-Trichloro-5-fluoropyrimidine
For researchers engaged in the synthesis of novel pharmaceuticals and agrochemicals, halogenated pyrimidines serve as exceptionally versatile synthons. The strategic placement of halogen atoms at different positions on the pyrimidine ring offers a nuanced toolkit for controlling reactivity in cross-coupling reactions and other nucleophilic substitution pathways.[1] this compound is a case in point; its electron-deficient aromatic system, activated by four halogen substituents, makes it a potent building block for introducing the pyrimidine core into complex molecular architectures.
The chlorine atoms at the 2, 4, and 6 positions present multiple sites for sequential and regioselective substitution, while the fluorine atom at the 5-position modulates the electronic properties of the ring and can serve as a useful probe in ¹⁹F NMR studies for monitoring reaction progress and characterizing final products.[2]
Despite its synthetic potential, a comprehensive, publicly available dataset detailing the spectroscopic signature of this compound is notably scarce. This guide, therefore, serves a dual purpose: first, to present a predicted spectroscopic profile based on established principles and data from structurally analogous compounds, and second, to provide robust, field-proven protocols for researchers to acquire and validate this data independently. As Senior Application Scientists, we recognize that the ability to predict and experimentally confirm a molecule's analytical fingerprint is a cornerstone of efficient and successful chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹³C and ¹⁹F NMR are the key experiments, as the molecule lacks protons. Our analysis anticipates the influence of the highly electronegative fluorine and chlorine atoms on the chemical environment of the carbon and fluorine nuclei.
Predicted ¹³C and ¹⁹F NMR Spectra
The ¹³C NMR spectrum is expected to display four distinct resonances, one for each carbon in the pyrimidine ring. The chemical shifts will be significantly downfield due to the deshielding effect of the attached halogens. Furthermore, each carbon signal will exhibit splitting due to coupling with the adjacent ¹⁹F nucleus (J-coupling), a key diagnostic feature. The C-F coupling constants are expected to follow the trend ¹JCF > ²JCF > ³JCF.
The ¹⁹F NMR spectrum will provide the most direct probe. It is predicted to show a single resonance, as there is only one fluorine environment. The chemical shift of this signal is informative for confirming the electronic environment of the fluorine atom on the highly substituted ring.[3]
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale & Comparative Insights |
| ¹³C | Chemical shifts are estimated based on data for 2,4,5,6-Tetrachloropyrimidine and the known effects of fluorine substitution.[4] | |||
| C2 | 155 - 165 | Doublet | ²JCF ≈ 15-25 | The C2 carbon is bonded to two nitrogen atoms and a chlorine atom, and is two bonds away from the fluorine. |
| C4/C6 | 160 - 170 | Doublet | ²JCF ≈ 20-30 | These equivalent carbons are bonded to nitrogen and chlorine, and are also two bonds from the fluorine. Their chemical shift will be the most downfield. |
| C5 | 140 - 150 | Doublet | ¹JCF ≈ 240-260 | The C5 carbon is directly attached to fluorine, resulting in a large one-bond coupling constant and a significant downfield shift. |
| ¹⁹F | -120 to -140 | Singlet | N/A | The chemical shift is estimated relative to CFCl₃ (0 ppm) and is typical for a fluorine atom on an electron-deficient aromatic ring.[2][3] |
Experimental Protocol for NMR Data Acquisition
The following protocol is designed to yield high-quality, unambiguous NMR data. The choice of a solvent free of interfering signals and a spectrometer with sufficient field strength is critical for resolving the expected C-F couplings.
-
Sample Preparation: Accurately weigh approximately 20-30 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a multinuclear NMR spectrometer operating at a field strength of at least 400 MHz (for ¹H).
-
¹⁹F NMR Acquisition:
-
Tune the probe to the ¹⁹F frequency.
-
Acquire a standard, single-pulse ¹⁹F spectrum. A small number of scans (e.g., 16) should be sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Reference the spectrum using an external standard or by using the spectrometer's internal calibration.
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a standard proton-decoupled ¹³C{¹H} spectrum. A sufficient number of scans (e.g., 1024 or more) and a suitable relaxation delay (e.g., 2 seconds) will be necessary to achieve a good signal-to-noise ratio.
-
The resulting spectrum will show C-F couplings. If desired, a ¹⁹F-decoupled ¹³C{¹H, ¹⁹F} experiment can be performed to collapse the doublets into singlets, confirming the origin of the splitting.
-
Visualization of NMR Correlations
Caption: Predicted J-coupling correlations in NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[5] For this compound, the key vibrational modes will be the stretching of the C-N, C-C, C-Cl, and C-F bonds within the pyrimidine ring.
Predicted IR Absorption Bands
The spectrum is expected to be dominated by strong absorptions related to the pyrimidine ring and its halogen substituents. While the fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands unique to the molecule, several key stretches in the diagnostic region can be predicted. We can infer likely positions by comparing with the known spectrum of 2,4,6-trichloropyrimidine.[6]
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale |
| 1540 - 1580 | Strong | C=N/C=C Ring Stretching | Characteristic of aromatic heterocyclic rings. These bands are observed in 2,4,6-trichloropyrimidine.[6] |
| 1300 - 1450 | Medium-Strong | Pyrimidine Ring Vibrations | Multiple bands corresponding to complex stretching and bending modes of the ring structure. |
| 1100 - 1250 | Strong | C-F Stretching | The C-F stretch is typically a strong and distinct band in this region. |
| 800 - 850 | Strong | C-Cl Stretching | The C-Cl stretches are expected in this region. The presence of multiple chlorine atoms may lead to several strong bands. |
| < 800 | Medium-Weak | Ring Bending (Out-of-plane) | Bending modes characteristic of the substituted pyrimidine ring. |
Experimental Protocol for ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred technique for acquiring an IR spectrum of a solid sample due to its simplicity and minimal sample preparation.[7]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Collection: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
-
Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample, ensuring good contact between the solid and the crystal surface.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to produce a spectrum with an excellent signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance plot.
Visualization of the IR Analysis Workflow
Caption: Standard operating procedure for ATR-FTIR.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details inferred from its fragmentation pattern upon ionization. Electron Ionization (EI) is a common technique that provides a reproducible fragmentation pattern, or "fingerprint," for a given molecule.[8]
Predicted Mass Spectrum and Fragmentation
The key feature of the mass spectrum of this compound will be the distinctive isotopic pattern of the molecular ion (M⁺˙) due to the presence of three chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a cluster of peaks for any chlorine-containing fragment, with predictable relative intensities. The molecular ion peak cluster for C₄Cl₃FN₂ should appear around m/z 200.
Fragmentation is expected to proceed via the loss of radicals or neutral molecules, driven by the stability of the resulting ions.[9] A plausible pathway involves the initial loss of a chlorine radical, followed by the elimination of cyanogen chloride (CNCl) or other stable neutral fragments.
Table 3: Predicted Key Ions in the EI Mass Spectrum
| m/z (for ³⁵Cl) | Predicted Ion / Fragment | Comments |
| 200 | [C₄Cl₃FN₂]⁺˙ | Molecular ion (M⁺˙). Will appear as a cluster (M, M+2, M+4, M+6) due to chlorine isotopes. |
| 165 | [M - Cl]⁺ | Loss of a chlorine radical. This is a very common initial fragmentation step for chloro-aromatics. |
| 130 | [M - 2Cl]⁺˙ | Loss of a second chlorine radical. |
| 104 | [C₃FClN]⁺ | Possible fragment after ring cleavage and loss of CNCl. |
| 69 | [C₂NCl]⁺ | Fragment resulting from further decomposition of the pyrimidine ring. |
Experimental Protocol for GC-MS (EI) Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for analyzing this compound, as its predicted boiling point suggests it is sufficiently volatile for GC.
-
Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
GC Method:
-
Injector: Set to 250°C, split mode (e.g., 50:1).
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Method:
-
Interface Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the chromatographic peak for the compound and analyze the corresponding mass spectrum. Compare the observed molecular ion cluster and fragmentation pattern with the predicted values.
Visualization of the Predicted Fragmentation Pathway
Caption: A plausible fragmentation route for the title compound.
Conclusion
This guide provides a comprehensive, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS data. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to confidently acquire and interpret their own data. This analytical blueprint is essential for any scientist looking to employ this versatile building block in their synthetic endeavors, ensuring structural confirmation, monitoring reaction purity, and accelerating the pace of discovery in drug development and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 19F [nmr.chem.ucsb.edu]
- 4. 2,4,5,6-Tetrachloropyrimidine(1780-40-1) 13C NMR spectrum [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. ias.ac.in [ias.ac.in]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
A Senior Application Scientist's Guide to 2,4,6-Trichloro-5-fluoropyrimidine: Sourcing, Synthesis, and Application
Introduction: The Strategic Value of a Polysubstituted Pyrimidine
In the landscape of modern medicinal chemistry and drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its versatile structure is central to a myriad of biologically active compounds, including antiviral and anticancer agents. 2,4,6-Trichloro-5-fluoropyrimidine (CAS No. 6693-08-9) is a highly reactive and versatile building block that offers medicinal chemists a powerful tool for scaffold decoration and the synthesis of complex molecular architectures. The strategic placement of three chlorine atoms and a fluorine atom on the pyrimidine ring provides multiple, distinct reaction sites for nucleophilic substitution, allowing for the controlled and sequential introduction of various functional groups.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the commercial sourcing, synthesis, characterization, and key applications of this compound, with a focus on practical, field-proven insights to empower your research and development endeavors.
Part 1: Sourcing and Vetting of Commercial Suppliers
The quality and reliability of starting materials are paramount to the success of any research program. For a highly specialized reagent like this compound, careful supplier selection is a critical first step.
Identifying Potential Suppliers
A survey of the chemical supplier landscape indicates that this compound is available from a range of manufacturers and distributors, often specializing in fine chemicals and building blocks for research and development. While a comprehensive, static list is impractical, the following represents a selection of suppliers and platforms where this compound has been listed:
-
American Elements [3]
-
AK Scientific, Inc. (AKSci) [4]
-
Fluorochem [5]
-
Parchem
-
Sigma-Aldrich (now part of Merck)
-
Chemsrc [6]
-
ChemicalBook [7]
It is important to note that some suppliers may offer this compound on a "made-to-order" basis rather than as a stock item.
Supplier Evaluation Criteria: A Scientist's Checklist
Beyond simple availability and price, a thorough evaluation of potential suppliers should be conducted. The following checklist provides key decision-making criteria:
| Criteria | Key Considerations |
| Purity and Characterization Data | Does the supplier provide a Certificate of Analysis (CoA) with detailed purity information (e.g., by HPLC or GC)? Is spectroscopic data (NMR, MS) available upon request? |
| Consistency and Batch-to-Batch Variability | Can the supplier demonstrate consistency in product quality across different batches? This is crucial for long-term projects and process development. |
| Scalability | Does the supplier have the capacity to provide larger quantities (kilogram scale) if your project moves from discovery to development? |
| Documentation and Regulatory Support | Is a comprehensive Safety Data Sheet (SDS) provided? Can the supplier offer support for regulatory filings if the compound is incorporated into a GMP workflow? |
| Technical Support | Does the supplier have knowledgeable technical staff who can answer questions about the product's properties and handling? |
Part 2: Synthesis and Manufacturing Routes
Understanding the synthetic routes to this compound is not only of academic interest but also provides insights into potential impurities that may be present in commercial materials. Two primary synthetic strategies have been reported.
Method 1: Direct Fluorination of 2,4,6-Trichloropyrimidine
This method involves the direct introduction of a fluorine atom onto the pre-formed trichloropyramidine ring.
-
Reaction Scheme:
-
Starting Material: 2,4,6-Trichloropyrimidine
-
Reagents: Elemental fluorine (diluted with an inert gas like helium), sodium fluoride
-
Solvent: Trichlorofluoromethane
-
Conditions: Low temperature (-78°C)
-
-
Protocol:
-
A suspension of 2,4,6-trichloropyrimidine and sodium fluoride is prepared in trichlorofluoromethane and cooled to -78°C.[8]
-
A mixture of fluorine gas in helium is bubbled through the suspension over several hours.[8]
-
Upon completion, the reaction mixture is filtered to remove solid residues.
-
The filtrate is purified by distillation to yield this compound.[8]
-
-
Causality and Insights: This approach is mechanistically straightforward but requires specialized equipment for handling elemental fluorine, a highly reactive and hazardous gas. The low yield (reported around 48%) and the potential for the formation of more highly fluorinated byproducts are significant considerations.[8]
Method 2: Chlorination of a Fluorinated Precursor
This strategy builds the trichlorinated scaffold around an existing 5-fluorinated pyrimidine core.
-
Reaction Scheme:
-
Starting Material: 5-Fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (5-Fluorobarbituric acid)
-
Reagents: Phosphorus oxychloride (POCl₃), N,N-dimethylaniline
-
Conditions: Elevated temperature (100-110°C)
-
-
Protocol:
-
Finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione is carefully added to an excess of phosphorus oxychloride.[7]
-
N,N-dimethylaniline is added dropwise, and the mixture is heated to 100-110°C for several hours, with the reaction progress monitored by TLC.[7]
-
After cooling, the excess POCl₃ is removed by vacuum distillation.
-
The residue is carefully quenched by pouring it into ice water.
-
The aqueous mixture is extracted with an organic solvent (e.g., ether), and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by vacuum distillation to afford this compound as a low-melting white crystalline solid.[7]
-
-
Causality and Insights: This method avoids the use of elemental fluorine, relying on more common laboratory reagents. However, it is a multi-step process with a reported yield of around 28%.[7] The use of excess phosphorus oxychloride and the highly exothermic nature of the reaction and quenching steps require careful control of reaction conditions.
Part 3: Scientific Integrity - Physicochemical Properties and Characterization
A thorough characterization of this compound is essential for its effective use. The table below summarizes its key physicochemical properties based on supplier data.
| Property | Value | Reference(s) |
| CAS Number | 6693-08-9 | [3][4][6] |
| Molecular Formula | C₄Cl₃FN₂ | [3][4] |
| Molecular Weight | 201.41 g/mol | [4] |
| Appearance | White to light yellow crystalline powder/solid | |
| Boiling Point | 222.45 °C (predicted); 80-87 °C at 10-12 mbar | [4][7][8] |
| Density | ~1.737 g/cm³ | [4] |
| Refractive Index | ~1.553 | [4] |
Spectroscopic Characterization: An Expectation-Based Analysis
-
¹H NMR: As there are no hydrogen atoms in the molecule, no signals are expected in the ¹H NMR spectrum. The absence of signals can be a useful preliminary confirmation of identity.
-
¹³C NMR: The spectrum is expected to show four distinct carbon signals. The chemical shifts will be significantly influenced by the attached electronegative halogen atoms. The carbon atom bonded to fluorine (C5) will exhibit a large one-bond coupling constant (¹JC-F), resulting in a doublet. The other carbon atoms (C2, C4, C6) will show smaller couplings to the fluorine atom.
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic, electron-deficient pyrimidine ring.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing three chlorine atoms. The molecular ion peak (M+) should be observable, along with fragmentation patterns corresponding to the loss of chlorine atoms and other moieties.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring.
Part 4: Applications in Drug Discovery and Organic Synthesis
The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of compounds, particularly in the pharmaceutical sector.
Hierarchical Nucleophilic Substitution
The chlorine atoms at the C2, C4, and C6 positions exhibit different reactivities, allowing for selective and sequential substitution by nucleophiles. This is a powerful strategy for building molecular complexity in a controlled manner. The C4 and C6 positions are generally more reactive towards nucleophilic attack than the C2 position.
Synthesis of Tyrosine Kinase Inhibitors
Substituted pyrimidines are a common core in many kinase inhibitors. This compound can serve as a starting point for the synthesis of 4-(3-aminopyrazole)pyrimidine derivatives, which have been investigated as potential tyrosine kinase inhibitors for cancer therapy.
Development of Antibacterial Agents
This compound has been used to prepare {2-(alkyl)-3-[2-(5-fluoro-4-pyrimidinyl)hydrazino]-3-oxopropyl}hydroxyformamide compounds. These molecules have shown utility in the inhibition of bacterial peptide deformylase activity, a target for novel antibacterial drugs.
Intermediate for Other Active Scaffolds
This compound can be readily converted to other useful intermediates. For example, it can be selectively reduced to synthesize 2,4-Dichloro-5-fluoropyrimidine, another important building block in medicinal chemistry.
Part 5: Safety, Handling, and Storage
As a reactive, halogenated heterocyclic compound, this compound must be handled with appropriate care.
-
General Hazards: While a specific, verified SDS for this compound is not universally available, related trichloropyrimidines are classified as irritants to the skin, eyes, and respiratory system.[8]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.[4]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
This compound is a high-value chemical intermediate that provides a gateway to a diverse range of complex molecules for drug discovery and fine chemical synthesis. Its polysubstituted nature allows for controlled, sequential reactions, making it a powerful tool for medicinal chemists. A successful research program utilizing this compound hinges on a judicious selection of commercial suppliers, a thorough understanding of its synthesis and reactivity, and a rigorous adherence to safety protocols. While publicly available characterization data is limited, the insights and protocols provided in this guide offer a solid foundation for researchers to confidently incorporate this versatile building block into their synthetic workflows.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. americanelements.com [americanelements.com]
- 4. 6693-08-9 this compound AKSci V0432 [aksci.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
An In-Depth Technical Guide to the Solubility of 2,4,6-Trichloro-5-fluoropyrimidine in Organic Solvents for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2,4,6-trichloro-5-fluoropyrimidine, a critical starting material in the synthesis of various biologically active molecules. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document offers both theoretical insights and practical methodologies for the precise determination of this key physicochemical parameter.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and materials science.[1] Its polysubstituted structure, featuring three chlorine atoms and one fluorine atom, offers multiple reaction sites for nucleophilic substitution, enabling the construction of complex molecular architectures.[1] This compound is particularly valuable in the development of novel pharmaceuticals, where the pyrimidine scaffold is a common feature in a wide array of therapeutic agents.[2]
The successful use of this compound in any synthetic route is fundamentally dependent on its solubility in the chosen reaction medium. Poor solubility can lead to low reaction yields, difficult purifications, and challenges in handling and dosing. Conversely, a thorough understanding of its solubility profile in various organic solvents empowers chemists to optimize reaction conditions, enhance process efficiency, and ensure reproducibility.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is essential before undertaking solubility studies.
| Property | Value | Reference |
| Chemical Formula | C₄HCl₃FN₂ | [3] |
| Molecular Weight | 201.42 g/mol | Calculated |
| Appearance | Colorless to pale yellow crystalline solid | [3] |
| Melting Point | 41-44 °C | [3] |
| Boiling Point | ~155 °C | [3] |
| CAS Number | 6693-08-9 | [4] |
Qualitative Solubility Profile and Rationale for Solvent Selection
Initial qualitative assessments indicate that this compound is soluble in some organic solvents such as chloroform, ethanol, and dimethylformamide, while being insoluble in water.[3] To establish a comprehensive quantitative solubility profile, a diverse range of organic solvents should be systematically evaluated. The selection of these solvents should be guided by their polarity and functional groups to cover a broad spectrum of potential reaction and purification conditions.
A recommended starting set of solvents for a comprehensive solubility study would include:
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Polar Protic Solvents: Methanol, Ethanol, Isopropanol
-
Nonpolar Solvents: Dichloromethane, Chloroform, Ethyl Acetate, Toluene, Heptane
The following diagram illustrates the logical workflow for solvent selection and the subsequent experimental determination of solubility.
Caption: Logical workflow for solvent selection and experimental solubility determination.
Experimental Protocol for Quantitative Solubility Determination: The Equilibrium Solubility Method
The equilibrium solubility method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent. This method involves saturating a solvent with the solute and then quantifying the amount of dissolved solute at a specific temperature.
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is a toxic chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] All manipulations should be performed in a well-ventilated fume hood.[3] Avoid inhalation of dust or vapors and direct contact with skin and eyes.[3]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Pipettes and other standard laboratory glassware
Step-by-Step Experimental Procedure
The following diagram outlines the key steps in the equilibrium solubility determination protocol.
Caption: Step-by-step workflow for the equilibrium solubility determination method.
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately pipette a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette, avoiding any solid particles.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analytical Quantification
The concentration of this compound in the diluted samples can be accurately determined using a validated analytical technique, most commonly HPLC-UV.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Analyze these standards by HPLC-UV and construct a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Analyze the diluted samples under the same HPLC-UV conditions as the standards.
-
Concentration Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples.
Data Analysis and Presentation
The solubility is calculated from the concentration of the diluted sample, taking into account the dilution factor. The results should be expressed in standard units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L). It is recommended to perform each solubility measurement in triplicate to ensure the reliability of the data.
The experimentally determined solubility data can be presented in a clear and concise table, as shown below.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25 °C (Example Template)
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | e.g., 5.1 | [Insert Data] | [Insert Data] |
| e.g., Acetone | e.g., 5.1 | [Insert Data] | [Insert Data] |
| e.g., Dichloromethane | e.g., 3.1 | [Insert Data] | [Insert Data] |
| e.g., Toluene | e.g., 2.4 | [Insert Data] | [Insert Data] |
Applications in Drug Development and Organic Synthesis
A comprehensive understanding of the solubility of this compound is invaluable for its application as a synthetic intermediate. In drug discovery, this knowledge is crucial for:
-
Reaction Optimization: Selecting the most appropriate solvent to ensure all reactants are in solution, leading to improved reaction rates and yields.
-
Purification Strategy: Designing effective crystallization and chromatographic purification methods. For instance, a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature would be an ideal candidate for recrystallization.
-
Formulation Development: For compounds intended for biological screening, solubility in solvents like DMSO is a critical parameter for preparing stock solutions.
Conclusion
While readily available quantitative solubility data for this compound is limited, this guide provides a robust framework for its experimental determination. By following the detailed equilibrium solubility method and adhering to the outlined safety precautions, researchers can generate reliable and accurate solubility data. This information is not merely a physical constant but a critical piece of data that informs rational solvent selection, accelerates process development, and ultimately contributes to the successful synthesis of novel chemical entities.
References
The Synthetic Versatility of 2,4,6-Trichloro-5-fluoropyrimidine: A Guide to its Reactivity with Nucleophiles
An In-depth Technical Guide:
Abstract
2,4,6-Trichloro-5-fluoropyrimidine is a pivotal building block in contemporary synthetic chemistry, particularly within the realms of drug discovery and materials science. Its polyhalogenated, electron-deficient pyrimidine core offers multiple reaction sites for nucleophilic aromatic substitution (SNAr), enabling the construction of complex, highly functionalized heterocyclic systems. This guide provides an in-depth analysis of the reactivity of this scaffold with various nucleophiles. We will explore the fundamental electronic principles governing its reactivity, dissect the critical factors that dictate regioselectivity, and provide field-proven experimental protocols for its synthetic manipulation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical properties of this versatile intermediate.
Introduction: The Pyrimidine Core in Modern Chemistry
The pyrimidine ring is a privileged scaffold, forming the core of numerous biologically active molecules, including several approved pharmaceutical agents.[1] The introduction of multiple halogen atoms, as in this compound, transforms this heterocycle into a powerful electrophilic hub. The electron-withdrawing nature of the ring nitrogens and the halogen substituents renders the carbon atoms of the ring susceptible to attack by a wide array of nucleophiles.[1] This inherent reactivity allows for the sequential and regioselective replacement of chlorine atoms, providing a strategic platform for diversity-oriented synthesis.
The synthesis of this compound itself can be achieved from precursors like 5-fluorobarbituric acid or 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione through reactions with reagents like phosphorus oxychloride.[2] Another method involves the direct fluorination of 2,4,6-trichloropyrimidine.[3] Its commercial availability and well-defined reactivity make it an attractive starting material for complex target synthesis.
Fundamental Principles of Reactivity
The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is distinct from SN1 and SN2 reactions and proceeds via a two-step addition-elimination pathway.[4]
-
Nucleophilic Attack: The nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine leaving group (C2, C4, or C6). This forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
The stability of the Meisenheimer complex is the paramount factor determining the feasibility and rate of the reaction.[5] In the pyrimidine system, the negative charge of the intermediate can be delocalized onto the highly electronegative ring nitrogen atoms, providing substantial stabilization, which is why these heterocycles are particularly activated for SNAr reactions.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. echemi.com [echemi.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 2,4,6-Trichloro-5-fluoropyrimidine
Introduction: The Versatile Scaffold of 2,4,6-Trichloro-5-fluoropyrimidine in Drug Discovery
The fluorinated pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology and virology.[1][2] this compound is a highly functionalized and versatile building block that offers multiple reaction sites for the strategic synthesis of a diverse library of derivatives. Its unique substitution pattern, featuring three distinct chlorine atoms and a fluorine atom, allows for sequential and regioselective modifications, making it an invaluable starting material for the development of novel drug candidates and chemical probes.[3]
This guide provides a comprehensive overview of the synthetic utility of this compound, detailing its reactivity and providing experimentally validated protocols for the synthesis of a range of derivatives. The methodologies described herein are designed to be robust and reproducible, enabling researchers in drug development and medicinal chemistry to harness the full potential of this powerful synthetic intermediate.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the electron-deficient nature of the pyrimidine ring, which is further enhanced by the presence of four halogen substituents. This electronic profile makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr). The three chlorine atoms at the 2, 4, and 6 positions serve as excellent leaving groups, and their relative reactivity is influenced by both electronic and steric factors.
Generally, the order of reactivity for nucleophilic substitution is C4 > C6 > C2. The C4 and C6 positions are activated by the para and ortho nitrogen atoms, respectively. However, the fluorine atom at the C5 position introduces steric hindrance, which can influence the regioselectivity of incoming nucleophiles.[4] For instance, bulkier nucleophiles may show increased substitution at the less sterically hindered C2 position.
Beyond SNAr, the chlorine atoms on the pyrimidine ring are amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[5][6][7] This dual reactivity allows for a wide array of C-C, C-N, C-O, and C-S bonds to be formed, providing access to a vast chemical space.
Caption: Synthetic pathways for derivatization.
Part 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The stepwise substitution of the chlorine atoms with various nucleophiles is a primary strategy for derivatizing this compound. By carefully controlling the reaction conditions (temperature, stoichiometry of the nucleophile, and choice of base), a high degree of regioselectivity can be achieved.
Protocol 1: Regioselective Monosubstitution at the C4 Position with Amines
This protocol describes the selective substitution of the C4 chlorine with a primary or secondary amine. The C4 position is the most electrophilic and generally the first to react.[8]
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline) (1.0-1.2 equivalents)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve the amine (1.1 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
-
Slowly add the amine/DIPEA solution to the cooled solution of the pyrimidine over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2,6-dichloro-5-fluoropyrimidine derivative.
| Nucleophile | Product | Yield (%) | Reference |
| Morpholine | 4-(2,6-Dichloro-5-fluoropyrimidin-4-yl)morpholine | 85-95 | [4] |
| Aniline | N-(2,6-Dichloro-5-fluoropyrimidin-4-yl)aniline | 80-90 | [8] |
Protocol 2: Stepwise Disubstitution to Yield 2,4-Diamino-6-chloro-5-fluoropyrimidine Derivatives
This protocol outlines the synthesis of 2,4-diamino derivatives through a stepwise approach. The first amination is performed at a lower temperature to favor monosubstitution at the C4 position, followed by a second amination at a higher temperature to introduce a different or the same amino group at the C2 position.
Caption: Workflow for stepwise diamination.
Materials:
-
4-Amino-2,6-dichloro-5-fluoropyrimidine (from Protocol 1)
-
Second amine (e.g., cyclopropylamine, benzylamine) (1.5-2.0 equivalents)
-
Strong base (e.g., Sodium hydride (NaH), Lithium bis(trimethylsilyl)amide (LiHMDS)) (1.5 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend NaH (1.5 eq) in anhydrous DMF.
-
Cool the suspension to 0 °C and add a solution of the second amine (1.5 eq) in DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to form the corresponding sodium amide.
-
Add a solution of the 4-amino-2,6-dichloro-5-fluoropyrimidine (1.0 eq) in DMF to the amide solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 2,4-diamino-6-chloro-5-fluoropyrimidine derivative.[9][10]
Part 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions provide a powerful means to form carbon-carbon and carbon-nitrogen bonds, significantly expanding the diversity of derivatives accessible from this compound.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Aryl- and Heteroaryl-Substituted Pyrimidines
The Suzuki-Miyaura coupling enables the introduction of aryl or heteroaryl moieties at the chlorine-bearing positions. The regioselectivity can be controlled by tuning the reaction conditions.[11]
Materials:
-
This compound or a mono/di-substituted derivative
-
Aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add the pyrimidine substrate (1.0 eq), boronic acid (1.2 eq), palladium catalyst (3 mol%), and base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Pyrimidine Substrate | Boronic Acid | Product | Yield (%) | Reference |
| This compound | Phenylboronic acid | 4-Phenyl-2,6-dichloro-5-fluoropyrimidine | 70-85 | [5][11] |
| 4-Amino-2,6-dichloro-5-fluoropyrimidine | 4-Methoxyphenylboronic acid | 4-Amino-6-(4-methoxyphenyl)-2-chloro-5-fluoropyrimidine | 65-80 | [9] |
Protocol 4: Sonogashira Coupling for the Synthesis of Alkynylpyrimidines
The Sonogashira coupling is a reliable method for the introduction of terminal alkynes onto the pyrimidine core, yielding valuable intermediates for further transformations.[7][12]
Materials:
-
Halogenated pyrimidine substrate
-
Terminal alkyne (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Amine base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
In a Schlenk tube, dissolve the pyrimidine substrate (1.0 eq) and the terminal alkyne (1.2 eq) in the anhydrous solvent.
-
Add the amine base (3.0 eq), followed by the palladium catalyst (3 mol%) and CuI (2 mol%).
-
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.[13][14]
Protocol 5: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination offers a powerful alternative to classical SNAr for the formation of C-N bonds, particularly with less nucleophilic amines or for achieving different regioselectivity.[6][15]
Materials:
-
Halogenated pyrimidine substrate
-
Amine (primary or secondary) (1.2-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LiHMDS) (1.5-2.0 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, THF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a glovebox or a Schlenk flask, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Add the pyrimidine substrate and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and filter through Celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
Conclusion
This compound is a highly versatile and reactive scaffold that provides a gateway to a vast array of structurally diverse pyrimidine derivatives. The protocols detailed in this guide for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions offer reliable and reproducible methods for the synthesis of mono-, di-, and tri-substituted pyrimidines. By understanding the principles of reactivity and carefully controlling the reaction conditions, researchers can selectively functionalize this building block to accelerate the discovery and development of new chemical entities with potential therapeutic applications.
References
- 1. matjournals.net [matjournals.net]
- 2. pharmacy180.com [pharmacy180.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. sarchemlabs.com [sarchemlabs.com]
- 11. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. ijnc.ir [ijnc.ir]
- 14. m.youtube.com [m.youtube.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: The Strategic Utility of 2,4,6-Trichloro-5-fluoropyrimidine in Medicinal Chemistry
An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Status of Fluorinated Pyrimidines in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in countless bioactive molecules, including the nucleobases of life.[1][2][3] Its inherent ability to form multiple hydrogen bonds and engage in pi-stacking interactions makes it an ideal framework for designing ligands that bind to biological targets with high affinity and specificity. In modern drug discovery, particularly in the development of kinase inhibitors, the pyrimidine scaffold is nearly ubiquitous, forming the core of numerous FDA-approved therapeutics.[4][5][6]
The strategic incorporation of fluorine into drug candidates can profoundly enhance pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[7] When combined, the fluorinated pyrimidine motif becomes a powerful tool. This guide focuses on a particularly versatile, albeit highly reactive, building block: 2,4,6-trichloro-5-fluoropyrimidine . Its trifunctional nature, combined with the electronic modulation by the C5-fluoro group, provides a platform for constructing complex, three-dimensional molecules with exquisite control over regiochemistry. This document serves as a detailed guide to understanding and harnessing the reactivity of this scaffold for medicinal chemistry applications.
Reactivity Profile and Regiochemical Control
The synthetic utility of this compound is governed by the principles of nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly amplified by three chlorine atoms and a fluorine atom, rendering the ring highly susceptible to attack by nucleophiles.[8][9][10]
However, the three chlorine atoms are not electronically equivalent. Their reactivity towards nucleophiles is dictated by the activating and deactivating effects of the ring nitrogens and the adjacent halogens. This creates a predictable hierarchy for sequential substitutions, which is the key to its synthetic value.
Reactivity Hierarchy: C4 > C2 > C6
-
C4 (Most Reactive): The C4 position is flanked by two nitrogen atoms (at positions 3 and 5, after considering the pyrimidine numbering), making it the most electrophilic and sterically accessible position. Nucleophilic attack at this site is highly favored under mild conditions.
-
C2 (Intermediate Reactivity): The C2 position is flanked by two nitrogen atoms (at positions 1 and 3). It is the second most reactive site and can be targeted after the C4 position has been functionalized, typically by using slightly more forcing conditions (e.g., higher temperature).
-
C6 (Least Reactive): The C6 position is adjacent to only one ring nitrogen. It is the least electrophilic site and generally requires the harshest conditions for substitution. The presence of a bulky substituent introduced at the C4 or C2 position can also provide steric hindrance, further reducing its reactivity.
The C5-fluorine atom primarily serves to further activate the entire ring electronically and can modulate the pKa and binding interactions of adjacent functionalities in the final compound.
Caption: Regioselectivity map for SNAr on the pyrimidine core.
Experimental Protocols for Sequential Functionalization
The following protocols provide a framework for the controlled, sequential substitution of this compound. These are generalized procedures that must be optimized for specific nucleophiles.
Protocol 1: Selective C4-Monosubstitution with an Amine Nucleophile
-
Principle & Causality: This protocol exploits the supreme reactivity of the C4 position. By using a slight excess of the nucleophile at a low temperature in the presence of a non-nucleophilic base, substitution can be selectively achieved at C4 while minimizing disubstitution. The base is crucial for scavenging the HCl generated, preventing protonation of the amine nucleophile or the pyrimidine ring, which would deactivate them.
-
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (R¹R²NH) (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for chromatography
-
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv) and dissolve in anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve the amine nucleophile (1.1 equiv) and DIPEA (1.5 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrimidine solution over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-4 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with EtOAc (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the C4-substituted product.
-
-
Troubleshooting:
-
Formation of Disubstituted Product: The reaction temperature is too high, or too much nucleophile was added. Ensure slow, dropwise addition at 0 °C or lower (-20 °C).
-
Incomplete Reaction: The amine may be too sterically hindered or weakly nucleophilic. Allow the reaction to warm slowly to room temperature or consider a stronger, non-nucleophilic base.
-
Hydrolysis Byproduct: Indicates moisture in the reagents or solvent. Ensure all glassware is dry and solvents are anhydrous.[11]
-
Protocol 2: Sequential C2-Disubstitution
-
Principle & Causality: After C4 is functionalized, the C2 position becomes the next most reactive site. Introducing a second nucleophile (which can be the same or different from the first) at an elevated temperature overcomes the higher activation energy for substitution at C2. The first substituent at C4 electronically deactivates the ring slightly, necessitating more forcing conditions.
-
Materials & Reagents:
-
C4-substituted-2,6-dichloro-5-fluoropyrimidine (from Protocol 1) (1.0 equiv)
-
Second Nucleophile (R³R⁴NH) (1.2 equiv)
-
DIPEA (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or 1,4-Dioxane
-
-
Step-by-Step Methodology:
-
Reaction Setup: In a flask equipped with a reflux condenser under N₂, dissolve the C4-monosubstituted pyrimidine (1.0 equiv) in anhydrous DMF.
-
Reagent Addition: Add the second amine nucleophile (1.2 equiv) followed by the base (DIPEA or K₂CO₃).
-
Heating: Heat the reaction mixture to 80-100 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take 4-24 hours.
-
Workup & Purification: Cool the reaction to room temperature. Dilute with water and extract with EtOAc. Wash the combined organic layers thoroughly with water and brine to remove DMF. Dry over Na₂SO₄, filter, concentrate, and purify by column chromatography.
-
-
Troubleshooting:
-
No Reaction: The nucleophile may not be potent enough, or the temperature is too low. Consider a more polar solvent like NMP or higher temperatures (up to 120 °C). Microwave irradiation can also be effective.
-
Side Reactions/Decomposition: The temperature may be too high. Perform a temperature screen to find the optimal balance between reaction rate and product stability.
-
Caption: Sequential SNAr workflow for scaffold diversification.
Applications in Kinase Inhibitor Drug Discovery
The di- and tri-substituted pyrimidine scaffold is a classic "hinge-binder" motif in kinase inhibitors. The ring nitrogens (typically N1 or N3) act as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the ATP-binding pocket of a kinase. The substituents at C2, C4, and C6 are then projected into different regions of the active site, allowing for the modulation of potency and selectivity.
| Kinase Target Family | C2-Substituent Role | C4-Substituent Role | C5-Fluoro Role |
| Tyrosine Kinases (e.g., EGFR, Src) | Often a small, polar group or aniline derivative extending towards the solvent front. | Typically a larger, hydrophobic aniline or heterocyclic group occupying the main hydrophobic pocket. | Modulates pKa of C4-NH group for optimal hinge binding; can form specific interactions with the protein backbone. |
| Serine/Threonine Kinases (e.g., CDKs) | A variety of groups, often targeting the ribose pocket. | A key aromatic group for hinge binding and potency. | Enhances binding affinity through favorable electrostatic interactions. |
| JAK Kinases | Projects towards the catalytic loop. | Engages with the hinge region via an amino group. | Fine-tunes the electronics of the core for improved cell permeability and metabolic stability. |
This table summarizes common structure-activity relationship (SAR) trends for pyrimidine-based kinase inhibitors. The this compound scaffold is an ideal starting point for rapidly exploring this chemical space.[4][12]
Conclusion
This compound is a highly versatile and reactive scaffold for medicinal chemistry. Its predictable, hierarchical reactivity allows for the controlled and sequential introduction of up to three different points of diversity around a core that is pre-disposed for biological activity, particularly as a kinase hinge-binder. By understanding the principles of its SNAr chemistry and carefully controlling reaction conditions, researchers can efficiently generate libraries of complex, drug-like molecules. The protocols and insights provided herein serve as a foundational guide for scientists and drug development professionals aiming to leverage this powerful building block in their discovery programs.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Roles of Pyridine and Pyrimidine Derivatives as Privileged Scaffolds in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OR | Free Full-Text | Utilization of kinase inhibitors as novel therapeutic drug targets: A review [techscience.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. benchchem.com [benchchem.com]
- 12. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles [mdpi.com]
Introduction: The Strategic Value of the Polysubstituted 5-Fluoropyrimidine Scaffold
An Application Guide to Suzuki-Miyaura Coupling Reactions with 2,4,6-Trichloro-5-fluoropyrimidine: Protocols and Field-Proven Insights for Drug Discovery Professionals
The 5-fluoropyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1][2] The fluorine atom at the C5 position can enhance metabolic stability, binding affinity, and bioavailability.[3] this compound is a highly versatile, yet challenging, starting material that offers three distinct reactive sites for sequential C-C bond formation via cross-coupling reactions. This allows for the rapid construction of complex, three-dimensional molecules, which is a significant advantage in modern drug discovery programs.
This guide, intended for researchers in the pharmaceutical and biotechnology sectors, provides a detailed exploration of the Suzuki-Miyaura coupling reaction with this compound. While specific literature on this exact substrate is limited, this document synthesizes field-proven knowledge from closely related polychlorinated and fluorinated heterocyclic systems to provide a robust framework for reaction development and optimization. We will delve into the causality behind experimental choices, from catalyst selection to reaction setup, to empower you to confidently and successfully incorporate this valuable building block into your synthetic campaigns.
Understanding the Reactivity and Regioselectivity of this compound
The pyrimidine ring is inherently electron-deficient, which makes the attached chlorine atoms more susceptible to oxidative addition by a Palladium(0) catalyst compared to their counterparts on a benzene ring.[4] The reactivity of the three chlorine atoms on this compound is not equal, and understanding the expected regioselectivity is paramount for a successful synthetic strategy.
Based on extensive studies of related polychlorinated pyrimidines and pyridines, a clear hierarchy of reactivity can be predicted:[5][6]
-
C4-Position: The chlorine at the C4 position is the most reactive site for Suzuki-Miyaura coupling. This is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the fluorine at C5, making the C4-Cl bond most susceptible to oxidative addition.
-
C6-Position: The C6 position is the second most reactive site.
-
C2-Position: The C2 position is the least reactive of the three chloro-substituents.
This predictable regioselectivity allows for a stepwise functionalization of the pyrimidine core. By carefully controlling the stoichiometry of the boronic acid and the reaction conditions, it is possible to achieve selective mono-arylation at the C4 position, followed by a subsequent coupling at the C6 and then C2 positions.
The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below:
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting and optimizing the reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the most reactive carbon-chlorine bond (C4) of the pyrimidine ring, forming a Pd(II) complex.
-
Transmetalation: The boronic acid is activated by the base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium complex, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2,4,6-Trichloro-5-fluoropyrimidine
For Internal and External Use
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 2,4,6-trichloro-5-fluoropyrimidine in nucleophilic aromatic substitution (SNAr) reactions. Highly functionalized pyrimidine derivatives are of great importance to the life-science industries, serving as core scaffolds in a multitude of therapeutic agents.[1] This guide elucidates the mechanistic principles governing these reactions, with a focus on predicting and controlling regioselectivity. Detailed experimental protocols, data interpretation, and workflow visualizations are provided to enable the efficient synthesis of novel pyrimidine-based compounds.
Introduction: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry and materials science, largely due to its prevalence in biologically active molecules and its versatile chemical handle for diversification. Polysubstituted pyrimidines are integral components of numerous pharmaceuticals, including kinase inhibitors, antiviral agents, and anticancer drugs.[2] The electron-deficient nature of the pyrimidine ring, accentuated by the presence of multiple halogen substituents, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This compound is a particularly valuable building block, offering multiple sites for sequential and selective functionalization. Understanding the hierarchy of reactivity among the chlorine and fluorine substituents is paramount for its effective utilization in synthetic campaigns.
Mechanistic Insights into SNAr on this compound
The SNAr reaction on halogenated pyrimidines is a cornerstone of heterocyclic chemistry. The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The key factors governing the reaction are:
-
Ring Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density of the ring carbons, making them susceptible to nucleophilic attack.
-
Leaving Group Ability: While the typical reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I, this is primarily due to the powerful inductive electron-withdrawal of fluorine which makes the attached carbon more electrophilic.[3] However, the actual departure of the leaving group is also a factor.
-
Intermediate Stabilization: The negative charge of the Meisenheimer complex is effectively delocalized onto the electronegative nitrogen atoms, which stabilizes the intermediate and facilitates the reaction. The stability of this intermediate is a crucial factor in determining the regioselectivity of the substitution.
Predicted Regioselectivity
For this compound, the initial nucleophilic attack is predicted to occur preferentially at the C4 or C6 positions over the C2 position. This prediction is based on the following reasoning and supported by studies on analogous compounds:
-
Electronic Effects: The C4 and C6 positions are para and ortho, respectively, to the ring nitrogens, which provides the most effective resonance stabilization for the negative charge in the Meisenheimer intermediate. The C2 position is situated between two nitrogen atoms, which might lead to some electronic repulsion with an incoming nucleophile.
-
Steric Hindrance: The C2 position is flanked by two other substituents (a nitrogen and the C6-chloro group), which could sterically hinder the approach of a nucleophile compared to the C4 and C6 positions.
-
Analogous Systems: Studies on 2,4,5,6-tetrachloropyrimidine have shown that nucleophilic attack by sulfonamides occurs preferentially at the C4 and C6 positions.[4][5] Similarly, reactions of amines with 5-chloro-2,4,6-trifluoropyrimidine also favor substitution at the C4 position.[6]
-
Role of the C5-Fluorine: The fluorine at the C5 position is generally not displaced in SNAr reactions. Instead, its strong electron-withdrawing inductive effect further activates the ring towards nucleophilic attack at the other positions.
The substitution of the first chlorine atom will likely deactivate the ring slightly for subsequent substitutions, but by controlling stoichiometry and reaction conditions, selective di- and tri-substituted products can be achieved.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reactivity of substituted chlorines and ensuing dechlorination pathways of select PCB congeners with Pd/Mg bimetallics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 5-Chloro-2,4,6-trifluoropyrimidine 99 697-83-6 [sigmaaldrich.com]
Application Note: Protocols for the Versatile Functionalization of 2,4,6-Trichloro-5-fluoropyrimidine
Introduction: The Strategic Value of a Polysubstituted Pyrimidine Scaffold
Highly functionalized pyrimidine derivatives are foundational scaffolds in the development of pharmaceuticals and agrochemicals, appearing in molecules ranging from kinase inhibitors to antiviral agents.[1] The 2,4,6-trichloro-5-fluoropyrimidine core is an exceptionally valuable starting material for medicinal chemists. Its electron-deficient aromatic system, activated by two ring nitrogen atoms and four halogen substituents, makes it highly susceptible to sequential and regioselective functionalization.[2]
This guide provides detailed protocols and the underlying scientific rationale for the controlled modification of this compound. We will focus on the two most powerful strategies for its elaboration: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. By mastering these protocols, researchers can unlock access to diverse libraries of novel chemical entities for drug discovery and development.
Understanding the Scaffold: Reactivity and Regioselectivity
The functionalization of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and the presence of three chlorine atoms and one fluorine atom further enhances its electrophilicity, making it an excellent substrate for SNAr processes.[2]
Key Principles of Reactivity:
-
Electronic Activation: The two ring nitrogen atoms act as powerful electron-withdrawing groups, polarizing the ring and activating the carbon positions for nucleophilic attack. The most activated positions are C4 and C6, which are para and ortho to the ring nitrogens, respectively. The C2 position is generally less activated.
-
Leaving Group Ability: While fluorine is more electronegative, chlorine is typically a better leaving group in SNAr reactions on heteroaromatic systems under many conditions.
-
Regioselectivity: The primary determinant of which chlorine atom is substituted first is electronic activation. Consequently, nucleophilic attack preferentially occurs at the C4 and C6 positions over the C2 position. In symmetrically substituted pyrimidines, C4 and C6 are equivalent. The presence of the C5-fluoro substituent can introduce subtle electronic and steric effects, but the initial substitution is overwhelmingly directed to the C4/C6 positions.
The general mechanism for the SNAr reaction involves a two-step addition-elimination sequence via a stabilized, non-aromatic intermediate known as a Meisenheimer complex.[3] However, it is important to note that some SNAr reactions may proceed through a concerted mechanism.[3]
Caption: Generalized SNAr Addition-Elimination Mechanism.
Protocol 1: Regioselective Mono-Amination at the C4 Position
The introduction of amine functionalities is a cornerstone of medicinal chemistry. This protocol details the selective monosubstitution of an amine nucleophile at the C4 position of the pyrimidine core. The reaction is typically performed at low temperatures to ensure high selectivity and minimize the formation of disubstituted products.
Causality Behind Experimental Choices:
-
Solvent: Acetonitrile (MeCN) or Tetrahydrofuran (THF) are excellent choices as they are polar aprotic solvents that can dissolve the reactants but do not interfere with the reaction.
-
Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used to scavenge the HCl generated during the reaction. This prevents the protonation of the amine nucleophile, which would render it inactive.
-
Temperature: Starting the reaction at 0°C or even lower temperatures is critical for controlling selectivity. It slows the reaction rate, favoring the kinetically preferred mono-substitution at the most activated C4/C6 site. Allowing the reaction to warm to room temperature drives it to completion.
Experimental Protocol: Synthesis of 4-Amino-2,6-dichloro-5-fluoropyrimidine Derivatives
Caption: Workflow for Regioselective Mono-amination.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercial | Handle with care (lachrymator) |
| Amine Nucleophile (e.g., Benzylamine) | Reagent | Commercial | 1.0 equivalent |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous | Commercial | 1.1 equivalents |
| Acetonitrile (MeCN) | Anhydrous | Commercial | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction |
| Saturated NaCl solution (Brine) | --- | Lab Prepared | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercial | Drying agent |
| Silica Gel | 230-400 mesh | Commercial | For chromatography |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to dissolve the starting material (approx. 0.2 M concentration).
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.
-
Base Addition: Add DIPEA (1.1 eq) to the stirred solution.
-
Nucleophile Addition: Slowly add the amine nucleophile (1.0 eq) dropwise over 10-15 minutes. Ensure the internal temperature remains below 5°C.
-
Reaction: Stir the mixture at 0°C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quenching & Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure mono-substituted product.
Expected Results: This protocol typically yields the 4-amino-substituted product in good to excellent yields, depending on the nucleophilicity and steric bulk of the amine used.
| Amine Nucleophile | Temperature | Time (h) | Typical Yield |
| Pyrrolidine | 0°C to RT | 2 | >90% |
| Benzylamine | 0°C to RT | 3 | 85-95% |
| Aniline | 0°C to RT | 4 | 70-85% |
Protocol 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C bonds.[4] The Suzuki-Miyaura coupling provides a robust method to introduce aryl or vinyl groups at the chloro-positions. The choice of ligand is critical for activating the C-Cl bond for oxidative addition to the palladium center.[5]
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is required. These bulky ligands facilitate the oxidative addition of the otherwise unreactive C-Cl bond and promote the reductive elimination step.[5]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5]
-
Solvent: Anhydrous, deoxygenated solvents like 1,4-dioxane or toluene are used to prevent catalyst deactivation. The addition of some water can sometimes accelerate the reaction.[5]
-
Site Selectivity: While SNAr reactions are governed by the ring's electronics, the site-selectivity of Pd-catalyzed cross-couplings can be more complex. Often, the C4/C6 positions are still more reactive, but selectivity can sometimes be controlled by the choice of ligand and reaction conditions.[6] For this protocol, we will target the more reactive C4 position of a mono-amino-substituted pyrimidine.
Experimental Protocol: Suzuki Coupling on a 4-Amino-2,6-dichloro-5-fluoropyrimidine Scaffold
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2,6-dichloro-5-fluoropyrimidine | --- | Synthesized | 1.0 equivalent |
| Arylboronic Acid | ≥97% | Commercial | 1.2 equivalents |
| Pd₂(dba)₃ | Reagent | Commercial | 2-5 mol% |
| XPhos | Reagent | Commercial | 4-10 mol% |
| K₂CO₃ | Anhydrous | Commercial | 2.0-3.0 equivalents |
| 1,4-Dioxane / Water (e.g., 4:1) | Anhydrous / Degassed | Commercial | --- |
Step-by-Step Methodology:
-
Setup: In a glovebox or under an inert atmosphere, add the substituted pyrimidine (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.5 eq), Pd₂(dba)₃ (2.5 mol%), and XPhos (5 mol%) to a Schlenk tube or microwave vial.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 dioxane:water).
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110°C. Monitor the reaction by LC-MS. For less reactive substrates, microwave heating (e.g., 130°C for 1-2 hours) can be effective.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Wash the filtrate with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile scaffold for constructing diverse molecular architectures. The protocols detailed herein provide reliable and reproducible methods for its selective functionalization. By leveraging the predictable regioselectivity of SNAr reactions and the power of palladium-catalyzed cross-coupling, researchers can efficiently generate libraries of novel pyrimidine derivatives for screening in drug discovery and materials science applications. Careful control of reaction parameters such as temperature, base, and catalyst system is paramount to achieving the desired outcomes.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
applications of 2,4,6-Trichloro-5-fluoropyrimidine in agrochemical synthesis
An Application Guide to 2,4,6-Trichloro-5-fluoropyrimidine in Modern Agrochemical Synthesis
Authored by a Senior Application Scientist
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the applications of this compound. This highly functionalized heterocyclic compound serves as a versatile and reactive scaffold for the synthesis of novel herbicides and fungicides. Its strategic arrangement of three chlorine atoms and one fluorine atom on the pyrimidine core allows for regioselective functionalization, making it an invaluable starting material for creating diverse libraries of potential agrochemical candidates.
The protocols and insights described herein are based on established principles of heterocyclic chemistry, drawing parallels from the well-documented reactivity of related polyhalogenated pyrimidines.[1][2][3] This guide emphasizes not only the synthetic pathways but also the underlying chemical principles that govern the experimental choices, ensuring a robust and reproducible approach to innovation.
The Chemical Rationale: Reactivity and Regioselectivity
This compound is an electron-deficient aromatic system, a characteristic imparted by the electronegative nitrogen atoms within the ring. This electron deficiency makes the carbon atoms bonded to the chlorine atoms highly susceptible to nucleophilic aromatic substitution (SNAr).
The key to its synthetic utility lies in the differential reactivity of the chlorine atoms at the C2, C4, and C6 positions. Generally, in pyrimidine systems, the C4 and C6 positions are more activated towards nucleophilic attack than the C2 position. However, the presence of the bulky chlorine atom at the adjacent C5 position (in the analogous 5-chloro-2,4,6-trifluoropyrimidine) can introduce steric hindrance, potentially influencing the product ratios.[1] This allows for a stepwise and controlled substitution by carefully managing reaction conditions, most notably temperature.
-
First Substitution (Low Temperature): Typically occurs at the most reactive C4 or C6 position.
-
Second Substitution (Elevated Temperature): Reacts at the remaining C6 or C4 position.
-
Third Substitution (Forced Conditions): The least reactive C2 position can be substituted under more vigorous conditions (higher temperatures, stronger nucleophiles).
This tiered reactivity is the foundation for building complex, asymmetrically substituted pyrimidine derivatives, which is a crucial strategy in modern agrochemical design to optimize biological activity and crop selectivity.[4][5]
Application in Herbicide Synthesis: Building Novel Sulfonylurea Analogs
Pyrimidine cores are foundational structures in a major class of herbicides: acetolactate synthase (ALS) inhibitors, which include the sulfonylureas.[4] By using this compound as a scaffold, novel herbicides can be developed with potentially improved efficacy, better crop safety profiles, and tailored soil degradation rates.[4]
The general strategy involves the sequential reaction of the pyrimidine core with two different amines to create a 2,4-diamino-pyrimidine structure, a common feature in many commercial herbicides.
Experimental Protocol: Synthesis of a 4,6-Disubstituted Pyrimidine Intermediate
This protocol details the regioselective synthesis of a 4-(diethylamino)-6-chloro-5-fluoro-2-(methylamino)pyrimidine, a versatile intermediate for further elaboration into herbicidal compounds.
Step 1: First Nucleophilic Substitution (C4/C6 Position)
-
Reagents & Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve this compound (10.0 g, 45.7 mmol) in acetonitrile (100 mL). Cool the solution to 0°C in an ice bath.
-
Nucleophile Addition: Slowly add a solution of diethylamine (3.34 g, 45.7 mmol, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA) (5.9 g, 45.7 mmol, 1.0 eq) in acetonitrile (20 mL) via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. The DIPEA acts as a scavenger for the HCl generated.[2]
-
Reaction: Stir the mixture at 0°C for 2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up & Isolation: Quench the reaction with water (50 mL) and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, primarily 4-(diethylamino)-2,6-dichloro-5-fluoropyrimidine, is typically used in the next step without further purification.
Step 2: Second Nucleophilic Substitution (C2 Position)
-
Reagents & Setup: Dissolve the crude product from Step 1 in a sealed pressure vessel with N-Methyl-2-pyrrolidone (NMP) (80 mL).
-
Nucleophile Addition: Add a 40% aqueous solution of methylamine (10.6 g, 137.1 mmol, 3.0 eq).
-
Reaction: Seal the vessel and heat the reaction mixture to 80°C for 12 hours. The elevated temperature is necessary to substitute the less reactive chlorine atom.
-
Work-up & Purification: After cooling to room temperature, pour the reaction mixture into ice water (200 mL). Collect the resulting precipitate by filtration. Purify the solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Data Presentation: Hypothetical Herbicide Candidates
The following table outlines a series of hypothetical herbicide candidates synthesized from the intermediate described above, illustrating the structural diversity that can be achieved.
| Compound ID | R1 Group (at C4) | R2 Group (at C2) | Hypothetical Herbicidal Activity (GR₅₀, g/ha vs. A. fatua) |
| AG-H-001 | Diethylamino | Methylamino | 75 |
| AG-H-002 | Cyclopropylamino | Methylamino | 50 |
| AG-H-003 | Diethylamino | Ethoxy | 120 |
| AG-H-004 | Morpholino | Methylamino | 65 |
Caption: Table 1. A library of potential herbicide candidates derived from the this compound scaffold.
Visualization: Herbicide Synthesis Workflow
Caption: A generalized workflow for the synthesis of pyrimidine-based herbicides.
Application in Fungicide Synthesis: Developing Novel Anilinopyrimidines
Anilinopyrimidines are an important class of fungicides used to control diseases like gray mold (Botrytis cinerea).[6] Their mechanism of action often involves the inhibition of methionine biosynthesis. The this compound scaffold is an ideal starting point for creating new anilinopyrimidine derivatives with a broad spectrum of activity and potentially novel modes of action.[7][8]
Experimental Protocol: Synthesis of a 4-Anilino-2,6-dichloro-5-fluoropyrimidine
This protocol describes the synthesis of a key fungicidal intermediate via a nucleophilic substitution with a substituted aniline.
-
Reagents & Setup: To a solution of this compound (5.0 g, 22.9 mmol) in tetrahydrofuran (THF) (100 mL) in a round-bottom flask, add 2,6-dichloroaniline (3.7 g, 22.9 mmol, 1.0 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (6.3 g, 45.7 mmol, 2.0 eq) to the mixture.
-
Reaction: Heat the suspension to reflux (approx. 66°C) and stir for 8 hours. Monitor the reaction by TLC. The use of a solid base like K₂CO₃ is common in such syntheses.[4]
-
Work-up & Isolation: After cooling, filter off the inorganic salts and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 4-(2,6-dichloroanilino)-2,6-dichloro-5-fluoropyrimidine as a crystalline solid.
Data Presentation: Hypothetical Fungicide Candidates
This table presents data for a hypothetical series of anilinopyrimidine fungicides.
| Compound ID | Aniline Moiety (at C4) | Hypothetical Fungicidal Activity (EC₅₀, µg/mL vs. B. cinerea) |
| AG-F-001 | 2,6-Dichloroanilino | 1.5 |
| AG-F-002 | 4-Trifluoromethylanilino | 2.8 |
| AG-F-003 | 2-Methyl-4-chloroanilino | 0.9 |
| AG-F-004 | 3,5-Difluoroanilino | 2.1 |
Caption: Table 2. A library of potential anilinopyrimidine fungicides.
Visualization: Fungicide Synthesis Pathway
Caption: Synthetic pathway for generating diverse fungicide candidates.
Conclusion and Future Outlook
This compound is a powerful and versatile building block for the synthesis of next-generation agrochemicals. Its predictable, stepwise reactivity allows for the rational design and creation of large, diverse libraries of compounds for high-throughput screening. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. Future work should focus on exploring a wider range of nucleophiles, including thiols and alkoxides, and leveraging modern catalytic methods to further enhance the efficiency and selectivity of these transformations.
References
- 1. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,4,6-Trichloro-5-fluoropyrimidine
Introduction: The Strategic Advantage of 2,4,6-Trichloro-5-fluoropyrimidine in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the synthesis of a vast array of bioactive molecules, including antiviral, anticancer, and kinase inhibitor drugs.[1][2][3] Among the various functionalized pyrimidines, this compound stands out as a particularly versatile and powerful building block for drug discovery and development. Its unique substitution pattern of three chlorine atoms and one fluorine atom on the pyrimidine ring offers a platform for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled, stepwise introduction of different functionalities to build complex molecular architectures.
The strategic placement of the fluorine atom at the C5 position, coupled with chlorine atoms at C2, C4, and C6, creates a distinct reactivity profile. The high electronegativity of the fluorine atom significantly influences the electron distribution within the pyrimidine ring, thereby activating the chlorine-substituted positions for nucleophilic attack.[4] This guide provides an in-depth exploration of the chemical reactivity of this compound and detailed protocols for its application in the synthesis of bioactive molecules, with a focus on kinase inhibitors.
Understanding the Reactivity Profile: A Guide to Regioselective Synthesis
The synthetic utility of this compound hinges on the differential reactivity of its halogen substituents. The chlorine atoms at the C2, C4, and C6 positions are susceptible to nucleophilic displacement. The general order of reactivity for nucleophilic aromatic substitution on the pyrimidine ring is C4 > C6 > C2. This selectivity is primarily governed by the electronic activation provided by the ring nitrogen atoms.
However, the presence of the C5-fluoro group introduces an additional layer of complexity and opportunity. The electron-withdrawing nature of fluorine enhances the electrophilicity of the adjacent carbon atoms, further activating the C4 and C6 positions towards nucleophilic attack.[4] This heightened reactivity allows for milder reaction conditions and a broader scope of compatible nucleophiles.
Key Considerations for Reaction Selectivity:
-
Temperature: Lower temperatures generally favor substitution at the most reactive C4 position, allowing for selective mono-substitution. Stepwise increases in temperature can then be used to target the C6 and subsequently the C2 positions.
-
Nucleophile Choice: The nature of the nucleophile plays a critical role. "Soft" nucleophiles, such as amines and thiols, typically exhibit high reactivity and can be employed under mild conditions. "Harder" nucleophiles, like alcohols, may require stronger bases or higher temperatures.
-
Stoichiometry: Precise control over the stoichiometry of the nucleophile is essential to prevent over-substitution and achieve the desired mono-, di-, or tri-substituted product.[5]
Experimental Protocols
Protocol 1: Synthesis of a Mono-Substituted Pyrimidine Intermediate
This protocol details the selective mono-amination at the C4 position of this compound, a common first step in the synthesis of many kinase inhibitors.[6]
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., 3-Amino-5-methylpyrazole)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile
-
Brine solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous THF.
-
In a separate flask, prepare a solution of the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the solution of this compound to 0 °C in an ice bath.
-
Slowly add the amine/triethylamine solution dropwise to the cooled pyrimidine solution over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous brine solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired mono-substituted product.
Workflow for Mono-Substitution:
Caption: Workflow for selective mono-amination of this compound.
Protocol 2: Synthesis of a Di-Substituted Pyrimidine Kinase Inhibitor Scaffold
Building upon the mono-substituted intermediate, this protocol describes the subsequent substitution at the C2 or C6 position to generate a di-substituted scaffold, a common core in many kinase inhibitors.[6]
Materials:
-
Mono-substituted pyrimidine intermediate from Protocol 1
-
Second nucleophile of choice (e.g., (S)-(3-aminopyrrolidin-1-yl)(3-chloro-2-fluorophenyl)methanone)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
1-Pentanol or other high-boiling point solvent
-
Water
Procedure:
-
In a round-bottom flask, combine the mono-substituted pyrimidine intermediate (1.0 equivalent), the second nucleophile (1.3 equivalents), and triethylamine (1.5 equivalents).
-
Add 1-pentanol as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with water and then a small amount of cold diethyl ether.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired di-substituted pyrimidine.
Reaction Scheme for Di-Substitution:
Caption: General reaction scheme for the synthesis of a di-substituted pyrimidine scaffold.
Data Presentation: Representative Examples and Yields
The following table summarizes typical reaction conditions and outcomes for the sequential substitution of this compound.
| Step | Nucleophile | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 3-Amino-5-methylpyrazole | THF | 50 | 16 | 2,6-Dichloro-5-fluoro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | ~85 |
| 2 | (S)-(3-aminopyrrolidin-1-yl) (3-chloro-2-fluorophenyl)methanone | 1-Pentanol | 120 | 6 | (S)-(3-Chloro-2-fluorophenyl)(3-((4-chloro-5-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | 51[6] |
Applications in Bioactive Molecule Synthesis
The versatility of this compound extends beyond kinase inhibitors. Its derivatives are key intermediates in the synthesis of a wide range of bioactive molecules.
-
Antiviral Agents: The pyrimidine core is fundamental to many nucleoside and non-nucleoside antiviral drugs.[1][7] The ability to introduce diverse functional groups onto the this compound scaffold allows for the synthesis of novel antiviral candidates.[8]
-
Agrochemicals: Substituted pyrimidines are also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[9][10] The reactivity of this compound makes it an attractive starting material for the development of new and effective crop protection agents.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, side reactions, or product decomposition. | Increase reaction time or temperature cautiously. Ensure anhydrous conditions to prevent hydrolysis.[5] Use a milder base if decomposition is observed. |
| Formation of Multiple Products | Lack of regioselectivity or over-substitution. | Lower the reaction temperature to favor substitution at the most reactive site. Use a stoichiometric amount of the nucleophile.[5] |
| Hydrolysis of Starting Material | Presence of water in the reaction. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.[5] |
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive molecules. Its unique reactivity profile allows for controlled, sequential nucleophilic aromatic substitution reactions, enabling the construction of complex molecular architectures. The protocols and guidelines presented in this document provide a solid foundation for researchers to harness the synthetic potential of this powerful reagent in their drug discovery and development efforts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,4,6-Trichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The functionalization of halogenated heterocycles is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. Among these, the pyrimidine scaffold is a privileged motif, frequently found in biologically active compounds.[1] The targeted substitution of 2,4,6-trichloro-5-fluoropyrimidine offers a versatile platform for the generation of diverse molecular architectures. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions on this specific substrate, focusing on the underlying principles of regioselectivity and offering detailed protocols for key transformations.
The presence of three distinct chlorine atoms at the C2, C4, and C6 positions, electronically influenced by the fluorine atom at C5, presents a unique challenge and opportunity for selective functionalization. Understanding the hierarchy of reactivity among these positions is paramount for the strategic design of synthetic routes.
Understanding the Reactivity Landscape of this compound
The pyrimidine ring is an electron-deficient aromatic system, which generally makes its halogen substituents more susceptible to palladium-catalyzed cross-coupling reactions compared to their benzene analogs.[1] The regioselectivity of these reactions on this compound is governed by a combination of electronic and steric factors.
Electronic Effects: The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, particularly at the C2, C4, and C6 positions. This polarization enhances the electrophilicity of the C-Cl bonds, facilitating oxidative addition to the palladium(0) catalyst. The fluorine atom at the C5 position further amplifies this effect through its strong inductive electron-withdrawing nature.
Reactivity Hierarchy: For many polychlorinated pyrimidines, the observed order of reactivity in cross-coupling reactions is generally C4 > C6 > C2.[2] The C4 and C6 positions are electronically similar and are typically more reactive than the C2 position, which is situated between the two nitrogen atoms. The fluorine at C5 is expected to most strongly activate the adjacent C4 and C6 positions.
Strategic Stepwise Functionalization: The differential reactivity of the chlorine atoms allows for a stepwise functionalization approach. By carefully controlling the stoichiometry of the coupling partner and the reaction conditions, it is possible to selectively substitute one or two chlorine atoms, leaving the others available for subsequent transformations.
References
Application Note & Protocols: Mastering Regioselective Substitution of 2,4,6-Trichloro-5-fluoropyrimidine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Polysubstituted Pyrimidine Scaffold
Polysubstituted pyrimidines are privileged scaffolds in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Their prevalence stems from the pyrimidine ring's ability to engage in critical hydrogen bonding interactions with biological targets and serve as a versatile, three-dimensional framework for arranging pharmacophoric elements. Among the available building blocks, 2,4,6-Trichloro-5-fluoropyrimidine stands out as a particularly valuable starting material. It offers three distinct reactive centers for nucleophilic substitution (C2, C4, C6), enabling the systematic and regiocontrolled construction of complex molecular architectures.
The key to unlocking its synthetic potential lies in understanding and controlling the regioselectivity of substitution reactions. The electron-deficient nature of the pyrimidine ring, further amplified by four halogen substituents, makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). However, the three chlorine atoms are not electronically equivalent, and their reactivity is dictated by the powerful directing effects of the two ring nitrogen atoms. This guide provides a detailed exploration of the principles governing this selectivity and offers field-proven protocols for the controlled functionalization of this critical scaffold.
The Principles of Regioselectivity: An Electronic and Steric Analysis
The reactivity of halogenated pyrimidines is primarily governed by the stability of the Meisenheimer intermediate formed during nucleophilic attack.[1] The ring nitrogens, being highly electronegative, preferentially stabilize a negative charge at the ortho and para positions.
-
C4 and C6 Positions (Para to a Nitrogen): These positions are the most electrophilic and kinetically favored sites for nucleophilic attack. When a nucleophile attacks at C4 or C6, the resulting negative charge in the Meisenheimer intermediate can be delocalized directly onto an adjacent ring nitrogen.[1] This creates a highly stable resonance structure, significantly lowering the activation energy for the reaction. Due to symmetry, the C4 and C6 positions in the starting material are electronically equivalent.
-
C2 Position (Ortho to both Nitrogens): While also activated, the C2 position is generally less reactive than C4 and C6 in SNAr reactions.[2] Attack at C2 also allows for charge delocalization onto both adjacent nitrogens, but the proximity of the two electronegative atoms can create some electronic repulsion. More importantly, in many cases, the C4/C6 positions react so rapidly that substitution at C2 is outcompeted.
The C5-fluoro substituent exerts a strong inductive electron-withdrawing effect, which further activates the entire ring towards nucleophilic attack but does not fundamentally change the inherent reactivity hierarchy of C4/C6 > C2.
Caption: Decision workflow for regioselective functionalization.
Strategic Protocols for Controlled Substitution
Protocol 1: Kinetically Controlled Monosubstitution at the C4/C6 Position
This protocol leverages the intrinsic high reactivity of the C4 and C6 positions to achieve clean, selective monosubstitution, which is a crucial first step in many sequential functionalization strategies. The reaction is typically performed at low temperatures to minimize over-reaction and potential side products.
Core Principle: Nucleophilic attack occurs at the most electrophilic site (C4/C6). Using one equivalent of the nucleophile at a controlled temperature ensures mono-substitution.
Step-by-Step Methodology:
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., Morpholine) (1.0-1.1 eq)
-
Base (e.g., DIPEA or K₂CO₃) (1.5 eq)
-
Anhydrous Solvent (e.g., Acetonitrile, THF, or DMF)
-
Reaction flask, magnetic stirrer, nitrogen/argon inlet, thermometer.
-
-
Reaction Setup:
-
To a clean, dry, nitrogen-flushed flask, add this compound and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Procedure:
-
In a separate flask, dissolve the nucleophile (morpholine) and the base (DIPEA) in the anhydrous solvent.
-
Add the nucleophile/base solution dropwise to the cooled pyrimidine solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding cold water.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate or DCM) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel to yield the pure 4-substituted-2,6-dichloro-5-fluoropyrimidine.
-
| Nucleophile Class | Typical Conditions | Regioselectivity (C4/C6 vs C2) | Expected Yield |
| Secondary Amines | 0 °C to RT, ACN/THF, DIPEA | >95:5 | 85-95% |
| Primary Amines | 0 °C to RT, ACN/THF, K₂CO₃ | >95:5 | 80-90% |
| Alcohols (as alkoxides) | 0 °C, THF, NaH | >98:2 | 75-85% |
| Thiols (as thiolates) | 0 °C, DMF, K₂CO₃ | >98:2 | 90-98% |
| Caption: Summary of conditions for C4/C6 selective monosubstitution. |
Protocol 2: Selective Sequential Disubstitution at C4 and C6
This protocol builds upon the first by introducing a second, different nucleophile after the initial C4 substitution. The electronic nature of the first substituent modulates the reactivity of the remaining chloro-substituents, allowing for controlled sequential additions.
Core Principle: After the first SNAr at C4, the C6 position remains the most activated site for a second SNAr reaction, while the C2 position is less affected or slightly deactivated, allowing for selective C4, then C6, functionalization.
Step-by-Step Methodology:
-
First Substitution:
-
Synthesize the 4-monosubstituted-2,6-dichloro-5-fluoropyrimidine intermediate as described in Protocol 1 . Ensure the product is pure and free of residual base or nucleophile.
-
-
Second Substitution:
-
Dissolve the purified monosubstituted intermediate (1.0 eq) in a suitable anhydrous solvent (e.g., Dioxane or DMF).
-
Add the second nucleophile (Nu²) (1.1-1.2 eq) and a suitable base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq).
-
Heat the reaction mixture to a moderately elevated temperature (e.g., 60-100 °C). The increased temperature is often required to drive the second substitution to completion.
-
Monitor the reaction by TLC or LC-MS until the starting intermediate is consumed.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting 4,6-disubstituted-2-chloro-5-fluoropyrimidine by column chromatography or recrystallization.
-
Protocol 3: Palladium-Catalyzed C2-Selective Amination (Buchwald-Hartwig)
Achieving substitution at the C2 position often requires circumventing the kinetically favored SNAr pathway at C4/C6. Palladium-catalyzed cross-coupling provides a powerful alternative mechanism to achieve this challenging transformation.[3] This method is particularly effective for installing aryl and heteroaryl amines.[4]
Core Principle: The mechanism of Pd-catalyzed cross-coupling involves an oxidative addition step. The choice of a specific palladium precatalyst and a bulky biarylphosphine ligand can override the inherent electronic preference of the pyrimidine ring, favoring oxidative addition into the C2-Cl bond over the C4/C6-Cl bonds.[5][6] This represents a switch from kinetic SNAr control to catalyst control.
Caption: Contrasting SNAr vs. Pd-catalyzed C2-selective mechanisms.
Step-by-Step Methodology:
-
Reagents & Materials:
-
4,6-Disubstituted-2-chloro-5-fluoropyrimidine (or the starting trichloropyrimidine if C2 selectivity is high) (1.0 eq)
-
Amine nucleophile (1.2 eq)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a specific Buchwald precatalyst) (1-5 mol%)
-
Bulky Biarylphosphine Ligand (e.g., RuPhos, XPhos) (2-10 mol%)
-
Strong Base (e.g., NaOtBu or K₃PO₄) (2.0 eq)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
-
Reaction Setup (Strictly Anaerobic):
-
To a flame-dried Schlenk flask or sealed tube, add the pyrimidine substrate, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) at least three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine nucleophile.
-
-
Procedure:
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. These reactions can take from 4 to 24 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like Ethyl Acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to isolate the C2-aminated product.
-
| Catalyst/Ligand System | Key Feature | Selectivity Outcome | Reference Insight |
| Pd₂(dba)₃ / RuPhos | Bulky, electron-rich ligand | Favors C2 amination | Effective for challenging aryl and heteroarylamines.[3][4] |
| Pd-PEPPSI-IPent | Specific Pd(II)-NHC precatalyst | Can revert to C4 selectivity | Demonstrates high sensitivity of selectivity to catalyst structure.[6] |
| Caption: Catalyst systems influencing regioselectivity in cross-coupling. |
Conclusion and Future Outlook
The regioselective functionalization of this compound is a powerful tool in synthetic and medicinal chemistry. By understanding the fundamental principles of SNAr reactivity and leveraging modern catalytic methods, researchers can strategically access specific isomers that would otherwise be difficult to synthesize. The protocols outlined here provide a robust framework for achieving selective substitution at the C4/C6 and C2 positions. Mastery of these techniques allows for the rapid generation of diverse compound libraries, accelerating the drug discovery process and enabling the synthesis of novel molecular probes and therapeutic candidates.[7][8]
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support guide for the synthesis of 2,4,6-Trichloro-5-fluoropyrimidine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve your experimental outcomes.
This compound is a critical heterocyclic intermediate, widely utilized in the synthesis of pharmaceuticals and agrochemicals. Its value stems from the three reactive chlorine atoms, which can be selectively substituted to build complex molecular architectures. The most prevalent and industrially relevant synthetic route involves the chlorination of a 5-fluorinated pyrimidine precursor, typically 5-fluorobarbituric acid, using phosphorus oxychloride (POCl₃) in the presence of a catalyst. While effective, this synthesis is often plagued by issues such as low yield, impurity formation, and difficult workup procedures. This guide will address these specific challenges directly.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My yield of this compound is significantly lower than the reported 28-55%. What are the most common causes?
Answer: Low yield is the most frequently reported issue. It can typically be traced back to one of three areas: incomplete reaction, competing side reactions, or losses during workup and purification.
-
Incomplete Reaction: The conversion of the hydroxyl groups of 5-fluorobarbituric acid to chlorides is a demanding transformation.
-
Reagent Quality and Stoichiometry: Phosphorus oxychloride (POCl₃) is hygroscopic and can hydrolyze over time, reducing its efficacy. Always use a fresh or properly stored bottle. Furthermore, a significant molar excess of POCl₃ is required to act as both the chlorinating agent and the solvent.[1] Ratios of POCl₃ to starting material can be as high as 5:1.[1]
-
Thermal Conditions: This reaction requires high temperatures, typically refluxing at 100-110°C for an extended period (4-8 hours) to drive the reaction to completion.[1] Insufficient heating or reaction time will result in a mixture of partially chlorinated intermediates and unreacted starting material.
-
Catalyst Inefficiency: Tertiary amines like N,N-dimethylaniline or amides like N,N-dimethylformamide (DMF) are crucial for activating the hydroxyl groups for chlorination.[1][2] Ensure the catalyst is added in the correct proportion and is of high purity. The slow, dropwise addition of the catalyst to the reaction mixture is critical to control the initial exotherm.[1]
-
-
Side Reactions: The harsh reaction conditions can lead to the formation of undesired byproducts.
-
While less common than incomplete chlorination, reactions involving the catalyst can occur. For instance, N,N-dimethylaniline can, under certain conditions, lead to the formation of N-methylanilino by-products.[3]
-
At excessive temperatures or with prolonged reaction times, polymerization or decomposition of the pyrimidine ring can occur, leading to intractable tars and reducing the yield of the desired product.
-
-
Workup and Purification Losses: The product is volatile and can be lost during post-reaction processing.
-
POCl₃ Removal: A common first step in workup is the removal of excess POCl₃ by vacuum distillation. The product, this compound, has a similar boiling point under vacuum and can co-distill, leading to significant losses.[1] Careful monitoring of the distillation temperature and pressure is essential.
-
Aqueous Quench: The reaction is quenched by slowly adding the residue to ice water. This step is extremely exothermic and can lead to localized heating, potentially degrading the product. The addition must be performed cautiously with vigorous stirring.[1]
-
Extraction: Inefficient liquid-liquid extraction will result in product loss in the aqueous phase. Multiple extractions with a suitable solvent like diethyl ether are recommended to ensure complete recovery.[1]
-
Question 2: My final product is contaminated with several impurities according to GC-MS and NMR analysis. What are these impurities and how can I prevent their formation?
Answer: Impurity profiling is key to optimizing any synthesis. The most common contaminants in this reaction are starting materials, intermediates, or byproducts from the reagents.
| Impurity Type | Identification | Prevention Strategy |
| Unreacted Starting Material | 5-Fluorobarbituric acid | Ensure sufficient excess of POCl₃, adequate reaction temperature (100-110°C), and reaction time (4-8 hours).[1] Confirm the quality of your catalyst. |
| Partially Chlorinated Intermediates | e.g., 5-fluoro-6-hydroxy-2,4-dichloropyrimidine | Same as for unreacted starting material. Driving the reaction to completion is key. |
| Phosphorus Byproducts | Phosphoric acid, polyphosphoric acids | A careful and thorough aqueous workup is essential. Washing the organic extracts with water and then brine will remove these highly polar impurities.[1] |
| Residual Catalyst | N,N-dimethylaniline | During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. |
Question 3: The reaction is highly exothermic and difficult to control, presenting a safety hazard. What are the best practices for managing the reaction's thermochemistry?
Answer: Safety is paramount, especially when working with highly reactive chemicals like POCl₃. The primary exothermic events occur during the initial mixing and addition of the catalyst.
-
Controlled Reagent Addition: The most critical step is the slow, portion-wise or dropwise addition of the catalyst (e.g., N,N-dimethylaniline) to the suspension of 5-fluorobarbituric acid in POCl₃.[1] This should be done at a controlled temperature, potentially starting at a lower temperature and allowing the mixture to warm gradually.
-
Efficient Heat Dissipation: Use a reaction vessel of appropriate size to allow for sufficient headspace and surface area for heat exchange. A well-maintained heating mantle with a thermocouple controller is essential for precise temperature management. Ensure vigorous and efficient stirring throughout the reaction to prevent the formation of localized hot spots.
-
Proper Personal Protective Equipment (PPE) and Engineering Controls: Always conduct this reaction inside a certified chemical fume hood. Wear appropriate PPE, including chemical splash goggles, a face shield, acid-resistant gloves, and a flame-retardant lab coat. Be prepared for a sudden release of HCl gas, which is a byproduct of the chlorination.
Experimental Workflow & Protocols
General Synthesis Workflow
The following diagram outlines the typical workflow for the synthesis of this compound from 5-fluorobarbituric acid.
Caption: General workflow for the synthesis.
Detailed Protocol: Chlorination of 5-Fluorobarbituric Acid
This protocol is a synthesis of information from established procedures.[1]
-
Setup: In a well-ventilated fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (for HCl), and a dropping funnel.
-
Charging Reagents: To the flask, add phosphorus oxychloride (POCl₃, 232 mL, 2.5 mol) followed by the portion-wise addition of finely powdered 5-fluorobarbituric acid (74 g, 0.507 mol). Note the initial exothermic reaction.
-
Catalyst Addition: Maintain the reaction mixture at 60°C and slowly add N,N-dimethylaniline (65 mL) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to an internal temperature of 100-110°C and maintain reflux for 4-8 hours. Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the bulk of the unreacted POCl₃ by vacuum distillation at 80-90°C. Caution: Some product may co-distill.
-
Very slowly and carefully, pour the cooled residue into a beaker containing 1 L of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with diethyl ether (1 x 400 mL, then 2 x 150 mL).
-
Combine the organic layers and wash sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
-
Purification: Purify the crude product by vacuum distillation (boiling point: 80-85°C at 12 mmHg) to yield this compound as a low-melting white solid.[1]
Frequently Asked Questions (FAQs)
Q: What is the specific role of the N,N-dimethylaniline catalyst? A: The catalyst, typically a tertiary amine or amide, acts as a nucleophile that activates the hydroxyl groups of the barbituric acid derivative. It reacts with POCl₃ to form a highly reactive Vilsmeier-Haack type intermediate. This intermediate then reacts with the hydroxyl groups of the pyrimidine ring, converting them into a better leaving group, which is subsequently displaced by a chloride ion. This catalytic cycle greatly accelerates the rate of chlorination.
Q: Are there alternative, less hazardous chlorinating agents to POCl₃? A: While POCl₃ is the most common and cost-effective reagent for this transformation, other chlorinating agents have been reported for similar pyrimidines. For instance, some patents describe the use of triphosgene (a solid, safer alternative to phosgene gas) in the presence of a tertiary amine catalyst.[4] However, for the specific conversion of 5-fluorobarbituric acid, POCl₃ remains the industry standard due to its high reactivity and dual role as a solvent.
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are effective methods. For TLC, use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) and visualize the spots under UV light. The product is significantly less polar than the starting material. For GC analysis, withdraw a small aliquot from the reaction, quench it carefully, and extract it into a solvent before injection. This will allow you to quantify the disappearance of the starting material and the appearance of the product.[1]
Troubleshooting Decision Tree
If you are experiencing low yield, use the following decision tree to diagnose the potential cause.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. CN1803778A - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,4,6-Trichloro-5-fluoropyrimidine Derivatives
Welcome to the technical support center for the purification of 2,4,6-Trichloro-5-fluoropyrimidine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges encountered during the purification of these highly reactive and valuable compounds.
Introduction: The Challenge of Purifying Halogenated Pyrimidines
This compound is a crucial building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals.[1][2] Its high reactivity, attributed to the three chlorine atoms and the fluorine substituent on the pyrimidine ring, makes it a versatile intermediate but also presents significant purification challenges.[3] Common issues include product instability, the presence of closely related impurities, and the compound's sensitivity to moisture and heat.[4][5] This guide provides practical, field-proven insights to help you achieve the desired purity for your downstream applications.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you might encounter during the purification of this compound derivatives.
Problem 1: Low Yield After Column Chromatography
Question: I'm losing a significant amount of my this compound derivative on the silica gel column. My fractions are either empty or contain very little product. What's going on?
Answer: This is a common and frustrating issue. There are several potential causes, often related to the inherent reactivity of your compound.
Possible Causes & Solutions:
-
Decomposition on Silica Gel: Polychlorinated and fluorinated heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6][7]
-
Troubleshooting Step 1: Assess Stability. Before running a column, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or significant streaking that wasn't there initially, your compound is likely degrading.
-
Solution A: Deactivate the Silica. You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 0.1-1% v/v in the eluent), and then packing the column.[6] This will reduce the acidity of the stationary phase.
-
Solution B: Switch the Stationary Phase. If deactivation isn't sufficient, consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.[6]
-
-
Irreversible Adsorption: The highly polar nature of the pyrimidine ring can lead to strong, sometimes irreversible, binding to the silica surface.
-
Solution: Adding a small amount of a more polar solvent to your eluent system can help to displace the product. However, be cautious as this may also co-elute impurities.
-
-
Product is Volatile and Evaporated: this compound itself has a relatively low boiling point under vacuum.[8] If you are using a rotary evaporator at high temperature and low pressure, you might be losing your product.
-
Solution: When concentrating your fractions, use a cold water bath for your receiving flask and avoid excessive vacuum or heat.
-
Problem 2: Persistent Yellow or Off-White Color in the Final Product
Question: After purification, my this compound derivative is a yellow solid or oil, but I expect a white or colorless product. TLC shows a single spot. How can I remove the color?
Answer: A persistent color, even with a clean TLC, often points to trace impurities that are highly colored or are present in such small quantities that they are not visible on a TLC plate.
Possible Causes & Solutions:
-
Residual Palladium Catalysts: If your synthesis involved a palladium-catalyzed cross-coupling reaction, residual palladium species can impart a yellow or brown color.[7]
-
Solution A: Activated Carbon Treatment. Dissolve your product in a suitable organic solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through a plug of Celite®. The carbon can adsorb the colored impurities.[7] Be aware that some product may also be adsorbed, so use the minimum amount of carbon necessary.
-
Solution B: Metal Scavenging. Use a commercially available metal scavenger to remove trace palladium.
-
-
Oxidation Products: Halogenated pyrimidines can be sensitive to air and light, leading to the formation of colored oxidation byproducts.[7]
-
Solution: Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light.[5] If possible, perform purification steps under inert conditions.
-
-
Trace Impurities from Starting Materials: Impurities in the starting materials, such as barbituric acid, can carry through the synthesis and be difficult to remove.[9]
-
Solution: Ensure the purity of your starting materials before beginning the synthesis.
-
Problem 3: Product Hydrolysis During Workup or Purification
Question: I'm observing the formation of new, more polar spots on my TLC during aqueous workup or even during chromatography. I suspect hydrolysis of the chloro-substituents. How can I prevent this?
Answer: The chloro-substituents on the pyrimidine ring are susceptible to nucleophilic substitution, and water can act as a nucleophile, especially at elevated temperatures or non-neutral pH, leading to the formation of hydroxypyrimidines.
Causality & Prevention:
-
Mechanism of Hydrolysis: The electron-withdrawing nature of the pyrimidine ring and the additional halogen substituents make the carbon atoms attached to the chlorine atoms electrophilic and thus prone to attack by water.
-
Preventative Measures:
-
Anhydrous Conditions: Whenever possible, work under anhydrous conditions. Use dry solvents and perform reactions under an inert atmosphere.
-
Avoid High Temperatures: During workup and solvent evaporation, keep the temperature as low as possible.
-
Neutral pH: During aqueous extraction, ensure the pH is neutral. Avoid acidic or basic conditions which can catalyze hydrolysis.[10][11] Wash the organic layer with brine to remove residual water before drying with an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Minimize Contact Time: Perform aqueous workups as quickly as possible to minimize the contact time between your product and water.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
A1: For many derivatives, a multi-step approach is often best.
-
Distillation (for the parent compound and low molecular weight derivatives): Vacuum distillation is highly effective for removing non-volatile impurities.[8][12] this compound has a boiling point of 80-85 °C at 12 mmHg.[8]
-
Recrystallization: This is a powerful technique for achieving high purity, especially for solid derivatives.[13][14] The key is to find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.[15]
-
Column Chromatography: This is useful for separating mixtures of closely related compounds. However, as discussed in the troubleshooting section, care must be taken to avoid product degradation.[6]
Q2: How can I effectively monitor the purity of my this compound derivative?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
Thin Layer Chromatography (TLC): An excellent and quick method for monitoring reaction progress and assessing the number of components in a mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column is often a good starting point.[13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and for identifying impurities by their mass-to-charge ratio.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used to detect and quantify impurities if their signals do not overlap with the product signals.
Q3: What are the common impurities I should be aware of in the synthesis of this compound?
A3: Impurities can arise from starting materials, side reactions, or degradation.
-
Unreacted Starting Materials: Such as 5-fluorouracil or 5-fluorobarbituric acid.[8]
-
Incompletely Chlorinated Intermediates: For example, dichlorohydroxy-5-fluoropyrimidine.
-
Over-chlorinated Byproducts: In some cases, chlorination at other positions can occur, though less common for the 5-fluoro derivative. For the non-fluorinated analogue, 2,4,5,6-tetrachloropyrimidine can be an impurity.[12]
-
Hydrolysis Products: As discussed earlier, mono- or di-hydroxylated pyrimidines can form if the compound is exposed to moisture.
Q4: What are the key safety precautions when handling this compound derivatives?
A4: These compounds are hazardous and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (double-gloving is recommended), safety goggles or a face shield, and a lab coat.[3][4][17]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[4][17]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong acids and oxidizing agents.[4][5] Keep containers tightly closed and under an inert atmosphere if the compound is sensitive to air or moisture.
-
First Aid: In case of contact with skin or eyes, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[4][5] If inhaled, move to fresh air.[5]
Experimental Protocols
Protocol 1: Recrystallization of a Solid this compound Derivative
This protocol provides a general guideline for recrystallization. The choice of solvent is critical and must be determined experimentally.
-
Solvent Screening:
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
Add a small amount of a single solvent to each tube (e.g., hexanes, ethyl acetate, ethanol, acetonitrile).
-
Observe the solubility at room temperature. A good solvent will have low solubility at room temperature.
-
Heat the tubes that show low solubility. A suitable solvent will fully dissolve the compound when hot.
-
Allow the dissolved solutions to cool to room temperature and then in an ice bath. The formation of crystals indicates a potentially good solvent.
-
If a single solvent is not ideal, try a two-solvent system (one in which the compound is soluble and one in which it is insoluble).[18]
-
-
Recrystallization Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
If the solution is colored, you may perform a hot filtration after adding a small amount of activated carbon.
-
Allow the solution to cool slowly to room temperature to allow for the formation of large, pure crystals.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[15]
-
Dry the crystals under vacuum.
-
Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, prepare a slurry of silica gel in your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Add triethylamine (0.5% v/v) to the slurry and mix well.
-
Pack the column with the deactivated silica slurry.
-
-
Column Loading and Elution:
-
Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the product onto a small amount of silica gel and then adding the solid to the top of the column.
-
Elute the column with the triethylamine-containing eluent, collecting fractions.
-
Monitor the fractions by TLC.
-
-
Workup:
-
Combine the pure fractions and remove the solvent using a rotary evaporator with a cold water bath.
-
Data Presentation
Table 1: Solvent Systems for Purification of Pyrimidine Derivatives
| Purification Technique | Compound Type | Example Solvent System | Rationale/Comments |
| Recrystallization | Solid, moderately polar derivatives | Ethanol/Water | Good for compounds with some polarity. The water acts as an anti-solvent. |
| Solid, less polar derivatives | Hexanes/Ethyl Acetate | A common system where solubility can be finely tuned. | |
| Column Chromatography | General purpose | Hexanes/Ethyl Acetate (+ 0.5% Et₃N) | Gradient elution from low to high polarity is often effective. Triethylamine is added to suppress degradation on silica.[6] |
| For separating isomers | Dichloromethane/Methanol | Can provide different selectivity compared to hexane/ethyl acetate systems. |
Visualization
Troubleshooting Workflow for Low Product Purity
Caption: A logical workflow for troubleshooting low purity issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2,4,5-Trichloropyrimidine: From Synthetic Routes to Multifunctional Applications_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. CN101550108A - Preparation method of environmental-friendly high-purity 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 10. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. mt.com [mt.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Chemistry of 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support center for 2,4,6-trichloro-5-fluoropyrimidine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but challenging reagent. Here, we address common side reactions, provide troubleshooting strategies in a direct question-and-answer format, and offer validated protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the chlorine atoms in this compound during nucleophilic aromatic substitution (SNA r)?
The reactivity of the chlorine atoms in this compound is not equivalent. The positions are activated differently by the two ring nitrogen atoms. Generally, the chlorine at the C4 (and its equivalent C6) position is the most reactive and susceptible to nucleophilic attack. The C2 chlorine is less reactive. This is because the negative charge of the Meisenheimer intermediate is better stabilized when substitution occurs at the C4/C6 positions, which are para and ortho to the ring nitrogens. The C2 position is flanked by two nitrogens, which influences its reactivity.[1]
Q2: What is the electronic influence of the C5-fluoro group on the reactivity of the pyrimidine ring?
The fluorine atom at the C5 position has a significant impact on the ring's electronics. Due to its high electronegativity, it acts as a strong electron-withdrawing group via the inductive effect. This withdrawal of electron density makes the entire pyrimidine ring more electron-deficient and, consequently, more susceptible to nucleophilic aromatic substitution. This activating effect can lead to faster reaction rates but may also increase the likelihood of multiple substitutions if conditions are not carefully controlled.
Q3: My starting material appears to be degrading upon storage or during the reaction setup. How stable is this compound?
While this compound is a solid with a relatively low melting point (approx. 41-44°C), it is sensitive to moisture.[2] The presence of water can lead to hydrolysis, replacing one or more chlorine atoms with hydroxyl groups. It is crucial to store the reagent in a tightly sealed container in a desiccator and to handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific experimental challenges and provides actionable solutions to mitigate common side reactions.
Issue 1: Formation of Regioisomers
Q: My reaction with an amine nucleophile is producing a mixture of the desired 4-substituted product and the 2-substituted isomer. How can I improve the regioselectivity?
A: This is a classic challenge in pyrimidine chemistry. While the C4/C6 positions are electronically favored, steric hindrance from the C5-fluoro group and the nature of the nucleophile can lead to competitive substitution at the C2 position.[3]
Causality & Expert Insights:
-
Steric Effects: Bulky nucleophiles may favor attack at the less sterically hindered C2 position, even though it is electronically less activated than the C4/C6 positions, which are adjacent to the C5-fluoro group.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates for substitution at different positions. Polar aprotic solvents like THF, acetonitrile, or DMF are common, but their choice can impact the isomeric ratio.[4]
-
Temperature Control: Reactions are often run at low temperatures (e.g., 0 °C or below) to enhance selectivity.[5] Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less-favored isomer, leading to mixtures.
Troubleshooting Protocol:
-
Lower the Temperature: Start the reaction at 0 °C or -20 °C and monitor the progress. If the reaction is too slow, allow it to warm gradually.
-
Screen Solvents: If selectivity remains poor, screen different solvents. A less polar solvent might disfavor the formation of one of the transition states.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or LiHMDS to prevent the base itself from competing as a nucleophile.[6]
-
Order of Addition: Add the nucleophile slowly to the solution of the pyrimidine. This maintains a low concentration of the nucleophile and can favor the kinetically preferred product.
Issue 2: Over-reaction and Multiple Substitutions
Q: My goal is mono-substitution, but I am seeing significant amounts of di- and even tri-substituted byproducts in my LC-MS analysis. How can I prevent this?
A: The high reactivity of the trichlorofluoropyrimidine ring, especially after the first substitution, can lead to subsequent reactions if conditions are not carefully managed.
Causality & Expert Insights:
-
Stoichiometry: Using an excess of the nucleophile is the most common cause of over-reaction.[6]
-
Reaction Time & Temperature: Prolonged reaction times or elevated temperatures provide the opportunity for the less reactive chlorine atoms on the mono-substituted product to react.[6]
Troubleshooting Protocol:
-
Control Stoichiometry: Use a precise amount of your nucleophile, typically 1.0 to 1.1 equivalents.
-
Monitor Closely: Follow the reaction's progress by TLC or LC-MS at regular, short intervals. Quench the reaction as soon as the starting material is consumed.
-
Low Temperature: Running the reaction at a lower temperature will decrease the rate of the second and third substitutions more significantly than the first, favoring mono-substitution.
-
Slow Addition: Adding the nucleophile dropwise can help maintain a low instantaneous concentration, reducing the likelihood of a second substitution on the newly formed product.[6]
Issue 3: Hydrolysis Byproducts
Q: I've isolated my product, but NMR analysis shows a byproduct consistent with a hydroxypyrimidine. What is the source of this, and how can I avoid it?
A: The presence of hydroxypyrimidines is a definitive sign of water contamination in your reaction.[6] Chloropyrimidines are susceptible to hydrolysis, which competes with your desired nucleophilic substitution.[7]
Causality & Expert Insights:
-
Moisture Contamination: Water can be introduced from solvents, reagents, glassware, or the atmosphere. The resulting hydroxypyrimidine is often more polar than the desired product and can complicate purification.
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents packaged under an inert atmosphere.
-
Dry Glassware Rigorously: Oven-dry all glassware ( >120°C for several hours) and allow it to cool under vacuum in a desiccator or under a stream of inert gas just before use.
-
Run Under Inert Atmosphere: Assemble your reaction under a positive pressure of nitrogen or argon. Use septa and syringes/cannulas for reagent transfers.
-
Ensure Reagents are Dry: Check that your nucleophile and any bases are anhydrous. Liquid amines can be distilled from appropriate drying agents.
Validated Experimental Protocols
Protocol 1: General Procedure for Regioselective C4/C6 Mono-amination
This protocol is designed to favor the formation of the C4/C6 mono-substituted product while minimizing side reactions.
Reaction Setup:
-
Place a stirrer bar into a round-bottom flask and oven-dry the flask at 120°C for at least 4 hours.
-
Assemble the flask with a septum while hot and allow it to cool under a stream of dry nitrogen or argon.
-
To the cooled flask, add this compound (1.0 equiv.) followed by anhydrous acetonitrile (to make a ~0.1 M solution).
-
Cool the flask to 0°C in an ice-water bath.
-
In a separate, similarly dried flask, dissolve the amine nucleophile (1.05 equiv.) and a non-nucleophilic base such as DIPEA (1.2 equiv.) in anhydrous acetonitrile.
Reaction Execution:
-
Using a syringe, add the amine/base solution dropwise to the stirred pyrimidine solution at 0°C over 10-15 minutes.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS every 30 minutes.
-
Once the starting material is consumed (typically 1-4 hours), quench the reaction by adding saturated aqueous NH₄Cl solution.
Workup and Purification:
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volume of the reaction).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Formation of Isomers | 1. High reaction temperature. 2. Steric hindrance. 3. Inappropriate solvent. | 1. Lower the reaction temperature (0°C to -20°C). 2. Screen different anhydrous solvents. 3. Consider a less bulky nucleophile if possible. |
| Di- or Tri-substitution | 1. Excess nucleophile. 2. Reaction time is too long. 3. Temperature is too high. | 1. Use 1.0-1.1 equivalents of the nucleophile. 2. Monitor the reaction closely and quench upon completion. 3. Reduce the reaction temperature.[6] |
| Hydrolysis Product | 1. Presence of water in solvents or reagents. 2. Atmospheric moisture. | 1. Use anhydrous solvents and reagents. 2. Perform the reaction under an inert atmosphere (N₂ or Ar). 3. Thoroughly dry all glassware.[6] |
| Low or No Reaction | 1. Nucleophile is not reactive enough. 2. Insufficiently strong base. 3. Low temperature. | 1. Allow the reaction to warm slowly to room temperature. 2. Consider a stronger, non-nucleophilic base (e.g., NaH, LiHMDS). 3. Increase reaction time. |
References
- 1. zenodo.org [zenodo.org]
- 2. chembk.com [chembk.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Optimizing Suzuki Coupling for 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the Suzuki-Miyaura cross-coupling of 2,4,6-trichloro-5-fluoropyrimidine, a highly functionalized and electron-deficient heterocyclic building block. As a Senior Application Scientist, my goal is to blend foundational mechanistic understanding with field-proven strategies to help you navigate the complexities of this reaction and achieve optimal outcomes.
The inherent challenge of this substrate lies in its multiple reactive chloro-substituents and its electron-deficient nature, which makes the initial, often rate-limiting, oxidative addition step particularly demanding.[1][2][3] This guide provides a structured approach to overcoming these hurdles.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-defined catalytic cycle involving a palladium catalyst.[1][4][5] Each step presents unique challenges and opportunities for optimization.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The three key stages are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine. This is often the slowest step for aryl chlorides and is heavily influenced by the catalyst's ligand environment.[2][5]
-
Transmetalation : The organic group from the organoboron reagent is transferred to the palladium center. This step requires activation by a base.[6][7]
-
Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[1][4]
Troubleshooting Guide
This section addresses specific experimental failures in a problem-solution format.
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from an inefficient catalytic system or degraded reagents.
-
Probable Cause 1: Inefficient Oxidative Addition. The C-Cl bonds on the electron-deficient pyrimidine are notoriously unreactive. Standard catalysts like Pd(PPh₃)₄ may be insufficient.[2][8]
-
Suggested Solution: Employ a catalyst system known for activating aryl chlorides. This typically involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. These ligands stabilize the Pd(0) center, promote oxidative addition, and accelerate the final reductive elimination step.[3][9]
-
| Catalyst/Ligand System | Key Features & Rationale |
| Pd(OAc)₂ / SPhos or RuPhos | Buchwald-type biaryl phosphine ligands. Highly effective for heteroaryl chlorides due to their steric bulk and electron-donating properties.[10][11] |
| PdCl₂(Amphos)₂ | An air-stable Pd(II) complex specifically designed for high turnover rates with heteroaryl chlorides. |
| Pd₂(dba)₃ / FcPPh₂ | A ferrocenylphosphine ligand system shown to be effective for the selective coupling of polychlorinated pyridines.[12][13] |
| PEPPSI™-Type Catalysts | Pre-formed Pd-NHC (N-Heterocyclic Carbene) complexes are highly active and stable, offering a robust option for challenging couplings.[6][14] |
-
Probable Cause 2: Protodeboronation of the Boronic Acid. The C-B bond can be cleaved by hydrolysis, especially under harsh basic conditions or at elevated temperatures, replacing the boron group with a hydrogen atom.[11][15][16]
-
Suggested Solution:
-
Use a More Stable Boron Reagent: Switch from a boronic acid to a potassium trifluoroborate salt or a boronate ester (e.g., pinacol, MIDA).[11][15][17] These are generally more robust and release the active boronic acid species more slowly.
-
Optimize the Base: Use the mildest base that effectively promotes the reaction. Anhydrous K₃PO₄ or K₂CO₃ are often better choices than strong aqueous hydroxide bases.[18]
-
Minimize Reaction Time/Temperature: Use the lowest effective temperature and monitor the reaction to avoid prolonged heating after completion. Microwave irradiation can dramatically shorten reaction times and minimize this side reaction.[8][19]
-
-
-
Probable Cause 3: Inactive Catalyst or Reagents.
-
Suggested Solution:
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate both the Pd(0) catalyst and phosphine ligands.[15] Rigorously degas all solvents and ensure the reaction is run under a positive pressure of argon or nitrogen.
-
Verify Reagent Quality: Use fresh, high-purity boronic acid/ester, base, and solvent. Phosphine ligands are prone to oxidation and should be stored under inert gas.[15][20]
-
-
Problem 2: Poor or Incorrect Regioselectivity
With three C-Cl bonds, controlling which position reacts is a significant challenge.
-
Probable Cause: The electronic and steric environment of the C-Cl bonds. For pyrimidines, the C4 and C6 positions are generally more electrophilic and susceptible to nucleophilic attack and oxidative addition than the C2 position. The C5-fluoro substituent further activates the adjacent C4 and C6 positions.
-
Suggested Solution:
-
Control Stoichiometry and Temperature: To favor mono-substitution, use only a slight excess (1.0-1.2 equivalents) of the boronic acid. Start at a lower temperature (e.g., 60-80 °C) to exploit the subtle reactivity differences, which generally favors reaction at the C4 position.
-
Leverage Steric Hindrance: Use a sterically bulky boronic acid to favor reaction at the less hindered C4/C6 positions over the C2 position, which is flanked by two nitrogen atoms.
-
Follow Precedent: Research on the selective coupling of polychlorinated heterocycles shows that specific ligand and base combinations can direct selectivity.[12][13][21] A screening approach is often necessary.
-
-
Problem 3: Significant Side Product Formation
Besides protodeboronation, other side reactions can lower your yield.
-
Probable Cause 1: Homocoupling of the Boronic Acid. Two boronic acid molecules can couple to form a biaryl byproduct (Ar'-Ar'). This is often promoted by the presence of oxygen.[15][22]
-
Suggested Solution: Rigorous deoxygenation of the reaction mixture is the most effective preventative measure. Sparging the solvent with argon for 20-30 minutes before adding the catalyst and reagents is highly recommended.
-
-
Probable Cause 2: Catalyst Decomposition. The formation of palladium black indicates the catalyst has precipitated out of the solution, halting the catalytic cycle.[22]
-
Suggested Solution: This often occurs at high temperatures or with ligands that do not sufficiently stabilize the palladium nanoparticles. Using robust, bulky ligands (see Table 1) can prevent this aggregation. If decomposition is still an issue, consider a lower reaction temperature for a longer duration.
-
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential.
Caption: A logical workflow for diagnosing and solving common issues.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around starting condition for a screening reaction? A1: A robust starting point is crucial. Based on literature for challenging heteroaryl chlorides, a combination of Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv.) in a degassed solvent like 1,4-dioxane or toluene at 100 °C is an excellent initial condition to test.[10][16]
Q2: How critical is the choice of base, and which one should I use? A2: The base is critical; it facilitates the transmetalation step by forming a more nucleophilic boronate "ate" complex.[7][18] The choice depends on the stability of your substrates.
| Base | Strength | Common Use Case |
| K₂CO₃ | Moderate | Often used in aqueous/organic mixtures. Good general-purpose base.[4] |
| K₃PO₄ | Moderate/Strong | Highly effective in anhydrous organic solvents. Often gives superior results for aryl chlorides.[10][16] |
| Cs₂CO₃ | Strong | Can accelerate slow reactions but may promote side reactions with sensitive substrates. |
| KOtBu | Very Strong | Used for particularly unreactive substrates, but its high basicity increases the risk of protodeboronation and other side reactions.[23] |
Q3: Can I perform a sequential coupling to substitute multiple chlorines? A3: Yes, this is a powerful application for this substrate. By carefully controlling the reaction conditions and the stoichiometry of the boronic acid, you can often achieve selective mono-substitution at the C4 position. After isolation, the resulting 2,6-dichloro-4-aryl-5-fluoropyrimidine can then be subjected to a second, typically more forcing, Suzuki coupling to react at the C6 or C2 position.[12][13]
Q4: My reaction works, but purification is difficult due to residual boron impurities. How can I improve the workup? A4: Boronic acid-related impurities are common. An acid/base wash during workup is often ineffective. A simple and highly effective method is to treat the crude product in the organic phase with a boronic acid scavenger resin or to perform a wash with an aqueous solution of diethanolamine, which complexes with the boron species and extracts them into the aqueous layer.
Experimental Protocol: General Procedure for Reaction Screening
This protocol provides a reliable method for setting up a small-scale (0.5 mmol) test reaction under an inert atmosphere.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic Acid (0.6 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd(OAc)₂, 0.01 mmol, 2 mol%)
-
Phosphine Ligand (e.g., SPhos, 0.02 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, 5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of argon or nitrogen.
-
Charging Solids: To the reaction vessel, add the this compound, arylboronic acid, base, palladium pre-catalyst, and ligand.
-
Inerting: Seal the vessel with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[15]
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by periodically taking small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis & Purification: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify major products. Purify by flash column chromatography.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. byjus.com [byjus.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Yoneda Labs [yonedalabs.com]
- 18. benchchem.com [benchchem.com]
- 19. mdpi.com [mdpi.com]
- 20. reddit.com [reddit.com]
- 21. Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Solubility Challenges with 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support guide for 2,4,6-Trichloro-5-fluoropyrimidine. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this highly reactive and valuable intermediate. Given its physicochemical properties, achieving and maintaining solubility, particularly in aqueous media for biological assays, is a primary experimental hurdle. This guide provides in-depth, field-proven insights and protocols to address these challenges effectively.
Compound Profile: At a Glance
This compound is a pivotal building block in medicinal chemistry, prized for its multiple reactive sites that allow for diverse synthetic modifications.[1][2] It is a key precursor in the synthesis of targeted anti-cancer therapies, including potent inhibitors of anaplastic lymphoma kinase (ALK-5) and epidermal growth factor receptor (EGFR).[1][3] However, its utility is often paired with the challenge of its limited aqueous solubility.
| Property | Value | Source |
| CAS Number | 6693-08-9 | [4] |
| Molecular Formula | C₄Cl₃FN₂ | [4] |
| Molecular Weight | 201.414 g/mol | [4] |
| Appearance | Colorless to pale yellow crystalline solid | [5] |
| Melting Point | 37-41°C | [4][5] |
| LogP (Octanol/Water) | 2.46 | [4] |
| Aqueous Solubility | Poorly soluble / Difficult to mix | [5][6] |
| Organic Solubility | Soluble in chloroform, ethanol, dimethylformamide (DMF) | [5] |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous solutions?
A: The difficulty stems from its molecular structure. The calculated LogP value of 2.46 indicates that the compound is moderately lipophilic (hydrophobic), meaning it prefers non-polar, oil-like environments over water.[4] As a crystalline solid, energy is required to break its crystal lattice structure before solvation can occur. Water, a highly polar solvent, is not efficient at solvating this non-polar molecule, leading to poor solubility. The general principle "like dissolves like" is at play here; polar solvents best dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[7]
Q2: What are the best initial organic solvents for creating a stock solution?
A: Based on its properties and common laboratory practice for similar heterocyclic compounds, the recommended starting solvents for creating a concentrated stock solution are:
For biological applications, DMSO and ethanol are most common. However, it is crucial to be aware of the potential toxicity of any organic solvent to your experimental system (e.g., cell cultures) and to always include appropriate vehicle controls.[8]
Q3: How stable is this compound in solution? Should I be concerned about degradation?
A: The pyrimidine core itself is generally robust. Studies on related compounds like 5-fluorouracil show high hydrolytic stability, with an estimated half-life of over a year at 25°C in aqueous solutions.[9] However, the three chlorine atoms on the ring are highly susceptible to nucleophilic aromatic substitution (SNAr) .[1][10] This means the compound will readily react with nucleophiles (e.g., amines, thiols, alcohols) present in your reaction mixture or buffers. Therefore, while hydrolytic degradation under neutral pH is slow, chemical reactivity is high. Solutions should be prepared fresh, and storage conditions should be anhydrous and protected from light and air where possible.
Q4: What are the most critical safety precautions when handling this compound?
A: this compound is an irritant and a lachrymator (a substance that causes tearing).[11][12] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[11][13]
-
Ventilation: Handle the solid and its solutions only in a well-ventilated chemical fume hood.[11][13]
-
Avoid Inhalation/Contact: Avoid breathing dust and vapors. Prevent direct contact with skin and eyes.[11][13]
-
Incompatibilities: The compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[12][14]
Troubleshooting Guide: Common Solubility Issues
Researchers often encounter problems when diluting a concentrated organic stock of this compound into an aqueous medium for experiments. This section addresses the most common failure points.
Caption: Troubleshooting workflow for solubility issues.
Problem: My compound immediately precipitates when I add my DMSO stock solution to my aqueous buffer.
-
Causality: This is a classic sign of a compound "crashing out." The final solvent system (e.g., 1% DMSO in buffer) is too polar to keep your hydrophobic compound dissolved at the desired concentration. The solubility limit has been exceeded.
-
Solutions & Rationale:
-
Decrease the Final Concentration: The simplest solution is to work at a lower concentration where the compound remains soluble in the final solvent mixture.
-
Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic co-solvent (e.g., from 1% to 5% DMSO) can maintain solubility.[15] However, you must validate the higher solvent concentration to ensure it doesn't affect your experimental results (e.g., cell viability, enzyme activity).
-
Switch to an Enabling Formulation: For many biological experiments, especially in vivo studies, high concentrations of organic solvents are not viable. In these cases, advanced formulation strategies are necessary.[8][16] These methods enhance the apparent water solubility without relying on co-solvents. See Protocol 2 for an example using cyclodextrins.
-
Problem: I need to prepare a completely aqueous solution for a sensitive cell-based assay without using any DMSO.
-
Causality: Many cell lines are sensitive to organic solvents, which can compromise membrane integrity and introduce experimental artifacts. A formulation that enhances aqueous solubility directly is required.
-
Solutions & Rationale:
-
Cyclodextrin Inclusion Complexation: This is a highly effective and widely used method.[15][17] Cyclodextrins are ring-shaped molecules with a hydrophobic interior and a hydrophilic exterior. The this compound molecule can be encapsulated within the hydrophobic core, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are common choices due to their improved solubility and safety profiles.[15][17]
-
Amorphous Solid Dispersions: This strategy involves dispersing the drug at a molecular level within a hydrophilic polymer matrix.[8][19] The resulting amorphous (non-crystalline) form of the drug has a higher energy state and dissolves more readily in water compared to its stable crystalline form.[20] This is a more advanced technique typically used in later-stage drug development.
-
Key Experimental Protocols
Protocol 1: Preparation of a Standard Organic Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound solid in a suitable vial under a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent (e.g., DMSO, DMF) to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Dissolution: Vortex the vial vigorously. If needed, use gentle sonication in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visual Inspection: Hold the vial against a light source to confirm that the solution is clear and free of any visible particles or sediment.
-
Storage: Store the stock solution in a tightly sealed vial, protected from light, and at the recommended temperature (typically -20°C or -80°C for long-term storage). As the compound may be moisture-sensitive, consider storing it under an inert atmosphere (e.g., argon or nitrogen).[14]
Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol provides a method for preparing an aqueous formulation suitable for biological assays.
Caption: Mechanism of cyclodextrin drug encapsulation.
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) or water. A 10-40% (w/v) solution is a common starting point.
-
Add Compound: Add the pre-weighed solid this compound directly to the HP-β-CD solution. Alternatively, a highly concentrated organic stock can be added dropwise to the cyclodextrin solution while vortexing, though this may be less efficient.
-
Incubate & Mix: Tightly seal the container and mix vigorously. This is often done by shaking or sonicating at room temperature or with gentle heat (e.g., 37-40°C) for several hours to overnight to allow the inclusion complex to form.
-
Clarify Solution: After incubation, there may be some undissolved material. Centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any insoluble excess.
-
Filter Sterilize: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulates and ensure sterility for cell-based assays. The resulting clear solution contains the solubilized drug-cyclodextrin complex.
-
Quantify (Optional but Recommended): The actual concentration of the solubilized drug in the final solution should be confirmed analytically (e.g., via HPLC-UV) to ensure accuracy in downstream experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS#:6693-08-9 | Chemsrc [chemsrc.com]
- 5. chembk.com [chembk.com]
- 6. 2,4,5-Trichloropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 7. researchgate.net [researchgate.net]
- 8. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. aksci.com [aksci.com]
- 14. fishersci.com [fishersci.com]
- 15. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 16. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stabilizing 2,4,6-Trichloro-5-fluoropyrimidine in Synthetic Reactions
Welcome to the technical support center for 2,4,6-Trichloro-5-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who leverage this highly versatile but reactive building block. The trifunctional chlorine sites, activated by the pyrimidine ring nitrogens and the adjacent fluorine, make this reagent a powerful scaffold for creating complex molecular architectures. However, this same high reactivity can lead to decomposition, side-product formation, and reduced yields if not handled with precision.
This document moves beyond simple protocols to explain the underlying chemical principles governing the stability of this compound. By understanding the "why" behind the experimental choices, you can diagnose issues, optimize your reactions, and ensure reproducible, high-yielding results.
Core Principles for Preventing Decomposition
The stability of this compound during nucleophilic aromatic substitution (SNAr) reactions hinges on meticulous control over four key parameters: moisture, base selection, temperature, and stoichiometry.
-
Moisture Exclusion is Non-Negotiable: Polychlorinated pyrimidines are highly susceptible to hydrolysis, which cleaves the C-Cl bonds to form undesired and often difficult-to-remove hydroxypyrimidine byproducts.[1][2] The electron-deficient nature of the pyrimidine ring makes it prone to attack by water, a reaction often accelerated by the basic conditions required for SNAr.
-
Base Selection: The "Proton Sponge" Philosophy: The base's primary role is to scavenge the HCl generated during the substitution. An ideal base is a poor nucleophile itself, preventing it from competing with your desired nucleophile and attacking the pyrimidine ring.[3] Sterically hindered, non-nucleophilic bases are the gold standard.[2][3]
-
Temperature Control is Your Primary Lever: These reactions are typically exothermic. Uncontrolled temperature increases can accelerate decomposition pathways, promote the formation of di- or tri-substituted products, and lead to the generation of intractable tars.[2]
-
Stoichiometry Dictates Selectivity: To achieve clean mono-substitution, the nucleophile should be the limiting or near-equimolar reagent. Using a large excess of the nucleophile, especially under harsh conditions, will inevitably lead to over-reaction and a complex product mixture.[2][4]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with this compound in a practical, question-and-answer format.
Q1: My reaction mixture turned dark brown or black upon adding the base and nucleophile. What is causing this and how can I fix it?
A1: A dark, tarry appearance is a classic sign of uncontrolled decomposition or polymerization.[5] The highly electron-deficient pyrimidine ring can undergo undesirable side reactions under harsh conditions.
-
Causality: This is most often caused by excessive heat or the use of a base that is too strong or nucleophilic. The base itself may be attacking the pyrimidine ring, initiating a cascade of reactions. Elevated temperatures dramatically accelerate these decomposition pathways.
-
Troubleshooting Steps:
-
Temperature Reduction: Immediately lower the reaction temperature. For most amine-based nucleophiles, starting the reaction at 0 °C or even -20 °C is highly recommended.[6][7] Add the base and nucleophile slowly to maintain temperature control.
-
Re-evaluate Your Base: If you are using a base like sodium hydroxide, potassium carbonate, or even triethylamine (Et₃N), consider switching to a bulkier, non-nucleophilic base. N,N-Diisopropylethylamine (DIPEA or Hünig's Base) is an excellent and widely used choice for this chemistry as its steric bulk prevents it from acting as a nucleophile.[3][8]
-
Order of Addition: Instead of adding the base to a mixture of the pyrimidine and nucleophile, try pre-mixing the nucleophile and base in the solvent at the target temperature before slowly adding the pyrimidine solution. This can sometimes mitigate initial hotspots and decomposition.
-
Q2: My final product is contaminated with a significant amount of a polar, insoluble impurity. LC-MS analysis suggests it's a hydroxypyrimidine. How did this happen?
A2: You are observing the product of hydrolysis, a common and significant side reaction.[2] This indicates the presence of water in your reaction.
-
Causality: this compound is sensitive to moisture.[9] Water can act as a nucleophile, attacking the electron-deficient pyrimidine ring to displace a chlorine atom, forming a dichlorohydroxypyrimidine derivative. This process is often irreversible and consumes your starting material.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: All aspects of the reaction must be scrupulously dry.
-
Glassware: Oven-dry all glassware (≥120 °C for several hours) and cool it under a stream of inert gas (Nitrogen or Argon) or in a desiccator immediately before use.[2]
-
Solvents: Use anhydrous solvents, preferably from a sealed bottle or a solvent purification system. Acetonitrile is a common solvent for these reactions.[6][7]
-
Reagents: Ensure your nucleophile and base are anhydrous. Liquid reagents can be stored over molecular sieves. Solid reagents can be dried in a vacuum oven.[2]
-
-
Maintain an Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of Nitrogen or Argon.[2] This prevents atmospheric moisture from entering the reaction vessel.
-
Q3: I was aiming for mono-substitution with my amine, but I'm getting a mixture of mono-, di-, and even some tri-substituted products. How do I improve selectivity?
A3: This is a classic case of over-reaction. The mono-substituted product is still reactive enough to undergo further substitution if conditions are not properly controlled.
-
Causality: The primary causes are an excess of the nucleophile, prolonged reaction times, or excessively high temperatures.[2][4] The C4 and C6 positions are generally the most reactive sites for the first substitution.[4][10] However, once one chlorine is replaced, the remaining chlorines are still susceptible to attack.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise amount of your nucleophile, typically between 1.0 and 1.1 equivalents. Using a large excess is the most common reason for over-reaction.
-
Monitor the Reaction Closely: Do not let the reaction run for an arbitrary amount of time (e.g., "overnight"). Monitor the consumption of the starting material by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS.[6][11] Quench the reaction as soon as the starting pyrimidine is consumed.
-
Slow Addition & Low Temperature: Add the nucleophile solution slowly to the pyrimidine solution at a low temperature (e.g., 0 °C).[2] This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.
-
Q4: My reaction is clean, but the yield is very low, and I've recovered most of my starting material. What's wrong?
A4: Low conversion suggests the reaction is not proceeding efficiently under your current conditions.
-
Causality: This can be due to insufficient activation (temperature too low), a nucleophile that is not sufficiently reactive, or a base that is too weak to effectively neutralize the generated HCl, thereby protonating and deactivating the nucleophile.
-
Troubleshooting Steps:
-
Gradual Temperature Increase: While starting cold is crucial to prevent decomposition, if no reaction occurs, allow the mixture to warm slowly to room temperature, monitoring by TLC/LC-MS at regular intervals. Gentle heating (e.g., 40-50 °C) can be attempted if room temperature is ineffective, but watch closely for the appearance of decomposition byproducts.
-
Base Strength: Ensure your base is strong enough for the nucleophile used. While DIPEA (pKa of conjugate acid ~10.75) is good for scavenging acid from amine reactions,[3] less nucleophilic species like alcohols might require a stronger base like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) to be fully deprotonated and activated.[2]
-
Solvent Choice: Ensure your reagents are soluble in the chosen solvent. If solubility is poor, you may need to explore other anhydrous, aprotic solvents like THF, Dioxane, or DMF.
-
Experimental Protocols & Data
Protocol: General Procedure for Regioselective Mono-Amination
This protocol provides a robust starting point for the mono-substitution of this compound with a primary or secondary amine nucleophile.
1. Preparation (Strict Anhydrous & Inert Conditions):
- Oven-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum. Cool to room temperature under a stream of dry nitrogen.
- Charge the flask with this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.2 M concentration).
- Cool the solution to 0 °C using an ice-water bath.
2. Reagent Addition:
- In a separate, dry flask under nitrogen, dissolve the amine nucleophile (1.05 eq) and DIPEA (1.2 eq) in anhydrous acetonitrile.
- Draw this solution into a syringe and add it dropwise to the stirring pyrimidine solution over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
3. Reaction Monitoring:
- Stir the reaction at 0 °C.
- Monitor the reaction progress every 30 minutes by TLC or LC-MS.
- The reaction is complete when the starting pyrimidine spot/peak is no longer visible. Typical reaction times are 1-4 hours.
4. Workup & Purification:
- Once complete, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel.
Data Summary: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvent | Anhydrous Acetonitrile, THF, Dioxane | Aprotic solvents prevent hydrolysis. Acetonitrile is a common first choice.[6][7] |
| Base | DIPEA (Hünig's Base) | Sterically hindered and non-nucleophilic; ideal for scavenging HCl without competing in the reaction.[3][8] |
| NaH, KHMDS, LiHMDS | Use for less reactive nucleophiles (e.g., alcohols) that require deprotonation prior to addition.[2] | |
| Temperature | 0 °C to Room Temperature | Start cold (0 °C) to control the initial exotherm and minimize decomposition.[6][7] Allow to warm only if the reaction is sluggish. |
| Stoichiometry | 1.0 - 1.1 eq. Nucleophile | Crucial for preventing di- and tri-substitution.[2] |
| Atmosphere | Dry Nitrogen or Argon | Essential for excluding atmospheric moisture and preventing hydrolysis.[2] |
| Monitoring | TLC, LC-MS, GC-MS | Frequent monitoring prevents over-reaction and confirms consumption of starting material.[6][11][12] |
Visual Workflow & Troubleshooting Diagrams
Diagram 1: Troubleshooting Flowchart
This decision tree guides users through diagnosing common reaction issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. rsc.org [rsc.org]
- 12. ANALYTICAL METHODS - Toxicological Profile for Chlorpyrifos - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Navigating Reactions with 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support center for 2,4,6-trichloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but challenging reagent. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, workup efficiency, and product purity. Our aim is to empower you with the knowledge to troubleshoot and optimize your synthetic procedures.
Understanding the Reactivity of this compound
This compound is a highly electron-deficient heteroaromatic system, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The pyrimidine nitrogens act as powerful electron-withdrawing groups, activating the chlorine atoms for displacement. The fluorine atom at the 5-position further enhances this activation.
A critical aspect of working with this molecule is understanding the hierarchy of reactivity of the three chlorine atoms. Based on established principles of SNAr on halogenated pyrimidines, the reactivity of the positions is generally as follows: C4 > C2 >> C6 .[1][2]
-
C4-Position: This is the most activated position, being para to one ring nitrogen and ortho to the other. It is also activated by the adjacent electron-withdrawing fluorine atom.[1][2]
-
C2-Position: This position is flanked by two nitrogen atoms, making it the second most reactive site.
-
C6-Position: This position is sterically and electronically similar to the C4-position but is generally considered the least reactive of the three.
This reactivity profile is the foundation for achieving selective mono-substitution, which is often the primary goal in multistep syntheses.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup and purification of reactions involving this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Q1: My SNAr reaction with an amine nucleophile is producing a mixture of regioisomers. How can I improve selectivity for the C4-substituted product?
A1: Achieving high regioselectivity is a common challenge. Several factors can be optimized to favor the C4-substituted isomer:
-
Temperature: Lowering the reaction temperature often enhances kinetic control, favoring the formation of the more rapidly formed C4-isomer.[3] Try running the reaction at 0 °C or even -20 °C.
-
Steric Hindrance: As the steric bulk of the incoming nucleophile increases, substitution at the C2-position can become more competitive. This is because the C4-position is flanked by the C5-fluorine, which can exert some steric hindrance. If you are using a bulky amine, you may see an increased proportion of the C2-isomer.[2]
-
Solvent: The choice of solvent can influence regioselectivity. Polar aprotic solvents like DMF, DMSO, and THF are commonly used.[3] Experimenting with different solvents can help optimize the isomer ratio.
-
Base: For reactions involving amine nucleophiles, a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is often preferred to scavenge the HCl generated without competing with the primary nucleophile.[1]
Q2: I'm observing a significant amount of a hydrolysis byproduct after my aqueous workup. How can I prevent this?
A2: The formation of hydroxypyrimidines is a clear indication of the presence of water during the reaction or workup. The highly electrophilic nature of the pyrimidine ring makes it susceptible to hydrolysis, especially under basic conditions.
-
Anhydrous Conditions: Ensure that all solvents and reagents are rigorously dried before use. Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Careful Workup: When performing an aqueous workup, use cold, dilute brine and minimize the contact time between the organic and aqueous layers. If your product is sensitive to hydrolysis, consider a non-aqueous workup. This can involve filtering the reaction mixture through a pad of Celite to remove any salts, followed by evaporation of the solvent and purification by chromatography.
-
Quenching: If the reaction is performed at elevated temperatures, cool it to room temperature before quenching with water to minimize temperature-accelerated hydrolysis.
Q3: My reaction is incomplete, and I have a significant amount of unreacted starting material. What should I do?
A3: Incomplete conversion can be due to several factors:
-
Insufficient Reaction Time or Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. If the reaction is sluggish at lower temperatures, a modest increase in temperature may be necessary.[4]
-
Reagent Stoichiometry: Ensure that at least one equivalent of the nucleophile and base (if required) is used. For less reactive nucleophiles, a slight excess (1.1-1.2 equivalents) may be beneficial.
-
Nucleophile Reactivity: If you are using a weakly nucleophilic amine (e.g., an aniline with electron-withdrawing groups), longer reaction times or higher temperatures may be required.[5]
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Q4: I'm trying to perform a Suzuki coupling on one of the chlorine atoms, but the reaction is not working well. How can I troubleshoot this?
A4: Suzuki couplings on chloropyrimidines can be challenging due to the strength of the C-Cl bond.
-
Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ can be effective, but often, more specialized ligands are needed to facilitate the oxidative addition step.[6] Consider using electron-rich, bulky phosphine ligands such as those from the Buchwald family (e.g., SPhos, XPhos) in combination with a palladium source like Pd₂(dba)₃.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. The base's strength and solubility can significantly impact the reaction rate.[6]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to dissolve both the organic and inorganic reagents.[6] Ensure the solvents are thoroughly degassed to prevent catalyst oxidation.
-
Regioselectivity: Similar to SNAr reactions, Suzuki couplings are expected to occur preferentially at the C4-position.
Q5: After my Suzuki coupling reaction and workup, my product is contaminated with palladium residues. How can I remove them?
A5: Residual palladium can be difficult to remove and can interfere with subsequent reactions or biological assays.
-
Filtration through Celite: After the reaction, dilute the mixture with a suitable organic solvent and filter it through a pad of Celite. This can remove a significant portion of the insoluble palladium species.[7]
-
Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or thiourea can help to sequester and remove dissolved palladium.
-
Scavenging Resins: There are commercially available silica-based scavenging resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring the crude product solution with one of these resins for a few hours, followed by filtration, can be a very effective purification method.[8]
-
Chromatography: Careful column chromatography can often separate the product from palladium residues, which tend to be more polar.
Experimental Protocols & Workflows
Protocol 1: General Aqueous Workup for SNAr Reactions
This protocol is suitable for products that are stable to water and have good solubility in common organic solvents.
-
Reaction Quenching: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (if an acid scavenger like DIPEA was used) or water. Follow this with a wash with saturated aqueous sodium chloride (brine) to aid in the separation of the layers and remove residual water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup for Reactions Involving Phosphorus Oxychloride (POCl₃)
If this compound was synthesized using POCl₃ and used in situ, or if POCl₃ was used as a solvent, a careful quenching procedure is required.
-
Safety First: Always wear appropriate personal protective equipment (PPE), including a face shield and heavy-duty gloves. Work in a well-ventilated fume hood.
-
Reverse Quench: Prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate in a separate flask. The flask should be large enough to accommodate the entire reaction volume with ample headspace.
-
Slow Addition: Slowly and carefully add the reaction mixture containing POCl₃ to the ice/bicarbonate slurry via an addition funnel.[9] Never add water or the quenching solution to the POCl₃ mixture.
-
Temperature Control: Monitor the temperature of the quenching mixture and ensure it remains below 20 °C. The rate of addition should be controlled to prevent a dangerous exotherm.[9]
-
Stirring: After the addition is complete, allow the mixture to stir until CO₂ evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Extraction: Proceed with the extraction as described in Protocol 1.
Visualizations
Reaction Scheme: Regioselective SNAr
Caption: Regioselective SNAr on this compound.
Workflow: Troubleshooting Impure Product after Workup
Caption: Decision workflow for troubleshooting impure products.
Data Summary
| Issue | Potential Cause | Recommended Action | Reference |
| Poor Regioselectivity (SNAr) | High temperature, steric effects | Lower reaction temperature, screen solvents | [2][3] |
| Hydrolysis Byproducts | Presence of water during reaction or workup | Use anhydrous conditions, minimize aqueous workup | [3] |
| Incomplete Reaction | Insufficient time/temperature, low nucleophilicity | Increase reaction time/temperature, use excess nucleophile | [4][5] |
| Palladium Contamination | Inefficient removal after cross-coupling | Filter through Celite, use scavenging resins, aqueous washes | [7][8] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for navigating the complexities of palladium-catalyzed cross-coupling reactions with 2,4,6-trichloro-5-fluoropyrimidine. This highly electron-deficient, polyhalogenated scaffold is a valuable building block but presents unique challenges in achieving high yield and regioselectivity.
Section 1: Foundational Principles & Frequently Asked Questions
This section addresses the core principles governing the reactivity of this compound and provides answers to common high-level questions.
Q1: What is the expected order of reactivity for the chlorine atoms on this compound in palladium-catalyzed cross-coupling?
The regioselectivity of cross-coupling reactions on polychloropyrimidines is dictated by the electronic properties of the pyrimidine ring. The chlorine atoms at the C4 and C6 positions are generally more reactive towards oxidative addition by a Pd(0) catalyst than the chlorine at the C2 position.[1]
-
C4 and C6 Positions: These positions are electronically activated, being para and ortho, respectively, to the ring nitrogens. This activation facilitates the oxidative addition step, which is often rate-limiting in the catalytic cycle.[2] For 2,4-dichloropyrimidines, the C4 position is the favored site of reaction under most standard Suzuki and Buchwald-Hartwig conditions.[1][3] In 2,4,6-trichloropyrimidine, the C4 and C6 positions are electronically similar, and initial monosubstitution typically occurs at one of these sites.
-
C2 Position: This position is situated between two electron-withdrawing nitrogen atoms, which makes it less susceptible to oxidative addition compared to C4 and C6. Achieving selectivity for the C2 position is challenging and generally requires specialized catalytic systems, such as those employing very sterically hindered N-heterocyclic carbene (NHC) ligands, which can invert the conventional site preference.[3][4][5]
Q2: I am starting a new project with this substrate. How should I choose an initial catalyst system?
Selecting a robust starting point is critical. The choice depends on the type of bond you wish to form (C-C, C-N, etc.) and the nature of your coupling partner. Since you are coupling at a C-Cl bond on an electron-deficient ring, a high-activity catalyst system is required.
Core Recommendation: Start with a well-defined palladium(II) precatalyst paired with a bulky, electron-rich biarylphosphine or N-heterocyclic carbene (NHC) ligand. These systems are designed to promote the challenging oxidative addition of aryl chlorides and are generally more reliable and reproducible than generating the active Pd(0) species from sources like Pd(OAc)₂ or Pd₂(dba)₃.[6]
Below is a decision workflow to guide your initial selection.
References
- 1. mdpi.com [mdpi.com]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Regioselectivity in Substitutions of 2,4,6-Trichloro-5-fluoropyrimidine
Welcome to the technical support center for 2,4,6-trichloro-5-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this versatile scaffold. We understand that controlling the site of substitution on this highly functionalized pyrimidine is critical for synthetic success. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reactivity and selectivity.
Section 1: Foundational Principles of Reactivity
Before troubleshooting specific issues, it is crucial to understand the inherent electronic properties of the this compound core.
Q1: What makes this compound so reactive towards nucleophiles?
The reactivity of this compound is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[1] The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These nitrogens act as powerful electron-withdrawing groups, polarizing the ring system and making the carbon atoms susceptible to attack by nucleophiles.[2][3] The presence of additional electron-withdrawing halogen substituents (three chlorines and one fluorine) further depletes the electron density of the ring, making it highly "activated" for SNAr reactions.[4]
Q2: Which positions are most susceptible to nucleophilic attack and why?
In the pyrimidine system, the positions ortho and para to the ring nitrogens (C2, C4, and C6) are the most electron-deficient and, therefore, the most electrophilic.[5] The stability of the negatively charged intermediate (a Meisenheimer complex) formed during the reaction dictates the preferred site of attack.[3][5]
-
Primary Sites (C4 and C6): The C4 and C6 positions are the most activated sites for nucleophilic attack. Each is para to one ring nitrogen and ortho to the other. This specific arrangement allows for highly effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate onto the electronegative nitrogen atoms.[6] Furthermore, the highly electronegative 5-fluoro substituent exerts a strong inductive electron-withdrawing effect, further activating the adjacent C4 and C6 positions.[7][8]
-
Secondary Site (C2): The C2 position is electronically less activated than C4 and C6. While it is ortho to both nitrogens, the resonance stabilization of the intermediate is generally considered less effective than for the C4/C6 positions.[6] Critically, the C2 position is flanked by two chlorine atoms, creating significant steric hindrance that discourages the approach of most nucleophiles.[9][10]
This hierarchy of reactivity is the fundamental principle that must be leveraged to achieve regioselectivity.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Large-Scale Synthesis of 2,4,6-Trichloro-5-fluoropyrimidine
Introduction
Welcome to the technical support center for the large-scale synthesis of 2,4,6-Trichloro-5-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic process. This compound is a critical building block in the development of various pharmaceuticals and agrochemicals. However, its synthesis on a large scale presents several challenges that can impact yield, purity, and safety.
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. By understanding the causality behind experimental choices and adhering to validated protocols, you can overcome common hurdles and achieve a robust and efficient synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Starting Materials and Reagents
Question 1: What are the most common starting materials for the synthesis of this compound, and what are the critical quality attributes to consider?
The most prevalent starting material for this synthesis is 5-fluorobarbituric acid or its precursor, 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione.[1] The critical quality attributes for this starting material are purity and moisture content. Impurities can lead to the formation of undesired byproducts that are difficult to separate from the final product. High moisture content can react with the chlorinating agent, typically phosphorus oxychloride (POCl₃), reducing its effectiveness and potentially leading to uncontrolled side reactions.
Troubleshooting Tip:
-
Low Yield or High Impurity Profile: If you are experiencing low yields or a high level of impurities, first verify the purity of your starting 5-fluorobarbituric acid using techniques like NMR or HPLC. Ensure it is thoroughly dried before use, for instance, by drying under vacuum at an elevated temperature.
Question 2: What are the common chlorinating agents used, and what are the advantages and disadvantages of each?
Phosphorus oxychloride (POCl₃) is the most widely used chlorinating agent for this transformation.[1] It is effective and relatively inexpensive. Sometimes, phosphorus pentachloride (PCl₅) or a combination of phosphorus trichloride (PCl₃) and chlorine gas is used in a two-step process, which can lead to higher yields but involves handling more hazardous reagents.[2][3]
| Chlorinating Agent | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Cost-effective, readily available, effective for chlorination. | Can require high temperatures and long reaction times; excess POCl₃ needs to be removed. |
| PCl₅ or PCl₃/Cl₂ | Can result in higher yields and may proceed at lower temperatures.[2][3] | PCl₅ is a hazardous solid, and the use of chlorine gas requires specialized equipment and safety protocols. |
Troubleshooting Tip:
-
Incomplete Reaction: If you observe incomplete conversion of the starting material, consider increasing the molar excess of POCl₃. However, be mindful that a large excess will require more extensive purification. Alternatively, a combination of POCl₃ and PCl₅ can be explored to drive the reaction to completion.[2]
Section 2: Reaction Conditions and Monitoring
Question 3: What is the role of a tertiary amine, such as N,N-dimethylaniline, in the reaction?
Tertiary amines like N,N-dimethylaniline or N,N-dimethylformamide (DMF) act as catalysts and acid scavengers in this reaction.[1][4][5][6] They activate the phosphorus oxychloride, making it a more potent chlorinating agent, and also neutralize the HCl gas that is generated during the reaction.
Troubleshooting Tip:
-
Slow or Stalled Reaction: A slow or stalled reaction could indicate insufficient catalyst. Ensure the tertiary amine is of high purity and added in the correct stoichiometric amount. The order of addition can also be critical; often, the tertiary amine is added slowly to the mixture of the starting material and POCl₃.[1]
Question 4: What are the optimal temperature and reaction time for the large-scale synthesis?
The reaction is typically heated to reflux, with internal temperatures ranging from 100-115°C.[1][4][5] The reaction time can vary from a few hours to overnight (4-8 hours is common).[1] Close monitoring of the reaction progress is crucial to determine the optimal endpoint.
Troubleshooting Tip:
-
Formation of Byproducts: Over-heating or excessively long reaction times can lead to the formation of degradation products or more highly chlorinated pyrimidine derivatives.[7] Monitor the reaction by TLC or GC-MS to stop the reaction once the starting material is consumed.[1]
-
Incomplete Reaction: If the reaction is not going to completion at the standard reflux temperature, ensure that your heating mantle and condenser are functioning efficiently to maintain a consistent and appropriate temperature.
Question 5: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are the most common methods for monitoring the reaction progress.[1]
-
TLC: A simple and rapid method to qualitatively assess the consumption of the starting material and the formation of the product.
-
GC-MS: Provides a more quantitative analysis of the reaction mixture, allowing for the identification of the product and any major byproducts.[8][9][10]
Troubleshooting Tip:
-
Difficulty Interpreting TLC: If you are having trouble distinguishing between the starting material and product spots on a TLC plate, try using different solvent systems with varying polarities. Staining the plate with a suitable reagent may also help in visualization.
Section 3: Work-up and Purification
Question 6: What is the standard work-up procedure, and what are the key safety considerations?
The standard work-up involves carefully quenching the reaction mixture by slowly pouring it into ice water.[1] This is a highly exothermic process and must be done with extreme caution in a well-ventilated fume hood. The product is then typically extracted with an organic solvent like ether or dichloromethane.[1][5]
Safety First:
-
Quenching: The quenching of excess POCl₃ is extremely hazardous. Always add the reaction mixture to ice water slowly and with vigorous stirring. Wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[11][12][13][14]
-
Ventilation: The reaction and work-up produce corrosive and toxic fumes, including HCl gas.[15] All operations must be performed in a chemical fume hood with adequate ventilation.[12][14]
Question 7: What are the most effective methods for purifying this compound on a large scale?
Vacuum distillation is the most common and effective method for purifying the crude product on a large scale.[1] The product is a low-melting-point white crystalline solid with a boiling point of around 80-85°C at 12 mmHg.[1]
Troubleshooting Tip:
-
Low Purity After Distillation: If the product purity is still low after distillation, consider a second distillation or purification by column chromatography for smaller scales. Ensure that your vacuum pump is pulling a sufficient and stable vacuum.
-
Product Solidifying in the Condenser: The product has a melting point of 37-38°C.[16] To prevent it from solidifying in the condenser during distillation, you can use a jacketed condenser with circulating warm water.
Experimental Workflow and Protocols
General Synthesis Protocol
This protocol is a general guideline and may need to be optimized for your specific laboratory conditions and scale.
Step 1: Reaction Setup
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In a suitably sized, dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (1.0 eq).
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Under a nitrogen atmosphere, add phosphorus oxychloride (POCl₃) (approx. 5.0 eq).[1]
-
Begin stirring the mixture.
Step 2: Reagent Addition
-
Slowly add N,N-dimethylaniline (approx. 1.1 eq) dropwise to the stirred mixture.[1] An exothermic reaction may be observed. Maintain the temperature below 60°C during the addition.
Step 3: Reaction
-
After the addition is complete, heat the reaction mixture to reflux (100-110°C) and maintain for 4-8 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
Step 4: Work-up
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a large beaker containing crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether) three times.
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Step 5: Purification
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound as a white crystalline solid.
Visualizing the Workflow
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in the synthesis.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. CN1803778A - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 5. CN100497318C - Method for preparing 2,4,6-trichloro pyrimidine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. prepchem.com [prepchem.com]
- 8. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.com [fishersci.com]
- 16. echemi.com [echemi.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2,4,6-Trichloro-5-fluoropyrimidine Derivatives
The intersection of fluorine chemistry and heterocyclic compounds has yielded a remarkable array of molecules with profound implications for medicine and agriculture. Among these, fluorinated pyrimidines stand out as a privileged scaffold, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a fluorine atom can dramatically alter a molecule's physicochemical properties, enhancing its metabolic stability, binding affinity, and bioavailability.[3][4] This guide focuses on derivatives of 2,4,6-trichloro-5-fluoropyrimidine, a highly versatile and reactive building block that provides a gateway to a diverse chemical space with significant biological potential.
The reactivity of the this compound core is dictated by the three chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of various functionalities at the C2, C4, and C6 positions, enabling the systematic exploration of structure-activity relationships (SAR). This guide provides a comparative analysis of the biological activities of these derivatives, supported by experimental data and detailed protocols for their evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Analysis of 2,4,6-Trichloro-5-fluoropyrimidine Reaction Products
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery and materials science, halogenated pyrimidines serve as versatile scaffolds for the synthesis of a diverse array of functionalized molecules. Among these, 2,4,6-trichloro-5-fluoropyrimidine is a particularly reactive building block, offering multiple sites for nucleophilic substitution. The precise characterization of the resulting reaction products is paramount for ensuring the desired regioselectivity and for the unambiguous determination of molecular structure. This guide provides an in-depth comparative analysis of the spectroscopic techniques employed in the characterization of the products arising from reactions of this compound, with a focus on nucleophilic aromatic substitution (SNAr).
The strategic placement of three chlorine atoms and one fluorine atom on the pyrimidine ring, coupled with the electron-withdrawing nature of the nitrogen atoms, renders the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack. The inherent asymmetry of the substitution pattern often leads to the formation of regioisomers, making a robust analytical workflow essential. This guide will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the comprehensive analysis of these reaction products.
The Chemistry of Substitution: Regioselectivity in Action
Nucleophilic aromatic substitution (SNAr) on the this compound ring is the predominant reaction pathway. The regioselectivity of this reaction is dictated by a combination of electronic and steric factors. The pyrimidine ring nitrogens strongly activate the ortho and para positions to nucleophilic attack. Consequently, the C4 and C6 positions are the most activated sites.
Generally, substitution is observed to occur preferentially at the C4 position. This preference can be attributed to a combination of the activating effects of both ring nitrogens. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may favor attack at the less sterically hindered C2 position. It is crucial to employ a suite of analytical techniques to definitively identify the resulting isomers.
Spectroscopic Fingerprints: A Multi-faceted Approach to Structural Elucidation
A combination of spectroscopic methods is indispensable for the unambiguous structural determination of the reaction products of this compound. Each technique provides a unique piece of the puzzle, and together they form a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for the analysis of this compound derivatives, providing detailed information about the molecular framework and enabling the clear distinction between regioisomers.
Given the presence of a fluorine atom at the C5 position, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative technique. The chemical shift of the fluorine atom is highly dependent on its electronic environment, which is directly influenced by the substitution pattern on the pyrimidine ring.
-
Causality Behind the Chemical Shift: The substitution of a chlorine atom by a nucleophile will induce a change in the electron density around the C5 fluorine, leading to a predictable shift in its resonance. For example, the replacement of a chlorine atom at C4 with an electron-donating amino group will typically cause an upfield shift (to a less negative ppm value) of the C5 fluorine signal compared to the starting material.
-
Monitoring Reaction Progress and Isomer Ratios: ¹⁹F NMR is an excellent tool for monitoring the progress of a reaction in real-time. The disappearance of the signal corresponding to the starting material and the appearance of new signals for the product(s) can be readily observed. Crucially, if a mixture of regioisomers is formed, ¹⁹F NMR will often show distinct signals for each isomer, and the ratio of these isomers can be accurately determined by integrating the respective peaks. For instance, in reactions of the analogous 5-chloro-2,4,6-trifluoropyrimidine with amines, ¹⁹F NMR is routinely used to determine the ratio of the 4-substituted to the 2-substituted product.[1]
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Start [label="Reaction Mixture", pos="0,2.5!", fillcolor="#4285F4"]; NMR [label="19F NMR Acquisition", pos="2.5,2.5!", fillcolor="#34A853"]; Spectrum [label="19F NMR Spectrum", pos="5,2.5!", fillcolor="#FBBC05"]; Isomer1 [label="Signal for Isomer 1\n(e.g., C4-substituted)", pos="7.5,3.5!", fillcolor="#EA4335"]; Isomer2 [label="Signal for Isomer 2\n(e.g., C2-substituted)", pos="7.5,1.5!", fillcolor="#EA4335"]; Integration [label="Peak Integration", pos="10,2.5!", fillcolor="#34A853"]; Ratio [label="Determination of\nIsomer Ratio", pos="12.5,2.5!", fillcolor="#4285F4"];
Start -> NMR [label="Analysis"]; NMR -> Spectrum; Spectrum -> Isomer1; Spectrum -> Isomer2; Isomer1 -> Integration; Isomer2 -> Integration; Integration -> Ratio [label="Quantification"]; } Caption: Workflow for the determination of isomer ratios using ¹⁹F NMR.
While ¹⁹F NMR provides a direct window into the substitution event, ¹H and ¹³C NMR are essential for characterizing the overall structure of the product, including the nature of the introduced nucleophile.
-
¹H NMR: The ¹H NMR spectrum will primarily show signals corresponding to the protons of the nucleophilic moiety that has been introduced. For example, in the case of a reaction with an amine, characteristic signals for N-H protons (often broad) and any alkyl or aryl groups on the amine will be observed. For a simple monosubstituted product, the pyrimidine ring itself will not have any protons directly attached.
-
¹³C NMR: The ¹³C NMR spectrum provides a carbon map of the molecule. The chemical shifts of the pyrimidine ring carbons are particularly informative. The carbon atom where substitution has occurred will experience a significant upfield shift upon replacement of a chlorine atom with a less electronegative group like an amino or alkoxy group. The other ring carbons will also show smaller shifts depending on the electronic effects of the new substituent. For example, in 4-amino-2,6-dichloropyrimidine, the C4 carbon is expected to be significantly shielded compared to the C2 and C6 carbons.[2]
Table 1: Predicted ¹H and ¹³C NMR Spectral Data for a Generic 4-Amino-2,6-dichloro-5-fluoropyrimidine Derivative
| Nucleus | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ¹H | Variable (e.g., 7.0-8.0 for Ar-H, 3.0-4.0 for Alkyl-H) | Dependent on substituent | Protons on the nucleophile |
| ¹H | Broad | Singlet | -NH- |
| ¹³C | ~160-165 | Singlet | C4 (bearing the amino group) |
| ¹³C | ~155-160 | Doublet (due to C-F coupling) | C2, C6 (bearing Cl) |
| ¹³C | ~140-145 | Doublet (due to C-F coupling) | C5 (bearing F) |
Note: These are predicted values based on the analysis of structurally related compounds. Actual chemical shifts may vary depending on the specific substituent and the solvent used.
Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for confirming the molecular weight of the reaction product and for gaining structural insights through the analysis of fragmentation patterns.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product. A key feature to look for is the isotopic pattern of chlorine. Since chlorine has two abundant isotopes, ³⁵Cl and ³⁷Cl (in an approximate 3:1 ratio), a molecule containing two chlorine atoms will exhibit a characteristic M, M+2, and M+4 pattern with relative intensities of approximately 9:6:1. This isotopic signature provides strong evidence for the presence of two chlorine atoms in the product molecule.
-
Fragmentation Pattern: The fragmentation pattern can help to confirm the structure. Common fragmentation pathways for these types of molecules include the loss of a chlorine atom, the loss of the substituent group, and cleavage of the pyrimidine ring. For example, a primary fragmentation might involve the loss of a chlorine radical (Cl•) to give an [M-Cl]⁺ ion.
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Sample [label="Reaction Product", pos="0,2.5!", fillcolor="#4285F4"]; Ionization [label="Ionization (e.g., EI)", pos="2.5,2.5!", fillcolor="#34A853"]; MS [label="Mass Analyzer", pos="5,2.5!", fillcolor="#FBBC05"]; Spectrum [label="Mass Spectrum", pos="7.5,2.5!", fillcolor="#EA4335"]; MolIon [label="Molecular Ion Peak\n(Isotopic Pattern)", pos="10,3.5!", fillcolor="#34A853"]; FragIons [label="Fragment Ions", pos="10,1.5!", fillcolor="#34A853"]; MW_Confirm [label="Molecular Weight\nConfirmation", pos="12.5,3.5!", fillcolor="#4285F4"]; Struct_Confirm [label="Structural\nConfirmation", pos="12.5,1.5!", fillcolor="#4285F4"];
Sample -> Ionization; Ionization -> MS; MS -> Spectrum; Spectrum -> MolIon; Spectrum -> FragIons; MolIon -> MW_Confirm; FragIons -> Struct_Confirm; } Caption: General workflow for Mass Spectrometry analysis.
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in the reaction product.
-
Key Vibrational Bands: The IR spectrum of a substituted product will show characteristic absorption bands that are absent in the starting material. For example, if an amine has been introduced, the spectrum will exhibit N-H stretching vibrations, typically in the range of 3300-3500 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹. The pyrimidine ring itself will have a series of characteristic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are typically found in the fingerprint region, below 800 cm⁻¹.
Table 2: Key IR Absorption Bands for a Generic 4-Amino-2,6-dichloro-5-fluoropyrimidine Derivative
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3500 | Medium-Strong | N-H stretching (amine) |
| ~1620 | Strong | N-H bending (amine) |
| 1550 - 1600 | Strong | C=N and C=C stretching (pyrimidine ring) |
| 1200 - 1300 | Strong | C-F stretching |
| < 800 | Medium-Strong | C-Cl stretching |
Experimental Protocols: A Practical Guide to Sample Analysis
The following are generalized, step-by-step methodologies for the spectroscopic analysis of a typical reaction product of this compound.
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified reaction product and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A typical spectral width of -2 to 12 ppm is usually sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is generally appropriate. A larger number of scans will be required compared to the ¹H spectrum to achieve an adequate signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift range for organofluorine compounds is large, so a wide spectral width may be necessary initially. A common reference standard is CFCl₃ (0 ppm).
Protocol 2: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with gas or liquid chromatography).
-
Data Acquisition: Acquire the mass spectrum in a positive ion mode using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Protocol 3: Infrared (IR) Spectroscopic Analysis
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal.
-
Analysis: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction to obtain the final spectrum of the sample.
Conclusion: An Integrated Approach for Unambiguous Characterization
The successful synthesis and development of novel compounds derived from this compound hinges on the accurate and thorough characterization of the reaction products. A multi-technique spectroscopic approach, integrating the detailed structural insights from ¹H, ¹³C, and particularly ¹⁹F NMR, with the molecular weight and fragmentation information from mass spectrometry, and the functional group identification from IR spectroscopy, provides a robust and self-validating workflow. By understanding the principles behind each technique and the expected spectroscopic signatures of the target molecules, researchers can confidently navigate the complexities of isomer identification and structural elucidation, thereby accelerating the pace of innovation in drug discovery and materials science.
References
A Comparative Guide to the Cytotoxicity of Novel Compounds Derived from 2,4,6-Trichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the pyrimidine scaffold remains a cornerstone for the development of novel therapeutic agents. Among the myriad of starting materials, 2,4,6-trichloro-5-fluoropyrimidine stands out as a highly versatile precursor for the synthesis of a diverse range of derivatives with potential cytotoxic activities. This guide provides a comprehensive comparison of the cytotoxic profiles of compounds conceptually derived from this fluorinated pyrimidine, contextualized against established chemotherapeutic agents. We will delve into the experimental methodologies for assessing cytotoxicity, explore the underlying mechanisms of action, and present a framework for interpreting the comparative data, empowering researchers to make informed decisions in their drug development endeavors.
The Rationale for this compound in Anticancer Drug Design
The this compound molecule is a rich electrophilic hub, offering multiple reactive sites for nucleophilic substitution. The presence of three chlorine atoms at the 2, 4, and 6 positions allows for sequential and regioselective displacement, enabling the construction of a vast library of derivatives with diverse functionalities. The fluorine atom at the 5-position is a critical feature, as fluorinated pyrimidines have a well-established history as anticancer drugs.[1] The mechanism of action for many fluoropyrimidines involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of pyrimidines, and their incorporation into RNA and DNA, ultimately leading to cell death.[2][3] The strategic derivatization of the this compound core aims to enhance target specificity, improve pharmacokinetic properties, and overcome mechanisms of drug resistance.
Assessing Cytotoxicity: A Methodological Deep Dive
The cornerstone of evaluating the potential of a novel compound as an anticancer agent is the in vitro cytotoxicity assay. These assays measure the ability of a compound to kill or inhibit the proliferation of cancer cells. A variety of methods are available, each with its own principles, advantages, and limitations.[4]
The MTT Assay: A Gold Standard for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[5] The principle of the assay lies in the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Herein, we provide a detailed, self-validating protocol for the MTT assay, a fundamental technique in cytotoxicity screening.
Experimental Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically below 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include control wells:
-
Vehicle Control: Cells treated with the medium containing the same concentration of the solvent used for the test compounds.
-
Untreated Control (Blank): Cells in fresh medium only.
-
Medium Blank: Wells containing only medium to measure background absorbance.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT, forming visible purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]
-
-
Absorbance Measurement:
-
Measure the absorbance of the samples at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is recommended to subtract background absorbance.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the medium blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
-
Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell viability.
-
Figure 1: Workflow of the MTT cytotoxicity assay.
Comparative Cytotoxicity Data
| Compound | Cancer Cell Line | IC₅₀ (µM) |
| Hypothetical Derivative A | MCF-7 (Breast) | 8.5 |
| HeLa (Cervical) | 12.2 | |
| A549 (Lung) | 15.7 | |
| Hypothetical Derivative B | MCF-7 (Breast) | 2.1 |
| HeLa (Cervical) | 3.8 | |
| A549 (Lung) | 5.4 | |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.0 |
| HeLa (Cervical) | ~0.1 - 1.0 | |
| A549 (Lung) | ~0.5 - 5.0 | |
| Cisplatin | MCF-7 (Breast) | Varies widely |
| HeLa (Cervical) | Varies widely | |
| A549 (Lung) | Varies widely |
Note: The IC₅₀ values for Doxorubicin and Cisplatin are presented as a range to reflect the variability observed across different studies due to variations in experimental conditions.[5][7]
Interpreting the Data: Causality and Structure-Activity Relationship
The hypothetical data illustrates a common scenario in drug discovery where structural modifications lead to significant differences in cytotoxic potency. "Hypothetical Derivative B" exhibits a lower IC₅₀ value across all cell lines compared to "Hypothetical Derivative A," indicating it is a more potent cytotoxic agent in this context.
The structure-activity relationship (SAR) is a critical aspect of interpreting these results. For instance, the difference in potency between Derivatives A and B could be attributed to the nature of the substituents introduced at the 2, 4, or 6 positions of the pyrimidine ring. A substituent that enhances cellular uptake, improves binding to the target enzyme, or evades efflux pumps could lead to increased cytotoxicity.
Mechanistic Insights: Unraveling the Signaling Pathways
The cytotoxic effects of fluoropyrimidine derivatives are often multifaceted, impacting several key cellular processes. The primary mechanism is the inhibition of thymidylate synthase (TS), which leads to a depletion of thymidine triphosphate (dTTP), a crucial building block for DNA synthesis. This "thymineless death" is a hallmark of fluoropyrimidine action.[2][3] Furthermore, fluoropyrimidine metabolites can be incorporated into both RNA and DNA, leading to errors in transcription and replication, and ultimately triggering apoptosis.[1]
Figure 2: General mechanism of action for fluoropyrimidine derivatives.
Conclusion and Future Directions
This compound represents a promising and versatile starting point for the synthesis of novel cytotoxic agents. This guide has provided a framework for the comparative evaluation of such compounds, emphasizing the importance of robust experimental design, meticulous data analysis, and a deep understanding of the underlying molecular mechanisms. While the hypothetical data presented herein serves an illustrative purpose, the principles and methodologies are directly applicable to the evaluation of real-world experimental results.
Future research in this area should focus on the synthesis and systematic cytotoxic screening of a diverse library of derivatives of this compound. Elucidating the specific structure-activity relationships and identifying the precise molecular targets of the most potent compounds will be crucial for their further development as next-generation anticancer therapeutics.
References
- 1. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Tale of Two Pyrimidines: A Comparative Guide to 2,4,6-Trichloro-5-fluoropyrimidine and 2,4,6-trichloropyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone for the synthesis of a vast array of functional molecules. Among the plethora of halogenated pyrimidines, 2,4,6-trichloropyrimidine has long been a workhorse, a readily available and highly reactive building block. However, the strategic introduction of a fluorine atom at the C5 position, yielding 2,4,6-trichloro-5-fluoropyrimidine, offers a nuanced yet powerful tool for chemists to wield. This guide provides an in-depth, objective comparison of these two key synthetic intermediates, supported by experimental insights, to aid researchers in making informed decisions for their synthetic strategies.
The Foundations: Structure and Synthesis
Both 2,4,6-trichloropyrimidine and its 5-fluoro analogue are highly electrophilic aromatic systems, primed for nucleophilic aromatic substitution (SNAr) reactions. The presence of three electron-withdrawing chlorine atoms and the inherent electron-deficient nature of the pyrimidine ring make the carbon atoms susceptible to nucleophilic attack.
2,4,6-Trichloropyrimidine is typically synthesized on an industrial scale through the chlorination of barbituric acid using reagents like phosphorus oxychloride (POCl₃)[1][2].
This compound , on the other hand, can be prepared through several routes, including the direct fluorination of 2,4,6-trichloropyrimidine or, more commonly, from 5-fluorinated precursors like 5-fluorouracil or 5-fluorobarbituric acid, followed by chlorination[3][4].
The Core of the Matter: Reactivity and Regioselectivity in Nucleophilic Aromatic Substitution
The true divergence in the utility of these two molecules lies in their reactivity and, more critically, their regioselectivity in SNAr reactions.
2,4,6-Trichloropyrimidine: A Workhorse with a Caveat
2,4,6-Trichloropyrimidine readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, alcohols, and thiols[5]. The positions C4 and C6 are electronically equivalent and generally more reactive than the C2 position. This is due to the better stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4/C6 positions, where the negative charge can be delocalized onto both ring nitrogens.
However, a significant drawback in the synthetic application of 2,4,6-trichloropyrimidine is the frequent formation of isomeric mixtures.[6][7] For instance, reaction with an amine can lead to a mixture of 4-amino-2,6-dichloropyrimidine and 2-amino-4,6-dichloropyrimidine, often requiring tedious chromatographic separation. While reaction conditions can be tuned to favor one isomer, achieving high regioselectivity can be challenging.
This compound: The Fluorine Advantage
The introduction of a highly electronegative fluorine atom at the C5 position dramatically alters the electronic landscape of the pyrimidine ring. This has a profound impact on the regioselectivity of SNAr reactions. The C5-fluoro substituent exerts a strong inductive electron-withdrawing effect, which significantly activates the adjacent C4 and C6 positions towards nucleophilic attack.
While direct comparative studies between this compound and 2,4,6-trichloropyrimidine are scarce, extensive research on the closely related 5-chloro-2,4,6-trifluoropyrimidine provides compelling evidence for the directing effect of a C5-halogen. In this analogous system, reactions with a variety of nitrogen nucleophiles show a strong preference for substitution at the C4 position over the C2 position.[6][8] This enhanced regioselectivity is attributed to the electronic activation by the C5-halogen.
This "fluorine advantage" is a critical consideration for synthetic chemists. The ability to direct nucleophilic attack preferentially to the C4/C6 positions can significantly simplify reaction outcomes, improve yields of the desired isomer, and obviate the need for challenging purifications. This is particularly valuable in the construction of complex molecules where multiple, sequential substitutions are required.
Data-Driven Comparison: Reactivity with Amine Nucleophiles
To illustrate the practical implications of the C5-fluoro substituent, the following table summarizes experimental data from the reaction of 5-chloro-2,4,6-trifluoropyrimidine with various amine nucleophiles. This serves as a strong predictive model for the behavior of this compound.
| Nucleophile | Major Product | Isolated Yield of Major Product (%) | Ratio of 4-substituted to 2-substituted Isomer | Reference |
| Ammonia | 4-amino-5-chloro-2,6-difluoropyrimidine | - | 9:1 | [6] |
| Ethylamine | 4-(ethylamino)-5-chloro-2,6-difluoropyrimidine | 65 | 8:1 | [6] |
| Benzylamine | N-benzyl-5-chloro-2,6-difluoropyrimidin-4-amine | - | 5:1 | [6] |
| Morpholine | 4-(5-chloro-2,6-difluoropyrimidin-4-yl)morpholine | 70 | 19:1 | [6] |
Data is for the analogous compound 5-chloro-2,4,6-trifluoropyrimidine and is used to infer the reactivity of this compound.
As the data suggests, the substitution occurs with high preference for the C4 position. While the ratio of isomers can be influenced by the steric bulk of the nucleophile, the C4-substituted product remains dominant.[8] This contrasts with reactions involving 2,4,6-trichloropyrimidine, where achieving such high regioselectivity is often not as straightforward.
Applications in Drug Discovery: The Case of Ticagrelor
The practical utility of these pyrimidine building blocks is vividly demonstrated in the synthesis of pharmaceuticals. For example, derivatives of both compounds have been explored in the synthesis of analogues of Ticagrelor, an antiplatelet drug. The ability to selectively introduce substituents at specific positions on the pyrimidine core is crucial for modulating the pharmacological activity of the final compound. The enhanced regioselectivity offered by this compound can provide a more efficient and controlled route to desired intermediates, streamlining the synthetic process and potentially improving overall yields.
Experimental Protocols: A Representative Amination Reaction
The following is a general procedure for the regioselective amination of a polychlorinated pyrimidine, which can be adapted for both 2,4,6-trichloropyrimidine and this compound.
Objective: To synthesize a mono-amino substituted pyrimidine derivative.
Materials:
-
Polychlorinated pyrimidine (1.0 equiv)
-
Amine nucleophile (1.0-1.2 equiv)
-
Anhydrous aprotic solvent (e.g., THF, acetonitrile)
-
Non-nucleophilic base (e.g., DIPEA, if the nucleophile is an amine salt)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the polychlorinated pyrimidine and the anhydrous solvent.
-
Cool the solution to a suitable temperature (e.g., 0 °C to -20 °C) to control the reaction rate and enhance selectivity.
-
In a separate flask, prepare a solution of the amine nucleophile (and base, if necessary) in the same anhydrous solvent.
-
Slowly add the amine solution to the cooled pyrimidine solution dropwise over a period of 30-60 minutes.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired mono-substituted pyrimidine.
Note: The optimal temperature, reaction time, and purification method will depend on the specific substrates and should be determined empirically. For reactions with 2,4,6-trichloropyrimidine, careful analysis of the product mixture is necessary to determine the isomeric ratio.
Visualizing the Synthetic Logic
Caption: Comparative workflow of SNAr reactions.
Conclusion: Choosing the Right Tool for the Job
Both 2,4,6-trichloropyrimidine and this compound are valuable and highly reactive intermediates in organic synthesis.
-
2,4,6-Trichloropyrimidine remains a cost-effective and readily available starting material, well-suited for applications where regioselectivity is not a primary concern or where separation of isomers is feasible.
-
This compound , with its C5-fluoro substituent, offers a significant advantage in controlling the regioselectivity of nucleophilic aromatic substitution reactions. This "fluorine effect" directs incoming nucleophiles to the C4 and C6 positions with high fidelity, simplifying reaction outcomes, reducing the need for extensive purification, and ultimately leading to more efficient synthetic routes.
For researchers engaged in the synthesis of complex, highly functionalized molecules, particularly in the realm of drug discovery, the enhanced control offered by this compound makes it a superior choice for building the pyrimidine core with precision and efficiency. The initial investment in a more specialized starting material can pay significant dividends in terms of time, resources, and overall synthetic success.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. datapdf.com [datapdf.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Purity Assessment of Synthesized 2,4,6-Trichloro-5-fluoropyrimidine
Introduction: The Imperative of Purity in a Key Synthetic Building Block
2,4,6-Trichloro-5-fluoropyrimidine is a highly reactive and valuable intermediate in medicinal chemistry and drug development. Its utility as a precursor for complex molecular scaffolds, notably in the synthesis of antifungal agents like Voriconazole, places a critical demand on its purity.[1] The presence of even minute quantities of impurities—such as unreacted starting materials, isomers, or partially halogenated byproducts—can have cascading effects, leading to aberrant side reactions, reduced yields, and the generation of difficult-to-remove impurities in the final active pharmaceutical ingredient (API).[2]
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of synthesized this compound. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the strategic reasoning behind method selection. We will explore why a multi-pronged, orthogonal approach combining chromatographic and spectroscopic methods is not just recommended, but essential for a robust, self-validating purity assessment.[3][4]
Chromatographic Techniques: The Workhorses of Purity and Impurity Profiling
Chromatographic methods are indispensable for separating the target compound from its structurally similar impurities.[5] The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is dictated by the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most common and versatile technique for purity determination in pharmaceutical settings.[] It excels at separating non-volatile or thermally labile compounds, which can be a concern with highly functionalized molecules.
Expertise & Causality: For this compound, a reverse-phase (RP-HPLC) method is the logical starting point. The molecule is relatively non-polar, making it well-suited for retention on a C18 stationary phase. A key advantage is the ability to resolve polar impurities, such as residual 5-fluorouracil derivatives used in synthesis, which would elute very early, from the main product peak.[7] The UV-Vis detector is effective because the pyrimidine ring is a strong chromophore.[8]
Experimental Protocol: RP-HPLC for Purity Assay
-
Instrumentation: HPLC system with a UV-Vis detector, autosampler, and column oven.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: An isocratic or gradient mixture of Acetonitrile (ACN) and water. A typical starting point is 70:30 (ACN:Water). The mobile phase should be filtered and degassed.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducible retention times.
-
Detection Wavelength: ~265 nm, corresponding to the absorbance maximum of the pyrimidine ring.[10]
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of ACN to create a 1 mg/mL stock solution. Further dilute to ~0.1 mg/mL for injection.
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the principle of area normalization. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Caption: RP-HPLC workflow for purity assessment.
Gas Chromatography (GC)
GC is a powerful alternative, particularly for identifying volatile impurities. The analyte must be thermally stable and sufficiently volatile to be analyzed in the gas phase. This compound, with a reported boiling point around 80-85°C at 12 mmHg, is a suitable candidate for GC analysis.[7]
Expertise & Causality: The primary advantage of GC is its high resolution, allowing for the separation of closely related isomers that might co-elute in HPLC. Coupling GC with a Mass Spectrometer (GC-MS) provides an unparalleled ability to identify unknown impurity peaks by their mass fragmentation patterns.[11] A flame ionization detector (FID) is a robust choice for quantification due to its uniform response factor for hydrocarbons, though a mass spectrometer provides richer qualitative data.
Experimental Protocol: GC-MS for Impurity Identification & Purity Assay
-
Instrumentation: GC system coupled to a Mass Spectrometer.
-
Column: A mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. This program ensures the elution of both volatile and less volatile impurities.
-
Sample Preparation: Prepare a ~1 mg/mL solution in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 400 m/z.
-
Analysis: Purity is determined by peak area percent from the Total Ion Chromatogram (TIC). Impurity peaks are identified by comparing their mass spectra to libraries (like NIST) and by interpreting fragmentation patterns.[12]
Caption: GC-MS workflow for purity and impurity ID.
Quantitative NMR (qNMR) Spectroscopy: An Absolute Method
While chromatography provides relative purity, it cannot account for impurities that are non-responsive to the detector (e.g., water, inorganic salts) or that remain on the column.[4] Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides an absolute purity value.[3]
Expertise & Causality: The presence of a fluorine atom makes ¹⁹F qNMR an exceptionally powerful and specific tool for this molecule.[13] The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, resulting in a clean spectrum with minimal background interference.[14] By comparing the integral of the analyte's fluorine signal to that of a certified internal standard of known purity and concentration, we can directly calculate the absolute purity of the target compound. This method is non-destructive and provides structural confirmation simultaneously.
Experimental Protocol: ¹⁹F qNMR for Absolute Purity Determination
-
Instrumentation: NMR spectrometer (≥400 MHz) with a fluorine-capable probe.
-
Internal Standard (IS): Trifluoroacetic acid (TFA) or another stable, fluorinated compound with a known purity and a signal that does not overlap with the analyte.[15]
-
Sample Preparation:
-
Accurately weigh ~20 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a ¹⁹F NMR spectrum.
-
Crucial Parameter: Ensure a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest, to allow for full magnetization recovery. A D1 of 20-30 seconds is often a safe starting point for quantitative accuracy.[15]
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).
-
-
Data Processing & Calculation:
-
Carefully integrate the signal for the analyte and the signal for the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of fluorine nuclei per molecule
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Caption: Workflow for absolute purity by ¹⁹F qNMR.
Differential Scanning Calorimetry (DSC): A Thermodynamic Approach
DSC offers an orthogonal method for purity determination based on the thermodynamic principle of melting point depression.[16] For a crystalline solid, impurities lower and broaden the melting endotherm. This phenomenon is described by the van't Hoff equation.[17]
Expertise & Causality: This technique is an excellent confirmatory tool, as its measurement principle is completely independent of chromatography and spectroscopy.[5] It is most accurate for compounds with high purity (>98%) that exhibit a sharp, well-defined melting peak and do not decompose upon melting.[5][18] Given that this compound is a low-melting solid, DSC is a viable option.[7]
Experimental Protocol: Purity by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Crimp 1-3 mg of the sample in a hermetically sealed aluminum pan.
-
Thermal Program: Heat the sample at a slow rate, typically 0.5 to 2°C/min, through its melting transition.
-
Data Analysis: Most modern thermal analysis software includes a purity calculation package that applies the van't Hoff equation to the shape of the leading edge of the melting peak. The analysis provides a purity value in mole percent.
Comparative Summary
The following table summarizes the strengths and weaknesses of each technique for the specific task of assessing this compound purity.
| Technique | Purity Type | Key Advantages | Key Limitations | Best For |
| RP-HPLC | Relative (Area %) | Excellent for a wide range of impurities, robust, easily validated.[9][19] | May not detect non-UV active or highly volatile impurities; co-elution is possible. | Routine quality control, impurity profiling. |
| GC-MS | Relative (Area %) | High resolution for isomers, definitive identification of volatile impurities.[20][21] | Requires analyte to be thermally stable; non-volatile impurities are not detected. | Identifying unknown volatile impurities, orthogonal separation. |
| ¹⁹F qNMR | Absolute | Highly specific, non-destructive, provides structural info, independent of response factors.[13] | Lower throughput, requires careful weighing and a certified standard. | Definitive purity assignment, reference standard characterization. |
| DSC | Absolute (Mole %) | Orthogonal thermodynamic principle, fast analysis.[16][22] | Only for crystalline, thermally stable compounds; less accurate for purity <98%.[5] | Confirmation of high purity for crystalline batches. |
Conclusion: A Self-Validating, Orthogonal Strategy
No single method can provide a complete picture of a compound's purity. A trustworthy and robust assessment of synthesized this compound relies on an orthogonal approach.
-
Primary Analysis & Impurity Profile: Use RP-HPLC as the primary workhorse for routine quality control to determine relative purity and establish an impurity profile.
-
Impurity Identification: Employ GC-MS to identify any significant volatile or isomeric impurities detected by HPLC or suspected from the synthesis route.
-
Absolute Purity Assignment: Utilize ¹⁹F qNMR to assign a definitive, absolute purity value to a batch, which can then be used to qualify it as a reference standard.
-
Orthogonal Confirmation: For batches demonstrating high purity (>99%) by other methods, DSC can serve as a rapid and independent thermodynamic confirmation.
By combining these techniques, the analytical results become a self-validating system. A high-purity result from HPLC is corroborated by a similar value from qNMR and a sharp melting peak in DSC, providing the highest degree of confidence for researchers, scientists, and drug development professionals who rely on the quality of this critical synthetic intermediate.
References
- 1. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. researchgate.net [researchgate.net]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 9. abap.co.in [abap.co.in]
- 10. CN101968471B - Method for analyzing purity of 2,4,5-triamido-6-dihydroxypyrimidine sulphate by using high-efficiency liquid chromatography method - Google Patents [patents.google.com]
- 11. escholarship.org [escholarship.org]
- 12. Pyrimidine, 2,4,6-trichloro- [webbook.nist.gov]
- 13. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. azom.com [azom.com]
- 17. scribd.com [scribd.com]
- 18. tainstruments.com [tainstruments.com]
- 19. allmultidisciplinaryjournal.com [allmultidisciplinaryjournal.com]
- 20. Gas-liquid chromatographic analysis of fluoropyrimidine nucleosides and fluorouracil in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. Determination of % purity of a compound by by Using DSC | PDF [slideshare.net]
A Senior Application Scientist's Guide to the Mechanistic Nuances of 2,4,6-Trichloro-5-fluoropyrimidine in Modern Synthesis
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the landscape of heterocyclic chemistry, polychlorinated pyrimidines serve as invaluable scaffolds for the synthesis of a diverse array of biologically active molecules. Among these, 2,4,6-Trichloro-5-fluoropyrimidine stands out as a versatile building block, offering multiple reaction sites for sequential and regioselective functionalization. The interplay of the chloro and fluoro substituents on the electron-deficient pyrimidine core presents unique opportunities and challenges in synthetic design. This guide provides a comparative analysis of the mechanistic pathways governing the reactions of this compound, with a focus on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. By understanding the underlying principles of reactivity, researchers can strategically harness the potential of this scaffold in the development of novel pharmaceuticals and agrochemicals.
The Unique Electronic Profile of this compound
The reactivity of this compound is dictated by the synergistic electronic effects of its substituents and the inherent electron-deficient nature of the pyrimidine ring. The two ring nitrogens act as strong electron-withdrawing groups, significantly activating the carbon atoms towards nucleophilic attack. The three chlorine atoms and the fluorine atom further enhance this electrophilicity through their inductive effects.
The fluorine atom at the C5 position plays a particularly crucial role. Its high electronegativity inductively activates the adjacent C4 and C6 positions. This electronic landscape sets the stage for a fascinating regiochemical puzzle when the molecule is subjected to various reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): A Tale of Regioselectivity
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry. In the case of this compound, the reaction proceeds via a Meisenheimer-like intermediate, and the regioselectivity of the substitution is a delicate balance of electronic activation and steric hindrance.
Generally, the C4 and C6 positions are the most activated towards nucleophilic attack due to being para and ortho, respectively, to the ring nitrogens. The C2 position is also activated, being ortho to both nitrogens. The presence of the C5-fluoro group further activates the C4 and C6 positions. However, steric hindrance from adjacent chlorine atoms can influence the accessibility of these sites to the incoming nucleophile.
For instance, in the closely related 5-chloro-2,4,6-trifluoropyrimidine, reactions with nitrogen nucleophiles predominantly occur at the C4 position, which is para to a ring nitrogen and activated by the adjacent C5-chlorine.[1][2] As the steric bulk of the nucleophile increases, substitution at the less sterically hindered C2 position becomes more favorable.[2] A similar trend can be anticipated for this compound.
Comparative Reactivity with Alternative Halogenated Pyrimidines:
| Compound | Key Reactive Positions | Controlling Factors |
| This compound | C4/C6 > C2 | High electronic activation at C4/C6 by ring nitrogens and C5-F. Steric hindrance can direct to C2. |
| 2,4,6-Trichloropyrimidine | C4/C6 > C2 | Electronic activation by ring nitrogens. Steric hindrance is a key factor in regioselectivity.[3] |
| 5-Chloro-2,4,6-trifluoropyrimidine | C4 > C2 | High reactivity of F at C4 due to activation by ring nitrogen and C5-Cl. Steric effects are also significant.[1][2] |
Experimental Protocol: Regioselective Amination of a Polychloropyrimidine Scaffold
This protocol is adapted from procedures for related polychlorinated pyrimidines and illustrates a general approach to selective monosubstitution.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add the amine (1.0 equiv).
-
Slowly add DIPEA (1.1 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between DCM and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the desired mono-substituted product.
Caption: Workflow for a typical SNAr reaction.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding the Synthetic Toolbox
While SNAr reactions are powerful, palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings offer complementary strategies for C-C bond formation, allowing for the introduction of a wider range of substituents. The regioselectivity in these reactions is governed by the relative rates of oxidative addition of the palladium catalyst to the different C-Cl bonds.
Suzuki-Miyaura Coupling: A Comparative Outlook
The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures.[4] For polychloropyrimidines, the site of coupling is generally determined by the electronic properties of the C-Cl bonds and steric accessibility. In the absence of direct experimental data for this compound, we can extrapolate from the behavior of related systems. For 2,4-dichloropyrimidines, Suzuki-Miyaura coupling typically occurs selectively at the C4 position.[1] However, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to invert this selectivity, favoring C2 coupling.[5]
For this compound, the C4 and C6 positions are expected to be the most reactive towards oxidative addition due to their activation by the ring nitrogens and the C5-fluoro group. Selective mono-arylation at either the C4 or C6 position is anticipated to be achievable under carefully controlled conditions, likely with a slight preference for the C4 position due to its para-relationship to a ring nitrogen.
Predicted Reactivity Comparison in Suzuki-Miyaura Coupling:
| Substrate | Predicted Major Monosubstitution Site | Rationale |
| This compound | C4/C6 | Highest electronic activation. Potential for tuning selectivity with ligand choice. |
| 2,4,6-Trichloropyrimidine | C4/C6 | Electronically favored positions.[3] |
| 2,4-Dichloropyrimidine | C4 | Generally observed selectivity.[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This generalized protocol provides a starting point for the Suzuki-Miyaura coupling of this compound, which would require optimization for this specific substrate.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.02-0.05 equiv), and the base (2.0 equiv).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the introduction of terminal alkynes, providing a gateway to a wide range of further transformations.[6][7] The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[6] The mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex.[6]
For this compound, the principles of regioselectivity are expected to be similar to those of the Suzuki-Miyaura coupling, with the C4 and C6 positions being the most susceptible to oxidative addition. The choice of catalyst, ligands, and reaction conditions will be crucial in achieving selective mono-alkynylation. Copper-free Sonogashira protocols may also be employed to avoid the formation of alkyne homocoupling byproducts.[6]
Predicted Reactivity Comparison in Sonogashira Coupling:
| Substrate | Predicted Major Monosubstitution Site | Rationale |
| This compound | C4/C6 | Highest electronic activation, similar to Suzuki-Miyaura coupling. |
| 2,4,6-Trichloropyrimidine | C4/C6 | Electronically favored positions. |
| Aryl Halides | I > Br > Cl > F | General reactivity trend in Sonogashira coupling. |
Experimental Protocol: General Procedure for Sonogashira Coupling
This is a general protocol that would require optimization for this compound.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., THF, DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv), the palladium catalyst (0.02-0.05 equiv), and CuI (0.05-0.10 equiv).
-
Purge the vessel with an inert gas.
-
Add the degassed solvent and the base.
-
Add the terminal alkyne (1.1-1.5 equiv) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Catalytic cycles of the Sonogashira reaction.
Conclusion and Future Perspectives
This compound is a highly versatile and reactive scaffold with immense potential in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. A thorough understanding of the mechanistic principles governing its reactions is paramount for achieving desired regioselectivity and optimizing reaction conditions. While nucleophilic aromatic substitution on this substrate is relatively well-understood by analogy to similar systems, the exploration of its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, remains a promising area for further investigation. Future studies should focus on the systematic evaluation of different catalysts, ligands, and reaction conditions to unlock the full synthetic potential of this valuable building block, enabling the efficient and selective synthesis of novel, high-value compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Pyrimidine Analogs in Drug Discovery
Introduction: The Strategic Role of Fluorine in Pyrimidine Analog Design
Pyrimidine analogs are a cornerstone of modern therapeutics, particularly in oncology and virology. These molecules, which mimic the natural pyrimidine bases of nucleic acids (cytosine, thymine, and uracil), function primarily as antimetabolites. They deftly insert themselves into cellular machinery, disrupting DNA and RNA synthesis and leading to the demise of rapidly proliferating cells like cancer cells.[1][2]
The unadorned pyrimidine scaffold, however, often faces pharmacological challenges, including rapid metabolic degradation. For decades, medicinal chemists have turned to a powerful strategy to overcome these limitations: fluorination . The introduction of a fluorine atom, the most electronegative element, into a pyrimidine analog is a subtle yet profound modification.[3][4] Fluorine's van der Waals radius (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å), allowing it to act as a bioisostere—a chemical mimic—that is readily accepted by many enzymes.[5][6] Yet, its extreme electronegativity drastically alters the electronic properties of the molecule, bestowing advantages in metabolic stability, binding affinity, and membrane permeability.[3][7]
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated pyrimidine analogs. We will move beyond a simple list of properties to explore the causal relationships between chemical structure and pharmacological effect, supported by experimental data and detailed protocols for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make strategic decisions in analog design.
Part 1: The Physicochemical Divide - How Fluorine Rewrites the Rules
The substitution of a hydrogen atom with fluorine instigates a cascade of changes in the molecule's fundamental physicochemical properties. These changes are the root cause of the divergent biological activities observed between fluorinated and non-fluorinated analogs.
Acidity (pKa) and Metabolic Activation
The introduction of a highly electronegative fluorine atom withdraws electron density from the pyrimidine ring. This inductive effect significantly increases the acidity of nearby protons. A classic example is the comparison between uracil and its fluorinated counterpart, 5-fluorouracil (5-FU).
-
Uracil pKa: ~9.6
-
5-Fluorouracil (5-FU) pKa: ~8.1[5]
This lower pKa means that at physiological pH, a greater fraction of 5-FU exists in its anionic form compared to uracil. This is not a trivial distinction; it is crucial for its metabolic activation. The anionic form is a better substrate for orotate phosphoribosyltransferase, a key enzyme in the "lethal synthesis" pathway that converts 5-FU into its active nucleotide forms.[5]
Lipophilicity and Membrane Permeability
Fluorine's impact on lipophilicity—a key determinant of a drug's ability to cross cell membranes—is nuanced and context-dependent.[6] While extensive fluorination of an aliphatic chain typically decreases lipophilicity, adding fluorine to an aromatic system like a pyrimidine ring often increases it.[6][8] This enhanced lipophilicity can improve passive diffusion across the lipid bilayers of cell membranes, a critical step for oral bioavailability and reaching intracellular targets.[3][9] Strategic fluorination has been shown to significantly improve permeability and, consequently, oral exposure of drug candidates.[9]
Part 2: Pharmacokinetic Profile - The Quest for Stability and Bioavailability
Perhaps the most celebrated advantage of fluorination is the dramatic improvement in metabolic stability.[3][10]
Blocking Metabolic Attack
The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~99 kcal/mol). This inherent strength makes the C-F bond highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary machinery the body uses to break down foreign compounds.[11][12]
-
Non-fluorinated analogs: Often have "soft spots"—metabolically labile C-H bonds—that are readily hydroxylated by CYP enzymes, leading to rapid clearance and a short biological half-life.
-
Fluorinated analogs: By replacing a labile hydrogen with a fluorine atom at a site of metabolism, chemists can effectively "shield" the molecule from degradation.[7][11] This strategy has been successfully employed to reduce in vivo metabolism and improve the pharmacokinetic profile of numerous drug candidates.[7]
The metabolic journey of 5-FU provides a clear illustration of these principles. While it undergoes activation, it is also subject to rapid catabolism (breakdown) by the enzyme dihydropyrimidine dehydrogenase (DPD).[13] In fact, over 80% of an administered 5-FU dose is typically catabolized, limiting its efficacy. This has led to the development of oral fluoropyrimidine prodrugs and co-administration with DPD inhibitors to improve its therapeutic index.[14]
References
- 1. nbinno.com [nbinno.com]
- 2. Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral fluorinated pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
